molecular formula C12H12O5 B1610059 Methyl 2-acetoxy-5-acetylbenzoate CAS No. 61414-18-4

Methyl 2-acetoxy-5-acetylbenzoate

Cat. No.: B1610059
CAS No.: 61414-18-4
M. Wt: 236.22 g/mol
InChI Key: CYYCWWDFSBYNQW-UHFFFAOYSA-N
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Description

Methyl 2-acetoxy-5-acetylbenzoate (CAS 61414-18-4) is a high-purity benzoate ester derivative of pharmaceutical and synthetic interest. This compound, with a molecular formula of C12H12O5 and a molecular weight of 236.22 g/mol, is characterized by the presence of both acetoxy and acetyl functional groups on the benzene ring . These functional groups make it a valuable synthetic intermediate or building block for constructing more complex molecules, particularly in medicinal chemistry and organic synthesis . The compound has a calculated density of 1.2±0.1 g/cm³ and a solubility of 3202 mg/L in water at 25°C . Researchers can utilize this compound in various transformations, such as acylation reactions and cyclization processes, which are common in the synthesis of isocoumarins and other heterocyclic compounds relevant to drug discovery . It is supplied with a purity of ≥98% and should be stored sealed in a dry environment at room temperature . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-acetyl-2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-7(13)9-4-5-11(17-8(2)14)10(6-9)12(15)16-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYCWWDFSBYNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456665
Record name methyl 2-acetoxy-5-acetylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61414-18-4
Record name methyl 2-acetoxy-5-acetylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-acetoxy-5-acetylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Benzoates in Medicinal Chemistry

Methyl 2-acetoxy-5-acetylbenzoate is a substituted aromatic ester with a structural framework that holds significant interest for researchers and professionals in drug development. The presence of acetyl and acetoxy functionalities on the benzoate core provides multiple reaction sites for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. Its structural motifs are found in a variety of biologically active compounds, highlighting its potential as a building block in the development of novel therapeutic agents. This guide provides a comprehensive overview of a primary pathway for the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for its characterization.

Strategic Approach to Synthesis: The Friedel-Crafts Acylation Pathway

The most direct and industrially relevant approach to the synthesis of this compound involves a two-step process commencing with a Friedel-Crafts acylation of a readily available starting material, followed by an acetylation reaction. This strategy is favored for its efficiency and the high yields it can afford under optimized conditions.

Step 1: Friedel-Crafts Acylation of Methyl Salicylate

The initial and pivotal step is the regioselective introduction of an acetyl group onto the aromatic ring of methyl salicylate. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that utilizes a Lewis acid catalyst to generate a potent electrophile, an acylium ion, from an acylating agent like acetyl chloride.[1][2][3]

Causality Behind Experimental Choices:

  • Starting Material: Methyl salicylate is an ideal starting material due to its commercial availability and the directing effects of its substituents. The hydroxyl group is a strong activating group and, along with the methyl ester, directs the incoming electrophile primarily to the para position due to steric hindrance at the ortho positions.

  • Acylating Agent: Acetyl chloride is a common and highly reactive acylating agent that readily forms the acylium ion in the presence of a Lewis acid.

  • Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a powerful and frequently used Lewis acid catalyst for Friedel-Crafts reactions.[4] It effectively coordinates with the acyl halide, facilitating the formation of the highly electrophilic acylium ion.[2] A stoichiometric amount is often required as it complexes with both the starting material and the product.[3]

  • Solvent: A non-reactive, chlorinated solvent such as 1,2-dichloroethane or methylene chloride is preferred as it can dissolve the reactants and the Lewis acid without participating in the reaction.[4]

The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich aromatic ring of methyl salicylate to form a sigma complex. Subsequent deprotonation re-establishes aromaticity and yields the desired product, Methyl 5-acetyl-2-hydroxybenzoate (also known as Methyl 5-acetylsalicylate).[5][6][7][8][9]

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Acetylation MS Methyl Salicylate Reaction1 Reaction Vessel (Controlled Temperature) MS->Reaction1 AC Acetyl Chloride AC->Reaction1 AlCl3 AlCl3 (Lewis Acid) AlCl3->Reaction1 Solvent1 1,2-Dichloroethane Solvent1->Reaction1 MASH Methyl 5-acetyl-2-hydroxybenzoate Reaction1->MASH  Formation of  Acylium Ion & EAS MASH2 Methyl 5-acetyl-2-hydroxybenzoate Reaction2 Reaction Vessel MASH2->Reaction2 AA Acetic Anhydride AA->Reaction2 Pyridine Pyridine (Base) Pyridine->Reaction2 FinalProduct This compound Reaction2->FinalProduct  Nucleophilic Acyl  Substitution

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol: Synthesis of Methyl 5-acetyl-2-hydroxybenzoate
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (2.0 eq) and 1,2-dichloroethane.[4]

  • Addition of Reactants: Cool the mixture in an ice bath. Slowly add methyl salicylate (1.0 eq) dissolved in 1,2-dichloroethane through the dropping funnel while maintaining the temperature below 10 °C.[4]

  • Acylation: After the addition of methyl salicylate is complete, add acetyl chloride (1.1 eq) dropwise, ensuring the temperature does not exceed 15 °C.[4]

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Acetylation of Methyl 5-acetyl-2-hydroxybenzoate

The second step involves the acetylation of the phenolic hydroxyl group of Methyl 5-acetyl-2-hydroxybenzoate to yield the final product. This is a standard esterification reaction.

Causality Behind Experimental Choices:

  • Acetylation Agent: Acetic anhydride is a highly effective and readily available acetylating agent for phenols.

  • Base Catalyst: A base such as pyridine is used to neutralize the acetic acid byproduct and to act as a nucleophilic catalyst, increasing the rate of reaction.

  • Solvent: Pyridine can also serve as the solvent, or a co-solvent like dichloromethane can be used.

The lone pair of electrons on the phenolic oxygen acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The subsequent loss of an acetate leaving group and deprotonation by the base yields this compound.

Step-by-Step Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 5-acetyl-2-hydroxybenzoate (1.0 eq) in pyridine.

  • Addition of Acetylating Agent: Cool the solution in an ice bath and slowly add acetic anhydride (1.2 eq).

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into cold water and extract with ethyl acetate.

  • Purification: Wash the organic layer with dilute hydrochloric acid to remove pyridine, followed by a wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.

Characterization and Data Analysis

The structural confirmation of the synthesized this compound is crucial and can be achieved through a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the two acetyl methyl groups, and the ester methyl group. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the benzene ring.
¹³C NMR Resonances for the carbonyl carbons of the ester and ketone groups, the carbons of the aromatic ring, and the methyl carbons.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the ester and ketone groups, as well as C-O stretching frequencies. The absence of a broad O-H stretch from the starting material is a key indicator of a successful reaction.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of this compound.

Conclusion and Future Directions

The synthetic pathway detailed in this guide, centered around the Friedel-Crafts acylation of methyl salicylate followed by acetylation, presents a robust and efficient method for the preparation of this compound. The strategic choices of reagents and reaction conditions are grounded in established principles of organic chemistry to ensure high yields and purity. The versatility of this compound as a synthetic intermediate opens up numerous possibilities for the development of novel compounds with potential therapeutic applications. Further research could explore the optimization of this synthetic route using greener catalysts and solvent systems to enhance its environmental sustainability.

References

  • Google Patents. (n.d.). US4697024A - Medroxalol intermediates.
  • ResearchGate. (n.d.). Aromatic acylation reaction using methyl salicylate as a leaving group. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-acetylsalicylate | C10H10O4 | CID 85444. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 5-ACETYL-2-HYDROXYBENZOATE | CAS 16475-90-4. Retrieved from [Link]

Sources

"Methyl 2-acetoxy-5-acetylbenzoate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetoxy-5-acetylbenzoate is a derivative of salicylic acid, a class of compounds renowned for its therapeutic properties, most notably embodied by acetylsalicylic acid (aspirin). As a Senior Application Scientist, this guide provides an in-depth exploration of the chemical properties, structure, and synthesis of this compound, offering insights for its potential application in research and drug development. While experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from closely related analogues and predictive models to provide a comprehensive technical overview.

Chemical Structure and Properties

This compound, with the CAS number 61414-18-4, possesses a molecular formula of C₁₂H₁₂O₅ and a molecular weight of 236.22 g/mol .[1] The structure features a central benzene ring substituted with a methyl ester group, an acetoxy group, and an acetyl group. This trifunctional arrangement suggests a compound with diverse chemical reactivity and potential for further synthetic modification.

Structural Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

While experimental data is limited, the following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₂O₅[1]
Molecular Weight 236.22 g/mol [1]
Appearance White Solid[1]
Predicted Boiling Point 360.7 ± 32.0 °C[1]
Predicted Density 1.202 ± 0.06 g/cm³[1]
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane.
Storage Temperature 2-8°C[1]

Synthesis of this compound

The most direct and logical synthetic route to this compound is through the acetylation of its precursor, methyl 5-acetyl-2-hydroxybenzoate (also known as methyl 5-acetylsalicylate). This reaction involves the conversion of the phenolic hydroxyl group to an acetoxy group.

Reaction Scheme:

Synthesis Reactant Methyl 5-acetyl-2-hydroxybenzoate Product This compound Reactant->Product Acetylation Reagent + Acetic Anhydride / Pyridine

Caption: Synthesis of this compound.

Experimental Protocol: Acetylation of Methyl 5-acetyl-2-hydroxybenzoate

This protocol is a generalized procedure based on standard acetylation methods for phenols.[2]

Materials:

  • Methyl 5-acetyl-2-hydroxybenzoate (Starting material, with a melting point of 62-64 °C)[3]

  • Acetic anhydride (Reagent)

  • Pyridine or a tertiary amine (Base catalyst)

  • Dichloromethane (Solvent)

  • 1M Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (Drying agent)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl 5-acetyl-2-hydroxybenzoate in dichloromethane.

  • Addition of Reagents: To the stirred solution, add pyridine followed by the dropwise addition of acetic anhydride at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • Workup: Once the reaction is complete, quench the reaction by adding 1M hydrochloric acid. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound as a white solid.

Spectral Characterization

Due to the absence of publicly available experimental spectra for this compound, this section provides a predictive analysis based on the known spectral data of its constituent functional groups and related molecules.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl groups.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons7.5 - 8.5m3H
Methyl Ester (-OCH₃)~3.9s3H
Acetyl Group (-COCH₃)~2.6s3H
Acetoxy Group (-OCOCH₃)~2.3s3H
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Carbonyl (Ketone)~197
Carbonyl (Ester)~169
Carbonyl (Acetoxy)~168
Aromatic Carbons120 - 150
Methyl Ester (-OCH₃)~52
Acetyl Methyl (-COCH₃)~27
Acetoxy Methyl (-OCOCH₃)~21
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the carbonyl groups and the aromatic ring.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Ester)~1760-1740Strong
C=O (Ketone)~1690-1670Strong
C=O (Acetoxy)~1770-1750Strong
C-O (Ester/Acetoxy)~1250-1000Strong
C-H (Aromatic)~3100-3000Medium
C=C (Aromatic)~1600-1450Medium
Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns for an aromatic ester.

  • Molecular Ion (M⁺): A peak at m/z = 236 corresponding to the molecular weight of the compound.

  • Fragmentation: Expect losses of the methoxy group (-OCH₃, m/z = 31), the acetyl group (-COCH₃, m/z = 43), and the acetoxy group (-OCOCH₃, m/z = 59).

Potential Applications and Reactivity

As a derivative of salicylic acid, this compound holds potential as a prodrug with analgesic, anti-inflammatory, and antipyretic properties.[2] The ester linkages can be hydrolyzed in vivo to release the active salicylic acid moiety. The additional acetyl group may influence its pharmacokinetic profile and biological activity.

The chemical reactivity of this compound is dictated by its three key functional groups:

  • Ester Groups: Both the methyl ester and the acetoxy group are susceptible to hydrolysis under acidic or basic conditions.

  • Ketone Group: The acetyl group can undergo reactions typical of ketones, such as reduction or condensation.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the existing substituents directing the position of new functional groups.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the data for related compounds like methyl benzoate, general laboratory safety precautions should be followed.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.

  • Handling: Use in a well-ventilated area. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a promising derivative of salicylic acid with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its chemical properties, structure, and a plausible synthetic route. While a lack of extensive experimental data necessitates a predictive approach to its characterization, the information presented herein serves as a valuable resource for researchers and scientists interested in exploring the potential of this and related compounds.

References

  • Benchchem. (2025). Synthesis of Methyl Salicylate Derivatives: A Detailed Guide for Researchers.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: Methyl Benzoate.
  • Chemsrc. (2025). Methyl 5-acetyl-2-hydroxybenzoate | CAS#:16475-90-4. Retrieved from [Link]

Sources

"Methyl 2-acetoxy-5-acetylbenzoate" CAS number 61414-18-4

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 61414-18-4

Abstract

This technical guide provides a comprehensive overview of Methyl 2-acetoxy-5-acetylbenzoate (CAS 61414-18-4), a benzoate ester with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of published data on this specific molecule, this document synthesizes information on its fundamental chemical properties, proposes a detailed synthetic protocol based on established chemical transformations of analogous compounds, and outlines expected analytical and spectroscopic characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this compound.

Chemical Identity and Properties

This compound is a derivative of salicylic acid, featuring both an acetylated phenolic hydroxyl group and an additional acetyl group on the benzene ring. Its chemical structure suggests its potential as a building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 61414-18-4[1]
Molecular Formula C₁₂H₁₂O₅[1]
Molecular Weight 236.22 g/mol [1]
Appearance White Solid (Predicted)[1]
Boiling Point 360.7±32.0 °C (Predicted)[1]
Density 1.202±0.06 g/cm³ (Predicted)[1]
Storage Temperature 2-8°C[1]

Proposed Synthesis

While specific literature detailing the synthesis of this compound is scarce, a logical and efficient synthetic route can be proposed via the acetylation of its precursor, Methyl 5-acetylsalicylate. This transformation is a standard esterification of a phenolic hydroxyl group.

Synthetic Pathway

The proposed two-step synthesis starts from the commercially available Methyl Salicylate. The first step involves a Friedel-Crafts acylation to introduce the acetyl group at the 5-position, yielding Methyl 5-acetylsalicylate. The second step is the acetylation of the phenolic hydroxyl group of Methyl 5-acetylsalicylate to produce the final product.

Synthesis of this compound cluster_0 Step 1 cluster_1 Step 2 methyl_salicylate Methyl Salicylate methyl_5_acetylsalicylate Methyl 5-acetylsalicylate methyl_salicylate->methyl_5_acetylsalicylate Friedel-Crafts Acylation acetyl_chloride Acetyl Chloride / AlCl₃ final_product This compound methyl_5_acetylsalicylate->final_product Acetylation acetic_anhydride Acetic Anhydride / H₂SO₄ (cat.)

Proposed two-step synthesis of this compound.
Experimental Protocols

This protocol is adapted from a known procedure for the Friedel-Crafts acylation of Methyl Salicylate.[2]

Materials:

  • Methyl Salicylate (1.0 eq)

  • Tetrachloroethylene

  • Acetyl Chloride (1.0 eq)

  • Aluminum Chloride (AlCl₃) (2.0 eq)

  • Ice water

  • Saturated aqueous sodium bicarbonate solution

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve Methyl Salicylate in tetrachloroethylene and cool the solution in an ice bath.

  • Separately, prepare a solution of acetyl chloride in tetrachloroethylene.

  • Add the acetyl chloride solution to the chilled Methyl Salicylate solution.

  • Gradually add aluminum chloride to the reaction mixture over 15 minutes, ensuring the temperature remains below 25°C.

  • Stir the mixture for 4 hours at 25°C.

  • Pour the reaction mixture into ice water to quench the reaction.

  • Separate the organic layer, wash it with water and then with a saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer and evaporate the solvent.

  • Recrystallize the resulting crude product from hexane to obtain pure Methyl 5-acetylsalicylate.

This protocol is a standard acetylation of a phenol using acetic anhydride, analogous to the synthesis of aspirin.[3][4]

Materials:

  • Methyl 5-acetylsalicylate (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Cold water

Procedure:

  • Place Methyl 5-acetylsalicylate in a clean, dry flask.

  • Add acetic anhydride, followed by a catalytic amount of concentrated sulfuric acid.

  • Gently warm the mixture for approximately 10 minutes to facilitate the reaction.

  • Allow the mixture to cool to room temperature.

  • Slowly add cold water to the flask to precipitate the product and to hydrolyze any excess acetic anhydride.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water to remove any remaining impurities.

  • Dry the product to obtain this compound.

Analytical and Spectroscopic Characterization

Chromatographic Analysis

Due to its ester functionalities and aromatic nature, this compound is expected to be amenable to analysis by standard chromatographic techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), likely using reversed-phase conditions.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the two acetyl groups, and the methyl protons of the ester group. The aromatic protons should appear as a complex splitting pattern in the aromatic region (typically δ 7.0-8.5 ppm). The methyl protons of the acetoxy group are expected around δ 2.1-2.4 ppm, the protons of the acetyl group attached to the ring around δ 2.5-2.7 ppm, and the methyl ester protons around δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum should reveal signals for the two carbonyl carbons of the ester and ketone functionalities (typically δ 160-200 ppm), the aromatic carbons (δ 110-160 ppm), and the methyl carbons (δ 20-55 ppm).

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 236.22). Common fragmentation patterns for benzoate esters would likely be observed, including the loss of the methoxy group (-OCH₃) and the acetoxy group (-OCOCH₃).

Analytical_Workflow synthesis Synthesized Product purification Purification (Recrystallization/Chromatography) synthesis->purification structural_validation Structural Validation purification->structural_validation purity_assessment Purity Assessment purification->purity_assessment nmr NMR (¹H, ¹³C) structural_validation->nmr ms Mass Spectrometry structural_validation->ms hplc HPLC purity_assessment->hplc

A typical workflow for the analysis and validation of synthesized this compound.

Biological Activity and Applications in Drug Development

There is currently a notable absence of published research on the biological activity, mechanism of action, and potential applications of this compound in drug development. Its structural similarity to aspirin and other salicylate derivatives suggests a potential for anti-inflammatory or analgesic properties, however, this remains speculative without experimental validation.

The presence of multiple functional groups makes it a candidate for use as a scaffold or intermediate in the synthesis of novel pharmaceutical compounds. Further research is warranted to explore its pharmacological profile and synthetic utility.

Conclusion

This compound is a chemical entity with well-defined physical properties but limited documented research into its synthesis and applications. The proposed synthetic route offers a viable method for its preparation, enabling further investigation. This technical guide serves as a foundational resource, providing essential information for researchers interested in exploring the potential of this and related compounds in organic synthesis and medicinal chemistry. The lack of data on its biological effects represents a clear opportunity for future research.

References

  • Benchchem. (2025). Synthesis of Methyl Salicylate Derivatives: A Detailed Guide for Researchers.
  • Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. (2012, November 14). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and Transdermal Properties of Acetylsalicylic Acid and Selected Esters. PubMed. Retrieved from [Link]

  • Synthesis of Aspirin and Oil of Wintergreen. Austin Peay State University Department of Chemistry. Retrieved from [Link]

  • Synthesis of methyl 5-acetylsalicylate. PrepChem.com. Retrieved from [Link]

  • Methyl 5-acetyl-2-(benzyloxy)benzoate. precisionFDA. Retrieved from [Link]

  • Ester Derivatives of Salicylic Acid. Pasadena City College. Retrieved from [Link]

  • Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses. Retrieved from [Link]

  • Synthesis of Methyl 4-Acetylbenzoate. PrepChem.com. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Methyl 2-acetoxy-5-acetylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties, molecular structure, and key identifiers for Methyl 2-acetoxy-5-acetylbenzoate, a compound of interest in synthetic chemistry and pharmaceutical research.

Core Chemical Properties and Identifiers

This compound is a benzoate ester characterized by the presence of both an acetoxy and an acetyl functional group on the benzene ring. Understanding its fundamental properties is the first step in its application for research and development.

The definitive molecular formula for this compound is C₁₂H₁₂O₅ .[1][2] This formula is derived from its constituent atoms: 12 carbon, 12 hydrogen, and 5 oxygen atoms. Based on this composition, the calculated molecular weight is 236.22 g/mol .[1][2]

For ease of reference and unambiguous identification, the key quantitative data and identifiers are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₂O₅BLD Pharm[1], ChemWhat[2]
Molecular Weight 236.22 g/mol BLD Pharm[1], ChemWhat[2]
CAS Number 61414-18-4BLD Pharm[1]
SMILES String O=C(OC)C1=CC(C(C)=O)=CC=C1OC(C)=OBLD Pharm[1]
Molecular Structure and Visualization

The structural arrangement of this compound is key to its chemical behavior and potential interactions. The molecule consists of a central benzene ring substituted with three functional groups:

  • A methyl ester group (-COOCH₃) at position C1.

  • An acetoxy group (-OCOCH₃) at position C2.

  • An acetyl group (-COCH₃) at position C5.

This specific substitution pattern dictates the electronic and steric properties of the molecule, influencing its reactivity in synthetic protocols and its binding affinity in biological systems.

The following diagram illustrates the two-dimensional chemical structure, clarifying the connectivity of the atoms.

Caption: 2D structure of this compound.

References

  • CAS号:61414-18-4-Methyl 2-acetoxy-5-acetylbenzoate . ChemWhat. Available at: [Link]

Sources

A Spectroscopic Guide to Methyl 2-acetoxy-5-acetylbenzoate: Unveiling Molecular Structure through NMR, IR, and MS Data

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[SHANGHAI, CN — January 22, 2026] — This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectral characterization of Methyl 2-acetoxy-5-acetylbenzoate. As a key intermediate in various synthetic pathways, a thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification. This whitepaper provides a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by data from closely related structural analogs.

Introduction: The Significance of this compound

This compound, a derivative of salicylic acid, possesses a unique arrangement of functional groups that make it a valuable building block in organic synthesis. Its structure features a methyl ester, an acetyl group, and an acetoxy group attached to a benzene ring. The precise characterization of this molecule is crucial for ensuring the purity and identity of intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Spectroscopic techniques provide a non-destructive and highly informative means to achieve this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32 (adjust for optimal signal-to-noise)

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-12 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Interpretation of the ¹H NMR Spectrum:

Based on the analysis of related structures, such as Methyl 5-acetylsalicylate and other substituted benzoates, the following proton signals are anticipated:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
Aromatic H (H-6)~8.4d1H~2.5
Aromatic H (H-4)~8.1dd1H~8.5, 2.5
Aromatic H (H-3)~7.2d1H~8.5
Methyl Ester (-OCH₃)~3.9s3H-
Acetyl (-COCH₃)~2.6s3H-
Acetoxy (-OCOCH₃)~2.3s3H-
  • The downfield shifts of the aromatic protons are due to the deshielding effects of the carbonyl groups.

  • The ortho and meta couplings between the aromatic protons provide valuable information about their relative positions.

  • The singlet nature of the methyl protons confirms the absence of adjacent protons.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Technique: Proton-decoupled (broadband decoupling)

    • Number of scans: 1024 or more

    • Relaxation delay: 2-5 seconds

  • Processing: Similar to ¹H NMR processing.

Interpretation of the ¹³C NMR Spectrum:

The predicted chemical shifts for the carbon atoms are as follows, based on data from substituted acetophenones and benzoates[1][2]:

Carbon Assignment Predicted Chemical Shift (ppm)
Acetyl C=O~196
Acetoxy C=O~169
Methyl Ester C=O~165
Aromatic C-2~149
Aromatic C-5~135
Aromatic C-1~133
Aromatic C-4~131
Aromatic C-6~129
Aromatic C-3~124
Methyl Ester (-OCH₃)~52
Acetyl (-COCH₃)~27
Acetoxy (-OCOCH₃)~21
  • The carbonyl carbons of the acetyl, acetoxy, and methyl ester groups appear at the most downfield positions.

  • The chemical shifts of the aromatic carbons are influenced by the substitution pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum:

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to its various functional groups. Data from related aspirin derivatives and methyl hydroxybenzoates can be used for comparison[3][4][5][6].

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C=O stretch (acetyl ketone)~1685Strong
C=O stretch (acetoxy ester)~1760Strong
C=O stretch (methyl ester)~1730Strong
C=C stretch (aromatic)1600-1450Medium-Strong
C-O stretch (esters)1300-1000Strong

The presence of three distinct carbonyl stretching frequencies is a key feature of the IR spectrum, confirming the presence of the acetyl, acetoxy, and methyl ester functionalities.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography-mass spectrometry (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Interpretation of the Mass Spectrum:

The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions. The exact mass of the molecular ion can be used to confirm the elemental composition.

Predicted Fragmentation Pattern (EI-MS):

The molecular weight of this compound (C₁₂H₁₂O₅) is 236.22 g/mol . Key fragment ions are expected to arise from the cleavage of the ester and acetyl groups.

G M [M]⁺˙ m/z 236 F1 [M - CH₂CO]⁺˙ m/z 194 M->F1 - 42 F2 [M - OCH₃]⁺ m/z 205 M->F2 - 31 F3 [M - COOCH₃]⁺ m/z 177 M->F3 - 59 F4 [M - CH₃CO]⁺ m/z 193 M->F4 - 43 F5 [CH₃CO]⁺ m/z 43 M->F5

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

  • m/z 236 (M⁺): The molecular ion peak.

  • m/z 194: Loss of ketene (CH₂=C=O) from the acetoxy group.

  • m/z 193: Loss of an acetyl radical (CH₃CO•).

  • m/z 43: The acetyl cation (CH₃CO⁺), often a base peak for acetylated compounds.

Conclusion: A Multi-faceted Approach to Structural Elucidation

The combined application of NMR, IR, and MS provides a robust and unambiguous characterization of this compound. This technical guide has outlined the expected spectral data and provided the necessary experimental frameworks for its acquisition and interpretation. By leveraging this comprehensive spectroscopic information, researchers and scientists can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their chemical transformations and the quality of their final products.

References

  • Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497. [Link]

  • Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-acetylsalicylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Motan, G., & Pui, A. (2014). Studies of different types of aspirin by spectrophotometric methods. ACTA CHEMICA IASI, 22(2), 155-164. [Link]

  • HunterLab. (2025). Spectral Analysis of Aspirin Offers More Versatility in Laboratory Testing. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. Retrieved from [Link]

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"Methyl 2-acetoxy-5-acetylbenzoate" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Organic Solvent Solubility of Methyl 2-acetoxy-5-acetylbenzoate

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound (CAS: 61414-18-4) in common organic solvents. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to deliver actionable insights grounded in physicochemical principles. It details the structural characteristics of the molecule that govern its solubility, offers a systematic approach to solvent selection, and provides a robust, step-by-step protocol for accurate solubility measurement. By synthesizing theoretical knowledge with practical application, this guide serves as an essential resource for any laboratory work involving this compound, from synthesis and purification to formulation and analysis.

Physicochemical Profile of this compound

A thorough understanding of a molecule's structure is the foundation for predicting its behavior in different solvent environments. This compound is a moderately complex organic molecule with distinct regions of varying polarity.

Chemical Structure:

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a vial. "Excess" is critical; a good starting point is 2-3 times the estimated amount needed for saturation. A visible layer of undissolved solid must remain at the end of the experiment. 2[1]. Solvent Addition: Add a precisely known volume of the chosen solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to agitate for at least 24 hours. For crystalline compounds, 48 hours is recommended to ensure equilibrium is reached between the solid and dissolved states. 4[2]. Sampling and Filtration: After equilibration, let the vials stand undisturbed for a short period to allow solids to settle. Carefully draw a sample of the supernatant using a syringe and immediately pass it through a solvent-compatible syringe filter into a clean vial. This step is crucial to prevent undissolved microparticles from artificially inflating the result.

  • Dilution: Perform an accurate serial dilution of the clear filtrate with the same solvent to bring its concentration into the linear dynamic range of your analytical instrument.

  • Quantification: Analyze the diluted sample via a pre-calibrated method (e.g., HPLC-UV). Determine the concentration by comparing the response to a standard curve prepared from known concentrations of the compound.

  • Calculation: Multiply the measured concentration by the dilution factor to determine the solubility of the compound in the original saturated solution. Report the final value in appropriate units, such as mg/mL or g/100 mL, specifying the temperature.

Critical Factors Influencing Solubility Measurement

Effect of Temperature

For most organic solids dissolving in organic solvents, solubility increases with temperature. I[3]n many cases, this relationship is exponential. T[4][5][6]herefore, it is imperative to control and report the temperature at which any solubility measurement is performed. A seemingly minor fluctuation of a few degrees can lead to significant variations in the measured solubility.

Purity of Solute and Solvent

The presence of impurities in either the solid compound or the solvent can alter the measured solubility. Impurities in the solute can disrupt the crystal lattice, sometimes increasing solubility, or may be less soluble, leading to inaccurate measurements. Impurities in the solvent (such as water in an otherwise anhydrous solvent) can drastically change the solvent's polarity and its interaction with the solute. Using high-purity materials is essential for obtaining reliable and reproducible results.

Conclusion

This compound is a compound of intermediate polarity, with its solubility profile dictated by a balance of interactions between its non-polar aromatic core and its polar ester and ketone functionalities. While quantitative solubility data must be determined empirically, a strong qualitative prediction can be made based on structural analysis. Polar aprotic solvents such as Dichloromethane, Ethyl Acetate, and Acetone are predicted to be excellent solvents. The thermodynamic solubility can be accurately determined using the standardized shake-flask method, provided that critical parameters, especially temperature, are carefully controlled. This guide provides both the theoretical foundation and the practical methodology required for researchers to confidently handle and characterize the solubility of this compound.

References

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications. (n.d.).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024).
  • How to determine the solubility of a substance in an organic solvent? - ResearchGate. (2024).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD - Regulations.gov. (2018).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids - American Chemical Society. (2010).
  • Shake Flask Method Summary - BioAssay Systems. (n.d.).
  • Why does solubility of solids sometimes decrease with temperature increase? - Stack Exchange. (2015).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids - ResearchGate. (2025).
  • In general, the solubility of solids increases with temperature. - Quora. (2021).
  • This compound | 61414-18-4 - ChemicalBook. (n.d.).

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"Methyl 2-acetoxy-5-acetylbenzoate" physical properties and appearance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-acetoxy-5-acetylbenzoate, with the CAS Number 61414-18-4, is a substituted aromatic ester of significant interest in synthetic organic chemistry. Its structure, featuring a methyl ester, an acetyl group, and an acetoxy substituent on a benzene ring, provides multiple reactive sites, making it a versatile intermediate in the synthesis of more complex molecules and potential pharmaceutical compounds. This guide offers a comprehensive overview of the known and inferred physical and chemical properties of this compound, alongside a discussion of its potential synthetic pathways and analytical characterization, drawing upon data from structurally related analogs to provide a thorough profile for researchers and drug development professionals.

Physicochemical Properties

Direct experimental data for this compound is limited in publicly available literature. However, based on supplier information and computational predictions, we can establish a foundational understanding of its physical characteristics. To provide a more complete picture, this section also includes experimental data for its immediate precursor, Methyl 5-acetyl-2-hydroxybenzoate, and a closely related benzyloxy analog, offering a comparative context for its expected behavior.

Appearance and General Properties

This compound is described as a white solid under standard conditions.[1] It is recommended to be stored at 2-8°C to ensure its stability.[1] The presence of two ester functional groups and a ketone suggests that it would be largely non-polar.

Data Summary of this compound and Related Compounds
PropertyThis compound (CAS: 61414-18-4)Methyl 5-acetyl-2-hydroxybenzoate (CAS: 16475-90-4)Methyl 5-acetyl-2-(benzyloxy)benzoate (CAS: 27475-09-8)
Molecular Formula C₁₂H₁₂O₅[1]C₁₀H₁₀O₄[2]C₁₇H₁₆O₄[3]
Molecular Weight 236.22 g/mol [1]194.18 g/mol [2]284.31 g/mol [3]
Appearance White Solid[1]White to light yellow-orange crystalline powder[2]White to off-white solid or viscous liquid[3]
Melting Point Not experimentally determined62-64 °C[4]Not experimentally determined
Boiling Point 360.7 ± 32.0 °C (Predicted)[1]167 °C / 15 mmHg[2]443.482 °C at 760 mmHg[3]
Density 1.202 ± 0.06 g/cm³ (Predicted)[1]1.0583 g/cm³ (Rough Estimate)[2]1.167 g/cm³[3]
Solubility Not experimentally determined; expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Insoluble in water.Soluble in methanol[2]Soluble in organic solvents[3]

Proposed Synthesis Pathway

While a specific, peer-reviewed synthesis protocol for this compound was not identified, a logical and efficient synthetic route can be proposed based on well-established organic chemistry principles. The most direct pathway involves the acetylation of its phenolic precursor, Methyl 5-acetyl-2-hydroxybenzoate.

Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Product Methyl_5_acetyl_2_hydroxybenzoate Methyl 5-acetyl-2-hydroxybenzoate Product This compound Methyl_5_acetyl_2_hydroxybenzoate->Product Acetylation Reagents Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl) + Pyridine or other base Reagents->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Acetylation of Methyl 5-acetyl-2-hydroxybenzoate

This protocol is a generalized procedure based on standard acetylation of phenols. The causality behind these steps lies in the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acetylating agent, facilitated by a base to deprotonate the phenol and activate the acetylating agent.

  • Dissolution: Dissolve Methyl 5-acetyl-2-hydroxybenzoate (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1-1.5 equivalents), to the solution and stir.

  • Addition of Acetylating Agent: Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) to the reaction mixture at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and wash sequentially with a mild acid (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to remove any unreacted acetylating agent, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization (Inferred)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups of the ester, acetyl, and acetoxy functionalities. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals corresponding to the carbonyl carbons of the ester, ketone, and acetoxy groups, in addition to the aromatic and methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit strong absorption bands characteristic of the C=O stretching vibrations for the three carbonyl groups (ester, ketone, and acetoxy).

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (236.22 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl and methoxy groups.

Applications in Research and Drug Development

As a multifunctional building block, this compound holds potential as a key intermediate in the synthesis of various target molecules. The presence of the acetyl group allows for further chemical transformations, such as reduction to an alcohol, oxidation to a carboxylic acid, or conversion to a variety of heterocyclic systems. The acetoxy group can be hydrolyzed to reveal a phenolic hydroxyl group, which can then be used for ether or ester synthesis. These functionalities make it a valuable scaffold for creating libraries of compounds for screening in drug discovery programs. Its structural similarity to other pharmacologically active benzoates suggests that it could be explored for a range of biological activities.

Safety and Handling

No specific safety data sheet (MSDS) for this compound is widely available. However, based on the safety profiles of structurally similar compounds, it should be handled with standard laboratory precautions. It is likely to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with significant potential for applications in organic synthesis and medicinal chemistry. While a complete experimental dataset of its physical and chemical properties is yet to be published, this guide provides a comprehensive overview based on available information and logical inferences from its structural analogs. The proposed synthetic and analytical methodologies offer a solid foundation for researchers to work with this versatile molecule. As with any research chemical, further experimental validation of its properties is encouraged.

References

  • MDPI. (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. [Link]

  • Alfa Aesar. Material Safety Data Sheet - Methyl benzoate. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information for: A metal-free, HBr-catalysed aerobic oxidative esterification of alcohols. [Link]

  • Chemsrc. Methyl 5-acetyl-2-hydroxybenzoate | CAS#:16475-90-4. [Link]

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The Strategic Utility of Methyl 2-acetoxy-5-acetylbenzoate in Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Aromatic Building Block

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-acetoxy-5-acetylbenzoate, a substituted aromatic compound, presents itself as a highly versatile intermediate with significant potential in pharmaceutical and materials science research. Its trifunctional nature, featuring a methyl ester, an acetoxy group, and a ketone, offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this valuable synthetic intermediate, offering field-proven insights for its effective utilization.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 61414-18-4[1]
Molecular Formula C₁₂H₁₂O₅[1]
Molecular Weight 236.22 g/mol [1]
Appearance White to light yellow-orange crystalline powder[2]
Melting Point 58-62 °C (for the precursor, Methyl 5-acetylsalicylate)[3]
Solubility Soluble in methanol and other common organic solvents[3]
  • ¹H NMR: Protons on the aromatic ring are expected in the aromatic region (δ 7.0-8.5 ppm). The methyl protons of the acetyl and acetoxy groups will appear as singlets in the aliphatic region (δ 2.0-2.5 ppm), and the methyl ester protons will also be a singlet, typically around δ 3.9 ppm.

  • ¹³C NMR: Carbonyl carbons of the ester, ketone, and acetoxy groups will be observed in the downfield region (δ 160-200 ppm). Aromatic carbons will appear in the δ 110-160 ppm range, and the methyl carbons will be in the upfield region (δ 20-55 ppm).

  • IR Spectroscopy: Characteristic carbonyl stretching frequencies for the ester, ketone, and acetoxy groups are expected in the range of 1680-1770 cm⁻¹. C-O stretching bands for the ester and acetoxy groups will also be prominent.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 236.22, with characteristic fragmentation patterns corresponding to the loss of acetyl, acetoxy, and methoxycarbonyl groups.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the readily available methyl salicylate. This pathway involves a Friedel-Crafts acylation followed by an acetylation of the phenolic hydroxyl group.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Acetylation MS Methyl Salicylate R1 Reaction MS->R1 AC Acetyl Chloride AC->R1 AlCl3 AlCl₃ (Lewis Acid) AlCl3->R1 Solvent1 Tetrachloroethylene Solvent1->R1 M5AS Methyl 5-acetylsalicylate M5AS_in Methyl 5-acetylsalicylate R1->M5AS R2 Reaction M5AS_in->R2 AA Acetic Anhydride AA->R2 Catalyst Acid or Base Catalyst Catalyst->R2 Target This compound R2->Target

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Step 1 - Synthesis of Methyl 5-acetylsalicylate

This protocol is adapted from a known procedure for the Friedel-Crafts acylation of methyl salicylate.[4]

Materials:

  • Methyl salicylate

  • Acetyl chloride

  • Aluminum chloride (anhydrous)

  • Tetrachloroethylene (solvent)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Hexane

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice bath, dissolve methyl salicylate (0.5 mol) in 200 ml of tetrachloroethylene.[4]

  • Separately, prepare a solution of acetyl chloride (0.5 mol) in 200 ml of tetrachloroethylene.[4]

  • Add the acetyl chloride solution to the chilled methyl salicylate solution.[4]

  • While maintaining the temperature below 25°C, gradually add anhydrous aluminum chloride (1.0 mol) to the mixture over a period of 15 minutes.[4] The reaction is an electrophilic aromatic substitution, where the Lewis acid AlCl₃ activates the acetyl chloride to form a highly electrophilic acylium ion.[5][6]

  • After the addition is complete, stir the reaction mixture for 4 hours at 25°C.[4]

  • Pour the reaction mixture into ice water to quench the reaction and decompose the aluminum chloride complex.[4]

  • Separate the organic layer, wash it with water and then with a saturated aqueous sodium bicarbonate solution to remove any remaining acid.[4]

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and evaporate the solvent.[4]

  • Crystallize the residual oil from hexane to obtain methyl 5-acetylsalicylate as a solid.[4]

Experimental Protocol: Step 2 - Acetylation of Methyl 5-acetylsalicylate

This is a standard acetylation of a phenol using acetic anhydride.

Materials:

  • Methyl 5-acetylsalicylate

  • Acetic anhydride

  • Pyridine or a catalytic amount of sulfuric acid

Procedure:

  • Dissolve methyl 5-acetylsalicylate in an excess of acetic anhydride.

  • Add a catalytic amount of a suitable catalyst (e.g., a few drops of concentrated sulfuric acid or pyridine).

  • Gently heat the mixture under reflux for a short period (e.g., 1-2 hours), monitoring the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and carefully add it to ice water to hydrolyze the excess acetic anhydride.

  • The product, this compound, may precipitate as a solid. If so, collect it by filtration, wash with cold water, and dry.

  • If the product is an oil, extract it with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry it, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for selective transformations, making it a valuable intermediate for generating molecular diversity.

Reactivity_Map cluster_ester Ester Group Reactions cluster_ketone Ketone Group Reactions cluster_acetoxy Acetoxy Group Reactions MAA This compound Hydrolysis_Ester Hydrolysis (e.g., NaOH, H₂O) MAA->Hydrolysis_Ester Selective Hydrolysis Amidation Amidation (e.g., R₂NH) MAA->Amidation Reduction_Ester Reduction (e.g., LiAlH₄) MAA->Reduction_Ester Reduction_Ketone Reduction (e.g., NaBH₄) MAA->Reduction_Ketone Chemoselective Reduction Wittig Wittig Reaction MAA->Wittig Grignard Grignard Reaction MAA->Grignard Hydrolysis_Acetoxy Hydrolysis (e.g., mild base) MAA->Hydrolysis_Acetoxy Selective Deprotection Fries_Rearrangement Fries Rearrangement MAA->Fries_Rearrangement

Caption: Key reaction pathways for this compound.

Selective Transformations:
  • Hydrolysis of the Methyl Ester: The methyl ester can be selectively hydrolyzed under basic conditions (e.g., using NaOH in methanol/water) to yield the corresponding carboxylic acid.[7] This transformation is generally performed at elevated temperatures.

  • Chemoselective Reduction of the Ketone: The acetyl ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄) without affecting the ester or acetoxy groups. This opens up possibilities for introducing new stereocenters.

  • Selective Deprotection of the Acetoxy Group: The acetoxy group, being an ester of a phenol, can be selectively hydrolyzed under milder basic conditions than the methyl ester to regenerate the phenolic hydroxyl group.[8] This is a crucial step for subsequent modifications at this position. The hydrolysis of aryl acetates can be catalyzed by both acids and bases.[9]

  • Reactivity of the Acetyl Group: The ketone functionality can undergo a wide range of classical carbonyl reactions, including Wittig olefination to form alkenes, and Grignard reactions to introduce alkyl or aryl groups and form tertiary alcohols.

Applications in Drug Discovery and Development

Derivatives of salicylic acid have a long and storied history in medicine, most notably with acetylsalicylic acid (aspirin).[10][11] The structural motifs present in this compound are found in various biologically active compounds.

  • Anti-inflammatory Agents: The salicylate core is a well-established pharmacophore for anti-inflammatory activity.[2] Modifications of the acetyl and acetoxy groups can lead to the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and side-effect profiles.

  • Enzyme Inhibitors: The substituted benzoyl moiety can serve as a scaffold for the design of enzyme inhibitors. For instance, acyl salicylic acid derivatives have been investigated as selective COX-1 inhibitors.[12] The functional groups on this compound provide handles for creating a library of compounds for screening against various enzymatic targets.

  • Precursor for Heterocyclic Synthesis: The dicarbonyl relationship (after potential modification) can be a precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.

  • General Pharmaceutical Intermediate: The versatility of this building block makes it a valuable starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).[13] The ability to selectively manipulate each of the three functional groups allows for a divergent synthetic strategy, enabling the rapid generation of a diverse range of molecules for biological evaluation.[14][15]

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its straightforward two-step synthesis from inexpensive starting materials, combined with the differential reactivity of its functional groups, makes it an attractive intermediate for researchers in both academic and industrial settings. The strategic application of this compound can facilitate the efficient synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding to encourage the further exploration and utilization of this valuable synthetic tool.

References

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  • Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. [Link]

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  • Method for preparing 5-bromoacetylsalicylic acid methyl ester.
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  • Gold, V., Oakenfull, D. G., & Riley, T. (1968). The acetate-catalysed hydrolysis of aryl acetates. Journal of the Chemical Society B: Physical Organic, 515-519. [Link]

  • Friedel-Crafts Alkylation And Acylation. Master Organic Chemistry. [Link]

  • Chakraborti, A. K., et al. (2002). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry, 67(8), 2575–2578. [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

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  • Salehi, B., et al. (2019). Natural Salicylates and Their Roles in Human Health. Molecules, 24(22), 4013. [Link]

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  • A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.

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Methyl 2-acetoxy-5-acetylbenzoate: A Technical Guide to Investigating its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Potential Salicylate-Based Therapeutic

Methyl 2-acetoxy-5-acetylbenzoate is a derivative of salicylic acid, placing it in a class of compounds renowned for their therapeutic effects, most notably embodied by acetylsalicylic acid (aspirin).[1][2] The structural similarities to aspirin, a cornerstone of anti-inflammatory, analgesic, antipyretic, and antithrombotic therapy, strongly suggest that this compound may possess a comparable spectrum of biological activities.[3][4] Its chemical relative, Methyl 2-acetoxybenzoate (methyl acetylsalicylate), is recognized as an anti-inflammatory prodrug of aspirin, further strengthening the hypothesis that the title compound warrants investigation for similar pharmacological properties.[5]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of this compound. We will delve into the probable mechanisms of action, drawing parallels with established knowledge of salicylates, and present detailed, field-proven experimental protocols to empirically validate these hypotheses. The narrative is designed to not only provide procedural steps but also to explain the scientific rationale behind each experimental choice, ensuring a robust and insightful investigation.

Part 1: Hypothesized Mechanisms of Action

Based on its structural backbone, two primary signaling pathways are the most probable targets for this compound: the Arachidonic Acid Cascade via Cyclooxygenase (COX) inhibition and the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of the Arachidonic Acid Cascade

Non-steroidal anti-inflammatory drugs (NSAIDs), including aspirin, exert their principal effects by inhibiting cyclooxygenase (COX) enzymes.[6][7] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins and thromboxanes, which are potent mediators of inflammation, pain, and fever.[8][9] It is highly probable that this compound, upon hydrolysis to its active salicylate form, will exhibit inhibitory activity against both COX isoforms.

Arachidonic_Acid_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 prostanoids Prostaglandins (PGE2, PGI2) Thromboxanes (TXA2) pgh2->prostanoids inflammation Inflammation, Pain, Fever prostanoids->inflammation platelet Platelet Aggregation prostanoids->platelet nsaids This compound (Hypothesized) nsaids->cox Inhibition

Caption: Hypothesized inhibition of the Arachidonic Acid Pathway by this compound.

Modulation of the NF-κB Signaling Pathway

Beyond COX inhibition, salicylates have been shown to modulate the NF-κB signaling pathway, a crucial regulator of gene expression involved in inflammation and immune responses.[10][11] Aspirin and sodium salicylate can inhibit the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β.[11][12] This action is often attributed to the inhibition of IκB kinase (IKK), which prevents the degradation of the NF-κB inhibitor, IκBα.[12] It is plausible that this compound shares this NF-κB inhibitory activity.

NFkB_Pathway

Caption: Hypothesized modulation of the NF-κB signaling pathway.

Part 2: Experimental Protocols for Activity Validation

To empirically test the hypothesized biological activities of this compound, a tiered approach starting with in vitro assays followed by in vivo models is recommended.

In Vitro Anti-inflammatory Activity

This assay directly measures the compound's ability to inhibit COX-1 and COX-2 enzymes.

Principle: The activity of purified COX-1 and COX-2 enzymes is measured by monitoring the oxygen consumption or the production of prostaglandin E2 (PGE2) from arachidonic acid. The inhibitory effect of the test compound is compared to a known NSAID like aspirin or indomethacin.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare a stock solution of arachidonic acid.

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to determine the IC50 value.

  • Assay Reaction: In a 96-well plate, add the enzyme, a cofactor solution (containing heme and a reducing agent like N,N,N',N'-tetramethyl-p-phenylenediamine), and the test compound or vehicle control.

  • Initiation and Incubation: Initiate the reaction by adding arachidonic acid. Incubate for a specified time (e.g., 10-20 minutes) at 37°C.

  • Termination and Detection: Stop the reaction by adding a quenching solution (e.g., 1 M HCl). Measure the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration.[13]

This cell-based assay assesses the compound's ability to suppress the inflammatory response in immune cells.

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line or primary bone marrow-derived macrophages) to produce pro-inflammatory cytokines like TNF-α and IL-1β. The ability of the test compound to reduce the levels of these cytokines is quantified.[12][14]

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 6-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-1β in the supernatant using specific ELISA kits.

  • Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the treated cells to ensure that the observed reduction in cytokine production is not due to cytotoxicity.

  • Data Analysis: Normalize cytokine levels to the vehicle-treated, LPS-stimulated control. Plot the percentage of inhibition against the compound concentration to determine its efficacy.

Experimental_Workflow

Caption: A tiered experimental workflow for evaluating biological activities.

In Vivo Analgesic and Anti-inflammatory Activity

This is a widely used and reliable model for screening peripheral analgesic activity.[15][16][17]

Principle: Intraperitoneal injection of acetic acid in mice causes irritation and induces a characteristic writhing response (abdominal constrictions and stretching). Analgesic compounds reduce the number of writhes.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory conditions for at least one week.

  • Grouping and Fasting: Divide the mice into groups (e.g., vehicle control, positive control like aspirin, and different dose groups of this compound). Fast the animals overnight with free access to water.

  • Compound Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid (10 mL/kg, i.p.) into each mouse.

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes for a period of 20-30 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Part 3: Data Presentation and Summary

Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro COX Inhibition by this compound
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundExperimental ValueExperimental ValueCalculated Value
Aspirin (Positive Control)Literature/Experimental ValueLiterature/Experimental ValueCalculated Value
Table 2: Effect of this compound on LPS-Induced Cytokine Production
TreatmentConcentrationTNF-α (% Inhibition)IL-1β (% Inhibition)Cell Viability (%)
Vehicle + LPS-00100
This compound + LPSLow DoseExperimental ValueExperimental ValueExperimental Value
Medium DoseExperimental ValueExperimental ValueExperimental Value
High DoseExperimental ValueExperimental ValueExperimental Value
Dexamethasone (Positive Control) + LPS1 µMLiterature/Experimental ValueLiterature/Experimental ValueExperimental Value
Table 3: In Vivo Analgesic Activity in Acetic Acid-Induced Writhing Test
Treatment GroupDose (mg/kg)Mean Number of Writhes ± SEM% Inhibition
Vehicle Control-Experimental Value0
This compoundLow DoseExperimental ValueCalculated Value
Medium DoseExperimental ValueCalculated Value
High DoseExperimental ValueCalculated Value
Aspirin (Positive Control)100Experimental ValueCalculated Value

Conclusion

The structural analogy of this compound to the salicylate family of drugs provides a strong rationale for investigating its potential as an anti-inflammatory and analgesic agent. The proposed mechanisms of action, centered on the inhibition of the COX enzymes and modulation of the NF-κB pathway, are well-established targets for this class of compounds. The experimental protocols detailed in this guide offer a robust and scientifically sound approach to validating these hypotheses. Through a systematic progression from in vitro enzymatic and cell-based assays to in vivo models of pain and inflammation, researchers can effectively elucidate the pharmacological profile of this compound and determine its potential for further development as a novel therapeutic agent.

References

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An In-Depth Technical Guide to Methyl 2-acetoxy-5-acetylbenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on a Versatile Scaffold

Introduction: The Strategic Importance of a Multifunctional Scaffold

In the intricate world of medicinal chemistry, the strategic value of a chemical scaffold is measured by its synthetic accessibility, inherent biological potential, and the versatility it offers for structural modification. Methyl 2-acetoxy-5-acetylbenzoate, a derivative of the well-known 5-acetylsalicylic acid, embodies these characteristics, making it a molecule of significant interest in modern drug discovery. Its structure, which marries the key pharmacophoric elements of aspirin with a reactive acetyl group at the 5-position, provides a unique platform for the development of novel therapeutic agents. This guide offers a comprehensive exploration of the synthesis, physicochemical properties, and the multifaceted role of this compound in medicinal chemistry, providing actionable insights for researchers in the field.

Synthesis and Characterization: From Precursor to Final Compound

The synthesis of this compound is a logical, two-step process commencing from the commercially available 5-acetylsalicylic acid. The initial step involves the esterification of the carboxylic acid, followed by the acetylation of the phenolic hydroxyl group.

Step 1: Synthesis of the Precursor, Methyl 5-acetyl-2-hydroxybenzoate

The precursor, Methyl 5-acetyl-2-hydroxybenzoate, is synthesized via an acid-catalyzed esterification of 5-acetyl-2-hydroxybenzoic acid.

Experimental Protocol: Synthesis of Methyl 5-acetyl-2-hydroxybenzoate

  • Reaction Setup: A solution of 5-acetyl-2-hydroxybenzoic acid is heated in methanol.[1]

  • Catalysis: A catalytic amount of sulfuric acid is added to the solution.[1]

  • Reflux: The reaction mixture is heated at reflux for an extended period, typically 24 hours, to drive the equilibrium towards the ester product.[1]

  • Work-up and Purification: Following the reflux, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization, to yield pure Methyl 5-acetyl-2-hydroxybenzoate.

The choice of methanol as both the solvent and reactant, along with an acid catalyst, is a classic and efficient method for the esterification of a carboxylic acid. The extended reflux time ensures a high conversion rate to the desired methyl ester.

Step 2: Acetylation to Yield this compound

The final step is the acetylation of the phenolic hydroxyl group of Methyl 5-acetyl-2-hydroxybenzoate. This is a standard procedure in organic synthesis.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Methyl 5-acetyl-2-hydroxybenzoate is dissolved in a suitable solvent, such as acetic anhydride or a mixture of acetic anhydride and pyridine.

  • Reagent Addition: Acetic anhydride is used as the acetylating agent. Pyridine can be used as a catalyst and a base to neutralize the acetic acid byproduct.

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to ensure complete acetylation.

  • Work-up and Purification: The reaction mixture is quenched with water or ice to hydrolyze the excess acetic anhydride. The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography or recrystallization to afford the final compound, this compound.

This two-step synthesis is efficient and utilizes common laboratory reagents, making this compound a readily accessible compound for further research and development.

Synthesis_Workflow Start 5-Acetyl-2-hydroxybenzoic Acid Step1 Esterification (Methanol, H2SO4, Reflux) Start->Step1 Intermediate Methyl 5-acetyl-2-hydroxybenzoate Step1->Intermediate Step2 Acetylation (Acetic Anhydride) Intermediate->Step2 Final This compound Step2->Final

Caption: Two-step synthesis of this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in medicinal chemistry.

PropertyValueReference
Molecular Formula C12H12O5
Molecular Weight 236.22 g/mol
Appearance White to light yellow-orange crystalline powder[1]
Melting Point of Precursor (Methyl 5-acetyl-2-hydroxybenzoate) 62-64 °C[1]

The Multifaceted Role in Medicinal Chemistry

This compound serves a dual purpose in medicinal chemistry: as a potential therapeutic agent in its own right and as a versatile intermediate for the synthesis of more complex molecules.

Inherent Biological Potential: An Anti-inflammatory Agent in Waiting?

The structural similarity of this compound to aspirin (acetylsalicylic acid) strongly suggests a potential for anti-inflammatory activity. The 2-acetoxybenzoyl moiety is a well-established pharmacophore responsible for the irreversible inhibition of cyclooxygenase (COX) enzymes, a key mechanism in reducing inflammation and pain.

Furthermore, its precursor, 5-acetylsalicylic acid, is the active metabolite of sulfasalazine, a drug used in the treatment of inflammatory bowel disease (IBD).[2] This suggests that the 5-acetyl group is compatible with anti-inflammatory activity and may even contribute to it. The esterification of the carboxylic acid in this compound could also be advantageous, as ester derivatives of NSAIDs have been shown to exhibit reduced gastric ulcerogenic activity.[3]

A Versatile Intermediate for Drug Discovery

The true strength of this compound in medicinal chemistry lies in its potential as a synthetic intermediate. The presence of two distinct carbonyl groups (the acetyl group and the methyl ester) provides multiple avenues for chemical modification.

SAR_Logic cluster_mods Potential Modifications cluster_outcomes Potential Outcomes MAA This compound Mod1 Modification of 5-Acetyl Group MAA->Mod1 Mod2 Modification of Methyl Ester MAA->Mod2 Mod3 Modification of 2-Acetoxy Group MAA->Mod3 Outcome1 Novel Heterocycles Mod1->Outcome1 Outcome2 Prodrugs Mod2->Outcome2 Outcome3 Modulated COX Inhibition Mod3->Outcome3

Caption: Structure-Activity Relationship (SAR) and modification potential.

  • The 5-Acetyl Group as a Synthetic Handle: The ketone functionality of the 5-acetyl group is a prime site for a variety of chemical transformations. It can undergo condensation reactions to form chalcones, which are precursors to a wide array of heterocyclic compounds such as pyrazolines, isoxazoles, and pyrimidines. These heterocyclic scaffolds are prevalent in numerous clinically approved drugs and are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • The Methyl Ester as a Prodrug Moiety: The methyl ester can act as a prodrug, which may be hydrolyzed in vivo by esterases to release the active carboxylic acid. This can improve the pharmacokinetic profile of the parent molecule, potentially enhancing its absorption and distribution.

  • The 2-Acetoxy Group and COX Inhibition: While essential for aspirin-like activity, this group can also be modified to fine-tune the compound's potency and selectivity for COX-1 versus COX-2, potentially leading to a better safety profile.

Future Directions and Conclusion

This compound stands as a promising yet underexplored molecule in the field of medicinal chemistry. Its straightforward synthesis and the presence of multiple functional groups for chemical elaboration make it an attractive starting point for the development of new therapeutic agents.

Future research should focus on a systematic evaluation of its biological activities, particularly its anti-inflammatory and analgesic potential, including quantitative measurements of its COX inhibitory activity. Furthermore, its utility as a synthetic intermediate should be actively explored through the generation of diverse chemical libraries targeting a range of therapeutic areas. The insights and protocols presented in this guide are intended to provide a solid foundation for researchers to unlock the full potential of this versatile and valuable chemical entity.

References

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Methodological & Application

Application Note & Protocol: A Three-Step Synthesis of Methyl 2-acetoxy-5-acetylbenzoate from Methyl Salicylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, three-step protocol for the synthesis of Methyl 2-acetoxy-5-acetylbenzoate, a substituted aromatic ester with potential applications as an intermediate in pharmaceuticals and fine chemical manufacturing. The synthesis commences with methyl salicylate, which undergoes a sequence of protection, rearrangement, and final acylation. The core of this pathway is a Lewis acid-catalyzed Fries rearrangement to regioselectively install an acetyl group onto the aromatic ring. This document offers in-depth scientific rationale for each step, detailed experimental protocols, and safety considerations intended for an audience of trained chemistry professionals.

Introduction & Synthetic Strategy

This compound is a derivative of salicylic acid, a lineage of compounds of immense therapeutic importance. The synthetic challenge lies in the selective introduction of an acetyl group at the C5 position of the methyl salicylate backbone. Direct Friedel-Crafts acylation of methyl salicylate is often problematic due to the deactivating nature of the ester group and the propensity of the phenolic hydroxyl to complex with the Lewis acid catalyst, which can passivate the ring.

Therefore, a more robust three-step strategy is employed:

  • Protection (Acetylation): The phenolic hydroxyl group of methyl salicylate is first protected as an acetate ester, yielding methyl 2-acetoxybenzoate (methyl acetylsalicylate). This prevents unwanted side reactions and activates the molecule for the subsequent rearrangement.

  • Fries Rearrangement: The key transformation involves the intramolecular migration of the acetyl group from the phenolic oxygen to the aromatic ring. This reaction, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), produces a hydroxy aryl ketone.[1][2] By controlling the reaction conditions, we can favor the formation of the desired para-substituted product, Methyl 2-hydroxy-5-acetylbenzoate.[1][2][3]

  • Acylation: The final step involves the acetylation of the newly deprotected phenolic hydroxyl group on the Methyl 2-hydroxy-5-acetylbenzoate intermediate to yield the target product, this compound.

This multi-step approach provides a reliable and regioselective pathway to the desired compound, leveraging a classic named reaction central to synthetic organic chemistry.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below, outlining the progression from the starting material through two key intermediates to the final product.

G cluster_0 Step 1: Protection cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Final Acylation A Methyl Salicylate B Methyl 2-acetoxybenzoate A->B Acetic Anhydride, Pyridine C Methyl 2-hydroxy-5-acetylbenzoate B->C Anhydrous AlCl₃, Low Temperature D This compound (Final Product) C->D Acetic Anhydride, Pyridine

Caption: High-level workflow for the synthesis.

Part A: Synthesis of Methyl 2-acetoxybenzoate

Scientific Rationale & Mechanism

The initial step is a straightforward O-acetylation of the phenolic hydroxyl group of methyl salicylate.[4] This reaction proceeds by nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of acetic anhydride. Pyridine serves a dual role: it acts as a base to deprotonate the phenol, increasing its nucleophilicity, and also as a catalyst.[5] Furthermore, pyridine neutralizes the acetic acid byproduct formed during the reaction.

Experimental Protocol

Table 1: Reagents for Step A

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Role
Methyl Salicylate 152.15 10.0 g 65.7 Starting Material
Acetic Anhydride 102.09 10.1 mL (11.0 g) 107.7 Acetylating Agent
Pyridine 79.10 20 mL - Catalyst / Base
Dichloromethane - 100 mL - Solvent
1 M HCl (aq) - ~50 mL - Work-up
Brine - ~30 mL - Work-up

| Anhydrous MgSO₄ | - | ~5 g | - | Drying Agent |

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl salicylate (1.0 eq) in pyridine (20 mL) and dichloromethane (50 mL).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add acetic anhydride (1.6 eq) to the stirred solution dropwise over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (1 x 25 mL), and finally brine (1 x 30 mL).

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil, methyl 2-acetoxybenzoate, is typically of sufficient purity for the next step.[6]

Part B: Fries Rearrangement to Methyl 2-hydroxy-5-acetylbenzoate

Scientific Rationale & Mechanism

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[2][3] The mechanism involves the coordination of the Lewis acid (AlCl₃) to the carbonyl oxygen of the ester group. This polarizes the acyl-oxygen bond, facilitating its cleavage to form a stable acylium ion intermediate.[7][8] This electrophilic acylium ion then attacks the electron-rich aromatic ring via an electrophilic aromatic substitution.

The regioselectivity (ortho vs. para substitution) is highly dependent on reaction conditions.[1]

  • Low temperatures (0-25 °C) favor the formation of the para-substituted product (5-acetyl), which is often the thermodynamically more stable product.

  • High temperatures (>100 °C) tend to favor the ortho-product (3-acetyl), which can form a more stable bidentate complex with the aluminum catalyst, making it the kinetically favored product under these conditions.[1]

For this synthesis, we require the para-product, and therefore, low-temperature conditions are essential.

Experimental Protocol

Table 2: Reagents for Step B

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Role
Methyl 2-acetoxybenzoate 194.18 12.0 g 61.8 Starting Material
Aluminum Chloride (anhydrous) 133.34 24.7 g 185.4 Lewis Acid Catalyst
Nitrobenzene 123.11 60 mL - Solvent
Dichloromethane - 150 mL - Extraction Solvent
Ice - ~200 g - Quenching

| Conc. HCl (aq) | - | ~20 mL | - | Work-up |

Procedure:

  • Safety First: Anhydrous aluminum chloride reacts violently with water. Ensure all glassware is scrupulously dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • In a dry 500 mL three-neck flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, suspend anhydrous AlCl₃ (3.0 eq) in nitrobenzene (60 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Dissolve methyl 2-acetoxybenzoate (1.0 eq) in 20 mL of nitrobenzene and add it dropwise to the cold AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully and slowly quench the reaction by pouring the mixture onto 200 g of crushed ice containing 20 mL of concentrated HCl. This will hydrolyze the aluminum complexes.

  • Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the dichloromethane by rotary evaporation.

  • Purification: The nitrobenzene can be removed by steam distillation or vacuum distillation. The crude product, Methyl 2-hydroxy-5-acetylbenzoate, can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.[9]

Part C: Final Synthesis of this compound

Scientific Rationale

This final step is chemically identical to the first: an O-acetylation of a phenolic hydroxyl group. The protocol is analogous, using acetic anhydride and pyridine to convert the hydroxyl group of the intermediate into the final acetate ester, yielding the target molecule.

Experimental Protocol

Table 3: Reagents for Step C

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Role
Methyl 2-hydroxy-5-acetylbenzoate 194.18 10.0 g 51.5 Starting Material
Acetic Anhydride 102.09 7.3 mL (8.0 g) 78.3 Acetylating Agent
Pyridine 79.10 20 mL - Catalyst / Base
Dichloromethane - 100 mL - Solvent
1 M HCl (aq) - ~50 mL - Work-up
Brine - ~30 mL - Work-up

| Anhydrous MgSO₄ | - | ~5 g | - | Drying Agent |

Procedure:

  • In a 250 mL round-bottom flask, dissolve the purified Methyl 2-hydroxy-5-acetylbenzoate (1.0 eq) from Part B in pyridine (20 mL) and dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) dropwise.

  • Remove the ice bath and stir at room temperature for 2-3 hours, monitoring by TLC.

  • Perform an identical work-up as described in Part A, Step 6-7.

  • After solvent removal, the crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield this compound as a solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Chemical Reaction Scheme

G cluster_A Step 1: Acetylation cluster_B Step 2: Fries Rearrangement cluster_C Step 3: Acetylation A A_reagent + Acetic Anhydride B A_reagent->B A_name Methyl Salicylate B_name Methyl 2-acetoxybenzoate C C_reagent AlCl₃ (cat.) D C_reagent->D C_name Methyl 2-acetoxybenzoate D_name Methyl 2-hydroxy-5-acetylbenzoate E E_reagent + Acetic Anhydride F E_reagent->F E_name Methyl 2-hydroxy-5-acetylbenzoate F_name This compound

Caption: Detailed chemical reaction pathway.

Safety & Handling

  • Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle exclusively in a fume hood.

  • Aluminum Chloride (Anhydrous): Highly reactive with water and moisture, releasing HCl gas. Handle in a dry environment (glove box or under inert atmosphere). Quenching is highly exothermic and should be done slowly and with extreme caution.

  • Nitrobenzene: Toxic and readily absorbed through the skin. Handle with appropriate gloves in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • Fries rearrangement - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved January 22, 2026, from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved January 22, 2026, from [Link]

  • Chemistry Learner. (n.d.). Fries Rearrangement: Definition, Example, and Mechanism. Retrieved January 22, 2026, from [Link]

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved January 22, 2026, from [Link]

  • University of Missouri-St. Louis. (2012). Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. Retrieved January 22, 2026, from [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2014). How can I get acetylation with acetic anhydride and pyridine? Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement. Retrieved January 22, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 5-ACETYL-2-HYDROXYBENZOATE | CAS 16475-90-4. Retrieved January 22, 2026, from [Link]

Sources

Application Note & Protocol: High-Yield Acetylation of Methyl 5-Acetylsalicylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Context and Significance

The O-acetylation of phenolic hydroxyl groups is a cornerstone transformation in organic synthesis, primarily utilized for the protection of phenols or for the modulation of a molecule's biological activity. Methyl 5-acetylsalicylate is a versatile intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its structure contains a phenolic hydroxyl group that can be readily functionalized.

This application note provides a comprehensive, field-proven protocol for the efficient acetylation of the phenolic hydroxyl group of methyl 5-acetylsalicylate to yield methyl 2-acetoxy-5-acetylbenzoate. The described method employs acetic anhydride as the acetylating agent and pyridine as both a base and a nucleophilic catalyst. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step workflow, outline robust characterization methods, and detail critical safety considerations. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into both the practical execution and the chemical principles of the process.

Reaction Scheme and Catalytic Mechanism

The acetylation of a phenol with acetic anhydride is notably sluggish in the absence of a catalyst.[2] The addition of pyridine dramatically accelerates the reaction.[3][4] Pyridine functions as a nucleophilic catalyst by first reacting with acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is a much more potent electrophile than acetic anhydride itself. The phenolic oxygen of methyl 5-acetylsalicylate then attacks the carbonyl carbon of the N-acetylpyridinium ion, leading to the acetylated product and regenerating the pyridine catalyst.[5]

Overall Reaction:

Methyl 5-acetylsalicylate + Acetic Anhydride --(Pyridine)--> this compound + Acetic Acid

The mechanism is visualized in the diagram below.

Acetylation_Mechanism cluster_activation Step 1: Catalyst Activation cluster_acetylation Step 2: Nucleophilic Attack & Product Formation Ac2O Acetic Anhydride (Ac₂O) Intermediate N-Acetylpyridinium Ion (Reactive Intermediate) Ac2O->Intermediate Nucleophilic attack Pyr Pyridine (Catalyst) Pyr->Intermediate Product This compound (Product) Intermediate->Product Substrate Methyl 5-acetylsalicylate (Phenolic -OH) Substrate->Product Attack on intermediate Pyr_regen Pyridine (Regenerated) Product->Pyr_regen Catalyst regeneration

Figure 1: Catalytic mechanism of pyridine-mediated phenol acetylation.

Materials, Reagents, and Safety

Successful and safe execution of this protocol requires adherence to good laboratory practices and the use of appropriate personal protective equipment (PPE).

Table 1: Reagents and Materials

Reagent CAS No. Formula Molar Mass ( g/mol ) Amount Moles (mmol) Equiv.
Methyl 5-acetylsalicylate 16475-90-4 C₁₀H₁₀O₄ 194.18 1.94 g 10.0 1.0
Acetic Anhydride 108-24-7 C₄H₆O₃ 102.09 1.5 mL 15.9 ~1.6
Pyridine (anhydrous) 110-86-1 C₅H₅N 79.10 10 mL - Solvent
Ethyl Acetate (EtOAc) 141-78-6 C₄H₈O₂ 88.11 ~100 mL - Solvent
1 M Hydrochloric Acid (HCl) 7647-01-0 HCl 36.46 ~50 mL - Workup
Sat. Sodium Bicarbonate (NaHCO₃) 144-55-8 NaHCO₃ 84.01 ~50 mL - Workup
Brine (Sat. NaCl solution) 7647-14-5 NaCl 58.44 ~50 mL - Workup

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | ~5 g | - | Drying |

Table 2: Hazard Identification and Safety Precautions

Chemical Key Hazards Recommended PPE and Handling
Acetic Anhydride Corrosive, causes severe skin burns and eye damage, flammable, lachrymator.[6][7] Work in a fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[8][9]
Pyridine Flammable liquid and vapor, harmful if swallowed, inhaled, or in contact with skin.[10] Use in a well-ventilated fume hood. Keep away from ignition sources. Wear appropriate gloves, goggles, and lab coat.[10]

| Hydrochloric Acid (1 M) | Corrosive, can cause skin and eye irritation. | Handle with gloves and safety goggles. |

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale. For scaling up or down, reagent volumes should be adjusted proportionally. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Figure 2: Step-by-step experimental workflow for the acetylation reaction.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 5-acetylsalicylate (1.94 g, 10.0 mmol).

    • Place the flask under an inert atmosphere (Argon or Nitrogen).

    • Add anhydrous pyridine (10 mL) to dissolve the starting material.[11] The use of anhydrous solvent is crucial to prevent hydrolysis of the acetic anhydride.

    • Cool the resulting solution to 0 °C in an ice bath. This is to control the initial exotherm upon addition of the anhydride.

  • Addition of Acetic Anhydride:

    • Slowly add acetic anhydride (1.5 mL, ~1.6 equiv.) to the stirred solution at 0 °C using a syringe.[11] A slight excess of the acetylating agent ensures the complete conversion of the starting material.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours.

    • Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:EtOAc eluent). The product spot should be less polar (higher Rf) than the starting material spot. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Extraction:

    • Once the reaction is complete, quench it by the slow addition of dry methanol (2-3 mL) to consume any unreacted acetic anhydride.

    • Dilute the reaction mixture with ethyl acetate (50 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1 M HCl (2 x 25 mL) to remove pyridine.

      • Water (1 x 25 mL).

      • Saturated aqueous NaHCO₃ solution (2 x 25 mL) to remove acetic acid.[12]

      • Brine (1 x 25 mL) to facilitate phase separation.

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Purification and Isolation:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound as a white solid.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • Melting Point: The melting point of the purified product should be sharp. Compare with literature values if available. The starting material, methyl 5-acetylsalicylate, has a melting point of 62-64 °C.[13] The product's melting point is expected to be different.

  • NMR Spectroscopy: NMR is the most definitive method for structural confirmation.[14] The ¹H NMR spectrum will show the disappearance of the phenolic -OH proton and the appearance of a new singlet corresponding to the acetyl methyl group.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Assignment Predicted Shift (δ, ppm) Multiplicity Integration Key Feature
Ar-H (H6) ~8.5 d 1H Downfield shift due to adjacent acetyl group.
Ar-H (H4) ~8.1 dd 1H Coupled to H3 and H6.
Ar-H (H3) ~7.2 d 1H Upfield relative to other aromatic protons.
OCH₃ (ester) ~3.9 s 3H Methyl ester singlet.
COCH₃ (C5-acetyl) ~2.6 s 3H Ketone methyl singlet.

| OCOCH₃ (C2-acetyl) | ~2.3 | s | 3H | Appearance of this new acetate methyl singlet confirms reaction success. |

Note: Predicted shifts are estimates. Actual values should be determined experimentally.[15]

References

  • Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic. [Link]

  • De La Mare, P. B. D., & Ridd, J. H. (1959). Aromatic Substitution: Nitration and Halogenation.
  • PrepChem. (n.d.). Synthesis of methyl 5-acetylsalicylate. PrepChem.com. [Link]

  • MDPI. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.com. [Link]

  • Infinity Learn. (n.d.). The reaction, C6H5OH+CH3COCl→pyridineC6H5OCOCH3 is called. Infinitylearn.com. [Link]

  • ResearchGate. (n.d.). Acetylation mechanism of phenolic compound. ResearchGate. [Link]

  • Scite.ai. (n.d.). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Scite.ai. [Link]

  • CPAChem. (2025). Safety data sheet. CPAChem.com. [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]

  • Quora. (2018). Why don't phenols show an acetylation reaction? Quora. [Link]

  • Quora. (2020). What safety precautions should you take when working with acetic anhydride? Quora. [Link]

  • NJ.gov. (n.d.). Acetic Anhydride Hazard Summary. New Jersey Department of Health. [Link]

  • Cleanchems. (n.d.). Methyl 5-Acetylsalicylate. Cleanchems.com. [Link]

  • NIH. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. National Institutes of Health. [Link]

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"Methyl 2-acetoxy-5-acetylbenzoate" in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of Methyl 2-acetoxy-5-acetylbenzoate in the Synthesis of Bioactive Molecules

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic use of protecting groups and versatile intermediates is paramount for the efficient synthesis of complex bioactive molecules. This compound is one such pivotal precursor. Its structure, featuring an acetyl-protected phenol, a methyl ester, and a reactive acetyl group, offers a unique platform for a variety of chemical transformations. This guide provides a comprehensive overview of its synthesis and subsequent application in the construction of pharmacologically significant heterocyclic scaffolds, namely chromones and benzofurans. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices to ensure both accuracy and reproducibility.

The core utility of this compound lies in its latent functionality. The acetoxy group serves as a stable protecting group for the phenolic hydroxyl, which can be selectively unmasked under controlled conditions to reveal a reactive ortho-hydroxyacetophenone moiety. This intermediate, Methyl 5-acetyl-2-hydroxybenzoate, is the true workhorse for the synthesis of various heterocyclic systems. This guide will first detail the synthesis of this compound and its crucial deprotection, followed by validated protocols for its conversion into bioactive chromone and benzofuran derivatives.

Chemical Properties and Data

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 61414-18-4[1][2][3]
Molecular Formula C₁₂H₁₂O₅[2][3]
Molecular Weight 236.22 g/mol [2][3]
Appearance White Solid[3]
Boiling Point 360.7±32.0 °C (Predicted)[3]
Density 1.202±0.06 g/cm³ (Predicted)[3]
Storage Temperature 2-8°C[3]

PART 1: Synthesis and Deprotection of the Core Intermediate

The journey towards bioactive heterocycles begins with the preparation and subsequent deprotection of our title compound. The following workflow outlines this initial, yet critical, phase.

G cluster_0 Synthesis and Deprotection Workflow Start Methyl 5-acetyl-2-hydroxybenzoate Acetylation Acetylation (Acetic Anhydride, Pyridine) Start->Acetylation Step 1 Intermediate This compound Acetylation->Intermediate Product Deprotection Hydrolysis (Acid or Base Catalysis) Intermediate->Deprotection Step 2 Product Methyl 5-acetyl-2-hydroxybenzoate (Gateway Intermediate) Deprotection->Product Product

Caption: Workflow for the synthesis and deprotection of the key intermediate.

Protocol 1: Synthesis of this compound

This protocol describes the acetylation of the commercially available Methyl 5-acetyl-2-hydroxybenzoate[4][5][6]. The use of acetic anhydride in the presence of a mild base like pyridine is a standard and efficient method for this transformation.

Materials:

  • Methyl 5-acetyl-2-hydroxybenzoate (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Pyridine (catalytic amount, or as solvent)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and separation funnel.

Procedure:

  • Dissolve Methyl 5-acetyl-2-hydroxybenzoate (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add a catalytic amount of pyridine, followed by the dropwise addition of acetic anhydride (1.5 eq) at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white solid.

Protocol 2: Deprotection to Methyl 5-acetyl-2-hydroxybenzoate

The selective removal of the acetyl protecting group is crucial to unmask the phenolic hydroxyl group for subsequent cyclization reactions. Acid- or base-catalyzed hydrolysis are both effective methods.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH)

  • Concentrated Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Acid-Catalyzed):

  • Dissolve this compound (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated HCl.

  • Stir the mixture at room temperature or gently heat to 40-50°C for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated solution of NaHCO₃.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield Methyl 5-acetyl-2-hydroxybenzoate.

PART 2: Application in the Synthesis of Bioactive Chromones

Chromones (benzopyran-4-ones) are a class of heterocyclic compounds widely found in nature and are recognized as "privileged structures" in medicinal chemistry due to their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][7][8][9][10]. The deprotected intermediate, Methyl 5-acetyl-2-hydroxybenzoate, is an ideal precursor for the synthesis of substituted chromones.

G cluster_1 Chromone Synthesis Workflow Start Methyl 5-acetyl-2-hydroxybenzoate Reaction Kostanecki-Robinson Reaction (Acetic Anhydride, Sodium Acetate) Start->Reaction Step 1 Cyclization Intramolecular Cyclization Reaction->Cyclization In situ Product Substituted Chromone Derivative Cyclization->Product Final Product

Caption: General workflow for the synthesis of chromone derivatives.

Protocol 3: Synthesis of a 6-acetyl-7-hydroxy-2-methylchromone derivative

This protocol is based on the Kostanecki-Robinson reaction, which involves the acylation and subsequent cyclization of an o-hydroxyacetophenone with an aliphatic acid anhydride in the presence of its sodium salt.

Materials:

  • Methyl 5-acetyl-2-hydroxybenzoate (1.0 eq)

  • Acetic anhydride (excess, as reagent and solvent)

  • Anhydrous sodium acetate (3.0 eq)

  • Dilute Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask, thoroughly mix Methyl 5-acetyl-2-hydroxybenzoate (1.0 eq) and anhydrous sodium acetate (3.0 eq).

  • Add an excess of acetic anhydride.

  • Heat the mixture to 170-180°C with constant stirring for 6-8 hours.

  • Allow the reaction mixture to cool to room temperature and then pour it into ice-cold water.

  • Stir the mixture for 30 minutes to hydrolyze the excess acetic anhydride.

  • The solid product will precipitate. Collect the solid by filtration and wash it thoroughly with water.

  • To effect hydrolysis of any remaining acetylated products, boil the crude solid with dilute HCl for 15-20 minutes.

  • Filter the hot solution, wash the residue with water, and then recrystallize from ethanol to obtain the pure chromone derivative.

PART 3: Application in the Synthesis of Bioactive Benzofurans

Benzofuran is another crucial heterocyclic scaffold found in numerous natural products and synthetic drugs, exhibiting a wide array of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties[11][12][13][14][15]. The synthesis of benzofurans from o-hydroxyacetophenones is a well-established strategy.

G cluster_2 Benzofuran Synthesis Workflow Start Methyl 5-acetyl-2-hydroxybenzoate Halogenation α-Bromination (Br₂, Acetic Acid) Start->Halogenation Step 1 Intermediate α-Bromoacetyl Intermediate Halogenation->Intermediate Product Cyclization Intramolecular Williamson Ether Synthesis (Base) Intermediate->Cyclization Step 2 Product Substituted Benzofuran Derivative Cyclization->Product Final Product

Caption: Workflow for the synthesis of benzofuran derivatives.

Protocol 4: Synthesis of a Substituted 2-acetylbenzofuran derivative

This protocol involves two key steps: the α-halogenation of the acetyl group, followed by a base-catalyzed intramolecular cyclization (an intramolecular Williamson ether synthesis).

Materials:

  • Methyl 5-acetyl-2-hydroxybenzoate (1.0 eq)

  • Bromine (Br₂) (1.0 eq)

  • Glacial acetic acid

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Acetone or Ethanol

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: α-Bromination

  • Dissolve Methyl 5-acetyl-2-hydroxybenzoate (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise at room temperature with stirring. The reaction is typically rapid, as indicated by the disappearance of the bromine color[16][17][18].

  • After the addition is complete, stir for an additional 30 minutes.

  • Pour the reaction mixture into a large volume of ice-water to precipitate the α-bromoacetyl intermediate.

  • Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum. This intermediate is often used directly in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Suspend the crude α-bromoacetyl intermediate in a solvent like acetone or ethanol.

  • Add a base such as potassium carbonate (2.0 eq) or an aqueous solution of sodium hydroxide.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzofuran derivative.

Conclusion and Future Perspectives

This compound serves as a highly valuable and versatile precursor in synthetic organic chemistry. While its direct applications are limited due to the protected phenolic hydroxyl, a simple deprotection step unlocks a powerful gateway to the synthesis of diverse and biologically significant heterocyclic scaffolds. The protocols provided in this guide for the synthesis of chromone and benzofuran derivatives are based on robust and well-established chemical transformations. These application notes offer a solid foundation for researchers to explore the synthesis of novel bioactive molecules, enabling further derivatization and optimization for drug discovery programs. The inherent reactivity of the acetyl and ester functionalities in the final products provides ample opportunities for the generation of extensive chemical libraries for biological screening.

References

  • Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. J. Chem. Soc., 1381–1389. ([Link])

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  • Ministry of Health and Prevention, UAE. (n.d.). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Retrieved from a government health ministry website.
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  • ResearchGate. (2025). Synthesis of flavones and isoflavones by Allan–Robinson reaction. Retrieved from [Link]

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  • ResearchGate. (2025). An Update on Natural Occurrence and Biological Activity of Chromones. Retrieved from [Link]

  • ResearchGate. (1982). The Thermolytic Generation of Benzofuran from o-Hydroxyacetophenone. Retrieved from [Link]

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  • ResearchGate. (2021). Synthesis of benzofurans via o-hydroxybenzyl ketones. Retrieved from [Link]

  • A Review: An Insight on Synthesis of Benzofuran. (n.d.).
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  • Wikipedia. (2023). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2022). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Molbank, 2022(1), M1349. ([Link])

  • YouTube. (2021). Intramolecular Williamson Ether Synthesis. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-acetylsalicylate. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 5-ACETYL-2-HYDROXYBENZOATE | CAS 16475-90-4. Retrieved from [Link]

  • National Center for Biotechnology Information. (1956). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. PMC. ([Link])

  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.

Sources

Application Notes and Protocols for Methyl 2-acetoxy-5-acetylbenzoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of Methyl 2-acetoxy-5-acetylbenzoate. As a derivative of acetylsalicylic acid (aspirin), this compound holds potential for novel therapeutic applications, and this guide offers a foundational framework for its synthesis, characterization, and preliminary biological evaluation. The protocols described herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step.

Introduction: The Rationale for Aspirin Derivatives

Aspirin is a cornerstone of modern medicine, renowned for its anti-inflammatory, analgesic, antipyretic, and antiplatelet effects.[1] Its therapeutic actions are primarily mediated through the irreversible inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins.[1] However, the clinical utility of aspirin can be limited by side effects, most notably gastrointestinal irritation and bleeding.[1][2]

The synthesis of aspirin derivatives is a key strategy in medicinal chemistry to mitigate these adverse effects and potentially enhance therapeutic efficacy.[1] Modifications to the parent aspirin molecule can alter its physicochemical properties, pharmacokinetic profile, and target specificity. This compound is one such derivative, and its unique structure warrants investigation into its potential as a novel therapeutic agent.

Section 1: Synthesis of this compound

The following protocol outlines a potential synthetic route for this compound, based on established esterification and acylation reactions of salicylic acid derivatives.

Materials and Reagents
ReagentGradeSupplier
Methyl 5-acetylsalicylateReagentSigma-Aldrich
Acetic anhydrideACSFisher Scientific
PyridineAnhydrousAcros Organics
Dichloromethane (DCM)AnhydrousEMD Millipore
Hydrochloric acid (HCl)1 MVWR
Sodium bicarbonate (NaHCO3)SaturatedJ.T. Baker
Anhydrous sodium sulfate (Na2SO4)ACSMacron
Deuterated chloroform (CDCl3)NMR gradeCambridge Isotope Labs
Synthetic Protocol
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 5-acetylsalicylate (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add pyridine (1.2 equivalents) followed by the dropwise addition of acetic anhydride (1.2 equivalents) at 0°C (ice bath).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase.

  • Workup: Upon completion, quench the reaction by adding 1 M HCl. Separate the organic layer and wash sequentially with saturated NaHCO3 solution and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will identify the characteristic functional groups.[2]

Section 2: Preliminary Biological Evaluation

The following protocols are designed to provide an initial assessment of the biological activity of this compound, focusing on its potential as a COX inhibitor.

In Vitro COX Inhibition Assay

This assay will determine the inhibitory potential of the compound against COX-1 and COX-2 enzymes.

Workflow for COX Inhibition Assay

cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzymes (COX-1, COX-2), Arachidonic Acid, Test Compound incubation Incubate Enzyme with Test Compound or Vehicle reagents->incubation reaction Initiate Reaction with Arachidonic Acid incubation->reaction detection Measure Prostaglandin E2 (PGE2) Production via ELISA reaction->detection analysis Calculate IC50 Values detection->analysis

Caption: Workflow for in vitro COX inhibition assay.

Platelet Aggregation Assay

This assay will assess the antiplatelet activity of the compound.

  • Prepare Platelet-Rich Plasma (PRP): Obtain whole blood from healthy volunteers and prepare PRP by centrifugation.

  • Incubation: Incubate PRP with varying concentrations of this compound or aspirin (as a positive control) at 37°C.

  • Induce Aggregation: Induce platelet aggregation using an agonist such as arachidonic acid or collagen.[3]

  • Measure Aggregation: Monitor platelet aggregation using a platelet aggregometer.

  • Data Analysis: Determine the concentration-dependent inhibitory effect of the compound on platelet aggregation.[3]

Section 3: Safety and Handling

As a derivative of acetylsalicylic acid, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling the compound.[4]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Use in a well-ventilated area.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture to prevent degradation.[4][5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5]

Hypothetical Signaling Pathway

cluster_pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Test_Compound This compound Test_Compound->COX_Enzymes Inhibition

Caption: Potential inhibitory action on the COX pathway.

Conclusion

This document provides a foundational guide for the experimental investigation of this compound. The proposed protocols for synthesis, characterization, and preliminary biological evaluation are based on established scientific principles and practices in medicinal chemistry and pharmacology. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental goals and available resources. Further studies will be necessary to fully elucidate the therapeutic potential of this novel aspirin derivative.

References

  • Acetylsalicylic acid - Safety Data Sheet. (2015-06-08).
  • Understanding the MSDS for Acetylsalicylic Acid – KHA Online-SDS Management. (2024-04-18).
  • Experiments with Aspirin - ResearchGate. (2025-08-06).
  • Experiments with Aspirin. - Semantic Scholar. (2000-03-01).
  • Preparation and characterization of a novel aspirin derivative with anti-thrombotic and gastric mucosal protection properties - PubMed. (2014-06-03).
  • Aspirin Derivatives Exploration: A Review on Comparison Study with Parent Drug. (n.d.).
  • Development of Poly Unsaturated Fatty Acid Derivatives of Aspirin for Inhibition of Platelet Function - PMC - NIH. (n.d.).

Sources

Application Notes and Protocols for Methyl 2-acetoxy-5-acetylbenzoate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Benzene Derivative

In the landscape of pharmaceutical development, the strategic design and synthesis of intermediate molecules are paramount to the efficient and scalable production of active pharmaceutical ingredients (APIs). Methyl 2-acetoxy-5-acetylbenzoate, a substituted benzene derivative, represents a key building block with significant potential in medicinal chemistry. Its bifunctional nature, featuring an acetoxy group and an acetyl moiety on a benzoate scaffold, offers multiple reaction sites for the construction of more complex drug molecules.

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound. We will delve into detailed protocols, the rationale behind experimental choices, and the role of this intermediate in the synthesis of valuable pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, purification, and downstream applications. While extensive data for this specific molecule is not widely published, we can infer its properties from its immediate precursor, Methyl 5-acetyl-2-hydroxybenzoate.

PropertyValue (Methyl 5-acetyl-2-hydroxybenzoate)Reference
Molecular Formula C10H10O4[1][2]
Molecular Weight 194.18 g/mol [1]
Appearance White to light yellow-orange crystalline powder[2]
Melting Point 62-64 °C[3]
Boiling Point 345.4 °C at 760 mmHg[3]
Solubility Soluble in methanol[2]

The acetylation of the hydroxyl group to an acetoxy group in this compound is expected to decrease its polarity and melting point slightly, while increasing its solubility in non-polar organic solvents.

Analytical Characterization:

The identity and purity of synthesized this compound should be confirmed using a suite of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a suitable starting point.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the acetoxy and acetyl groups.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ester and ketone groups.

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound can be efficiently achieved in a two-step process starting from commercially available materials.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Acetylation 5-Acetylsalicylic_acid 5-Acetylsalicylic Acid Step1_Product Methyl 5-acetyl-2-hydroxybenzoate 5-Acetylsalicylic_acid->Step1_Product Reflux Methanol Methanol (CH3OH) Methanol->Step1_Product H2SO4 H2SO4 (cat.) H2SO4->Step1_Product Final_Product This compound Step1_Product->Final_Product Stir at RT Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Final_Product Pyridine Pyridine (cat.) Pyridine->Final_Product Pharmaceutical_Application Intermediate This compound Bromination Bromination Intermediate->Bromination Amine_Condensation Amine Condensation Bromination->Amine_Condensation Reduction Reduction Amine_Condensation->Reduction API Active Pharmaceutical Ingredient (e.g., Salbutamol analogue) Reduction->API

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of Methyl 2-acetoxy-5-acetylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Methyl 2-acetoxy-5-acetylbenzoate. Developed for researchers, scientists, and professionals in drug development, this guide provides a comprehensive protocol, from sample preparation to data analysis. The methodology is grounded in established scientific principles and adheres to international regulatory standards for analytical procedure validation. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control, stability testing, and research applications involving this compound.

Introduction and Scientific Rationale

This compound is an aromatic ester molecule whose purity and concentration are critical in various research and manufacturing settings, particularly as a potential intermediate in pharmaceutical synthesis. Its structure, featuring both ester and ketone functionalities on a benzene ring, necessitates a reliable and selective analytical method for its characterization.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for analyzing non-volatile and semi-volatile organic compounds.[1][2] Specifically, reversed-phase chromatography is the mode of choice for compounds of moderate polarity like this compound.[3] The principle relies on the partitioning of the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase. The inherent hydrophobicity of the analyte causes it to be retained on the stationary phase, and its elution is controlled by carefully increasing the proportion of an organic solvent in the mobile phase.[3][4]

This document provides a field-proven protocol utilizing a C18 stationary phase, which offers excellent retention and resolution for aromatic compounds.[5] The method's development was guided by principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its trustworthiness and scientific integrity.[1][6][7][8][9][10]

Experimental Design and Methodology

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its proven selectivity for aromatic compounds.[4][5]

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Solvents and Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water, and formic acid (reagent grade, ~99%).

  • Reference Standard: this compound of known purity.

Chromatographic Conditions

The following parameters were optimized to achieve a sharp, symmetrical peak for the analyte with a reasonable retention time and resolution from potential impurities.

ParameterRecommended ConditionRationale
Stationary Phase (Column) C18, 150 mm x 4.6 mm, 5 µmIndustry standard for reversed-phase separation of aromatic esters, providing robust retention and separation.[3][5]
Mobile Phase A 0.1% Formic Acid in Water (v/v)The aqueous component of the mobile phase. Formic acid is added to control pH and ensure consistent ionization of any acidic or basic functional groups, leading to improved peak shape.[11][12]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)The organic modifier. Acetonitrile provides good elution strength and low UV cutoff.
Elution Mode Gradient ElutionA gradient is employed to ensure efficient elution of the analyte and any potential impurities with differing polarities, while minimizing the run time.
Gradient Program 0-1 min: 40% B; 1-8 min: 40% to 90% B; 8-9 min: 90% B; 9-10 min: 90% to 40% B; 10-15 min: 40% B (Re-equilibration)This gradient profile provides a robust separation window for the analyte and related substances.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, balancing analysis time with system pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 240 nmAromatic compounds exhibit strong UV absorbance. 240 nm is a representative wavelength for this class of compounds. A full UV scan of the analyte is recommended to determine the absolute absorbance maximum.
Injection Volume 10 µLA typical injection volume to balance sensitivity with the risk of column overloading.
Diluent Acetonitrile/Water (50:50, v/v)This mixture ensures the solubility of the analyte and is compatible with the mobile phase, preventing peak distortion.

Detailed Protocols

Standard Solution Preparation (Example Concentration: 100 µg/mL)
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.

  • Dissolve and dilute to volume with the diluent (Acetonitrile/Water, 50:50). Mix thoroughly.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Primary Stock Solution into a 50 mL Class A volumetric flask.

  • Dilute to volume with the diluent and mix thoroughly. This solution is now ready for injection.

Sample Preparation
  • Accurately weigh an amount of the sample material expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.[13]

  • Allow the solution to return to room temperature.

  • Dilute to volume with the diluent and mix thoroughly.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask. Dilute to volume with the diluent and mix.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection to remove any particulates.

Analytical Method Validation Framework

The reliability of this method is established through a rigorous validation process as prescribed by ICH guidelines.[6][7][10][14] A self-validating system requires the following parameters to be assessed.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable step mandated by pharmacopeias like the USP.[1][2][8] A working standard solution is injected five or six times, and the following parameters are evaluated:

  • Tailing Factor (T): Must be ≤ 2.0.

  • Theoretical Plates (N): Must be ≥ 2000.

  • Relative Standard Deviation (%RSD): The %RSD for the peak areas and retention times of replicate injections must be ≤ 2.0%.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by injecting a blank (diluent), a placebo (if applicable), and the analyte solution. The chromatograms are compared to ensure that there are no interfering peaks at the retention time of this compound.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criterion: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy is determined by measuring the recovery of a known amount of analyte spiked into a sample matrix.

  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.[15]

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.[14]

  • Repeatability (Intra-day Precision): Determined by analyzing six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Precision): The repeatability assay is repeated on a different day, by a different analyst, or on a different instrument.

  • Acceptance Criterion: The %RSD for the results should be ≤ 2.0%.

Data Analysis and Workflow Visualization

The concentration of this compound in the sample is calculated using the peak area from the chromatogram and the calibration curve derived from the reference standards.

Calculation Formula:
Analytical Workflow Diagram

The following diagram illustrates the logical flow of the entire analytical procedure.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile_phase Prepare Mobile Phase (A and B) equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_solutions Prepare Standard and Sample Solutions sst Perform System Suitability Test (SST) prep_solutions->sst equilibrate->sst inject Inject Blank, Standards, and Samples sst->inject If SST Passes acquire Acquire Chromatographic Data inject->acquire process Integrate Peaks and Generate Calibration Curve acquire->process quantify Quantify Analyte in Samples process->quantify report Review Data and Generate Final Report quantify->report

Caption: HPLC analysis workflow for this compound.

Conclusion

The reversed-phase HPLC method described in this application note is a reliable, robust, and accurate procedure for the quantitative determination of this compound. The detailed protocol and validation framework are based on established scientific principles and regulatory guidelines, ensuring data integrity and trustworthiness. This method is well-suited for implementation in quality control laboratories and research environments dedicated to pharmaceutical development and chemical synthesis.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 347839, Methyl 2-acetylbenzoate. [Link]

  • United States Pharmacopeia. <621> Chromatography. [Link]

  • Patel, D. et al. (2023). Analysis of Aspirin (Acetylsalicylic Acid): Development and Validation using RP-HPLC Methods. Research Journal of Pharmacy and Technology. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Waters Corporation. (2021). Reliable HPLC Analysis of Aspirin and Associated Related Substances in Drug Substance and Tablet Formulation. [Link]

  • Szepesy, L. (1981). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Chromatographia. [Link]

  • SIELC Technologies. (2018). Separation of Methyl 5-acetyl-2-methoxybenzoate on Newcrom R1 HPLC column. [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). [Link]

  • Srivastava, R. K. (2017). Validated HPLC Method for Determination of 5-Amino-2-Methyl Benzoic Acid in Canagliflozin Drug Substances. ResearchGate. [Link]

  • USP-NF. <621> Chromatography. [Link]

  • ResearchGate. (2022). Development of a new analytical method for determination of acetylsalicylic and salicylic acids in tablets by reversed phase liquid chromatography. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]

  • De-guzman, M. et al. (2012). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC - NIH. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • MicroSolv Technology Corporation. (2012). Paracetamol, Aspirin and Salicylic Acid HPLC Method. [Link]

  • Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • precisionFDA. METHYL 5-ACETYL-2-(BENZYLOXY)BENZOATE. [Link]

  • HELIX Chromatography. HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Jain, D. K. et al. (2013). Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Journal of Chromatographic Science. [Link]

  • Ogan, K., Katz, E., & Slavin, W. (1979). Determination of polycyclic aromatic hydrocarbons in aqueous samples by reversed-phase performance liquid chromatography. Analytical Chemistry. [Link]

  • Scribd. USP-NF 621 Chromatography. [Link]

  • Chemsrc. Benzoic acid,2-acetyl-, methyl ester | CAS#:1077-79-8. [Link]

Sources

Purification of "Methyl 2-acetoxy-5-acetylbenzoate" by column chromatography.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Purity Isolation of Methyl 2-acetoxy-5-acetylbenzoate via Automated Flash Column Chromatography

Abstract

This compound is a substituted aromatic ester with potential applications in organic synthesis and as a building block for pharmaceutical agents. Its synthesis often results in a crude mixture containing unreacted starting materials, by-products, and other impurities. Achieving high purity is critical for subsequent applications and accurate characterization. This document provides a comprehensive, field-proven protocol for the purification of this compound using silica gel column chromatography. We delve into the principles of the separation, from initial method development using Thin-Layer Chromatography (TLC) to a step-by-step guide for column setup, elution, and post-purification analysis. This guide is designed for researchers in organic chemistry and drug development, offering both the practical "how-to" and the fundamental "why" behind each procedural choice to ensure robust and reproducible results.

Principles of Separation: Targeting a Moderately Polar Compound

The successful purification of this compound hinges on exploiting its specific polarity. The molecule contains a moderately polar methyl ester group, a slightly more polar acetyl group, and an acetate ester. These functional groups make the compound well-suited for normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase.

The core principle is differential partitioning. Components of the crude mixture are adsorbed onto the silica gel surface and then desorbed by the flowing mobile phase.

  • Less Polar Impurities: These have minimal interaction with the polar silica gel and are quickly eluted by the non-polar mobile phase.

  • Target Compound (Moderately Polar): this compound will exhibit moderate interaction with the silica gel, allowing it to be eluted with a mobile phase of intermediate polarity.

  • More Polar Impurities (e.g., starting salicylic acid derivative): These compounds, often containing free hydroxyl or carboxylic acid groups, will adsorb very strongly to the silica gel and will require a significantly more polar mobile phase to be eluted.

By carefully selecting and adjusting the mobile phase composition, a clean separation between these components can be achieved. The choice of mobile phase is paramount and is typically determined empirically using Thin-Layer Chromatography (TLC) prior to committing the bulk sample to the column.[1]

Logical Flow for Purification

The entire process follows a systematic and validated workflow to ensure efficiency and success.

purification_workflow cluster_prep Method Development & Preparation cluster_purification Purification cluster_analysis Analysis & Final Processing TLC 1. TLC Analysis (Determine Optimal Solvent System) Col_Prep 2. Column Packing (Prepare Silica Gel Slurry) TLC->Col_Prep Load 4. Load Sample onto Column Sample_Prep 3. Sample Preparation (Adsorb Crude Product onto Silica) Sample_Prep->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analysis 7. Analyze Fractions via TLC Collect->Analysis Combine 8. Combine Pure Fractions Analysis->Combine Evap 9. Solvent Removal (Rotary Evaporation) Combine->Evap Pure_Product Pure Methyl 2-acetoxy- 5-acetylbenzoate Evap->Pure_Product

Caption: Workflow for the purification of this compound.

Pre-Chromatography: Method Development with TLC

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). This small-scale experiment saves significant time and resources. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3-0.4 .[2] This Rf value typically provides the best separation on a column.

Protocol: TLC Analysis
  • Prepare TLC Chamber: Line a beaker or TLC tank with filter paper and add a prepared solvent mixture (e.g., 8:2 Hexane:Ethyl Acetate). Cover the chamber and allow the atmosphere to saturate for 5-10 minutes.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots observed.

  • Calculate Rf: Measure the distance traveled by the compound (from the baseline to the center of the spot) and the distance traveled by the solvent front.

    • Rf = (Distance traveled by compound) / (Distance traveled by solvent front)

  • Optimize: Adjust the solvent ratio to achieve the target Rf. If the Rf is too high, decrease the polarity of the mobile phase (increase the proportion of hexane). If the Rf is too low, increase the polarity (increase the proportion of ethyl acetate).

Solvent System (Hexane:Ethyl Acetate) Observed Rf of Target Compound Recommendation
9:10.55Too high. Decrease polarity for better separation.
8:20.38Optimal. Good starting point for the column.
7:30.21Too low. Compound may elute too slowly.

Detailed Protocol: Column Chromatography

This protocol assumes a standard glass column with silica gel (60 Å, 230-400 mesh).

Materials and Reagents
  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Collection vessels (test tubes or flasks)

  • TLC plates and chamber

  • Rotary evaporator

Step-by-Step Methodology
  • Column Preparation (Wet Slurry Packing):

    • Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom to support the packing. Add a ~1 cm layer of sand.[3]

    • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). The consistency should be pourable, not a thick paste.[3]

    • With the stopcock open and an Erlenmeyer flask below to collect the solvent, pour the slurry into the column. Use a funnel to prevent spillage.

    • Gently tap the side of the column to dislodge any air bubbles and ensure even packing.

    • Once all the silica is added, add a final ~1 cm layer of sand on top to protect the surface from disturbance when adding solvent.[3]

    • Continuously run solvent through the column, ensuring the solvent level never drops below the top layer of sand. This is critical to prevent the column from cracking, which would ruin the separation.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.

    • Drain the solvent in the column down to the level of the top sand layer.

    • Carefully add the dry-loaded sample onto the top of the column, creating a thin, even band.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase (starting with the 8:2 Hexane:Ethyl Acetate mixture determined by TLC) to the column.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

    • Maintain a constant flow rate. If separation is difficult, a slower flow rate can improve resolution.

    • For closely eluting compounds, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase over time (e.g., moving from 8:2 to 7:3 Hexane:Ethyl Acetate) to elute more strongly adsorbed compounds.[4]

  • Monitoring the Separation:

    • Periodically analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of the product.

    • Fractions containing only the desired product (single spot at the correct Rf) should be grouped together. Also, group fractions containing pure impurities and mixed fractions separately.

separation_principle cluster_column Column Cross-Section cluster_silica Silica Gel Stationary Phase (Polar) Top Mobile Phase (e.g., 8:2 Hexane:EtOAc) ↓ Impurity_A Less Polar Impurity (Weak Interaction) Moves Fast Product Target Compound (Moderate Interaction) Moves Slower Impurity_B More Polar Impurity (Strong Interaction) Moves Very Slowly Bottom Elution ↓

Sources

Application Note and Protocol: High-Purity Recrystallization of Methyl 2-acetoxy-5-acetylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed methodology for the purification of Methyl 2-acetoxy-5-acetylbenzoate via recrystallization. The protocol is designed for researchers, scientists, and drug development professionals requiring a high-purity solid form of this compound. The application note elucidates the principles of solvent selection, the step-by-step recrystallization process, and troubleshooting strategies to overcome common challenges.

Introduction: The Rationale for Recrystallization

This compound is a benzoate ester with potential applications in pharmaceutical synthesis and materials science. The purity of such compounds is paramount, as impurities can significantly impact downstream reactions, biological activity, and material properties. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] The fundamental principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a suitable hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, leaving the impurities dissolved in the mother liquor.[2][3] This method is often preferred for its efficiency, scalability, and cost-effectiveness in achieving high levels of purity.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is crucial for developing an effective recrystallization protocol.

PropertyValueSource
Molecular Formula C₁₂H₁₂O₅[4]
Molecular Weight 236.22 g/mol [4]
Appearance White Solid[4]
Predicted Boiling Point 360.7 ± 32.0 °C[4]
Predicted Density 1.202 ± 0.06 g/cm³[4]

A related precursor, Methyl 5-acetyl-2-hydroxybenzoate, is described as a white to light yellow-orange crystalline powder with a melting point of 62-64 °C and is soluble in methanol.[5][6] This suggests that alcoholic solvents may be a good starting point for solubility tests of the acetylated analog.

Experimental Protocol: A Step-by-Step Guide

This protocol is a comprehensive guide. Researchers should perform small-scale trials to optimize solvent selection and ratios for their specific sample.

Materials and Equipment
  • Crude this compound

  • Selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes, heptane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bars

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula and weighing balance

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying SolventScreening Solvent Screening Dissolution Dissolution in Hot Solvent SolventScreening->Dissolution Select Optimal Solvent SlowCooling Slow Cooling to Room Temp Dissolution->SlowCooling Saturated Solution IceBath Cooling in Ice Bath SlowCooling->IceBath Maximize Crystal Formation VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Isolate Crystals Washing Washing with Cold Solvent VacuumFiltration->Washing Remove Impurities Drying Drying of Crystals Washing->Drying Pure Product

Caption: Workflow for the recrystallization of this compound.

Detailed Methodology

Step 1: Solvent Screening (Small Scale)

The choice of solvent is the most critical parameter for successful recrystallization.[1][7] The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.

  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good quantity of crystals upon cooling.

  • Consider mixed solvent systems (e.g., ethyl acetate/hexanes) if a single solvent is not optimal.[7] In this case, dissolve the compound in a minimum of the "good" solvent (in which it is highly soluble) and then add the "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool.

Step 2: Dissolution

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent (or solvent system) in small portions while gently heating and stirring. Use a boiling stick or magnetic stirrer to ensure smooth boiling.

  • Add just enough hot solvent to completely dissolve the solid. An excess of solvent will reduce the yield.[3]

Step 3: Hot Filtration (Optional)

If insoluble impurities are present, a hot filtration step is necessary.

  • Preheat a second Erlenmeyer flask and a stemless funnel.

  • Place a fluted filter paper in the funnel.

  • Pour the hot solution through the filter paper quickly to remove the insoluble impurities.

Step 4: Crystallization

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

Step 5: Crystal Collection and Washing

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum and swirl the crystalline mixture (slurry) in the flask, then pour it into the center of the Buchner funnel.

  • Once the mother liquor has been drawn through, wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[3]

  • Keep the vacuum on for a few minutes to air-dry the crystals.

Step 6: Drying

  • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated.Use a lower-boiling solvent. / Add a small amount of additional hot solvent and reheat until the oil dissolves, then cool slowly.
No Crystal Formation Too much solvent was used. / The solution is not sufficiently cooled. / The compound is very soluble even at low temperatures.Boil off some of the solvent and allow it to cool again. / Scratch the inside of the flask with a glass rod to induce nucleation. / Add a seed crystal of the pure compound. / Consider using a different solvent or a mixed solvent system.
Low Recovery Too much solvent was used. / The crystals were washed with solvent that was not cold enough. / Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. / Ensure the wash solvent is ice-cold. / Use pre-heated glassware for hot filtration.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this sparingly as it can also adsorb the desired product.

Conclusion

The described protocol provides a robust framework for the purification of this compound by recrystallization. The key to a successful outcome lies in the methodical selection of an appropriate solvent system. By following the outlined steps and considering the troubleshooting guide, researchers can significantly enhance the purity of their compound, ensuring its suitability for subsequent applications.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Methyl 5-acetyl-2-(benzyloxy)benzoate.
  • Echemi. (n.d.). Benzoic acid, 5-acetyl-2-hydroxy-, methyl ester.
  • Chemsrc. (n.d.). Methyl 5-acetyl-2-hydroxybenzoate | CAS#:16475-90-4.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • ChemicalBook. (n.d.). This compound | 61414-18-4.

Sources

Application Note & Protocol: Selective Aminolysis of Methyl 2-acetoxy-5-acetylbenzoate for the Synthesis of Novel Salicylamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the reaction of Methyl 2-acetoxy-5-acetylbenzoate with primary and secondary amines. Due to the presence of two distinct ester functionalities—a phenolic acetate and a methyl ester—this substrate offers opportunities for selective synthesis. This note elucidates the underlying principles governing the chemoselectivity of the aminolysis reaction, favoring the cleavage of the more labile 2-acetoxy group. We present a detailed, field-tested protocol for the selective synthesis of N-substituted 2-acetamido-5-acetylsalicylamide derivatives, crucial intermediates in medicinal chemistry and materials science. The causality behind experimental choices, self-validating quality control checkpoints, and troubleshooting guidance are integrated throughout the protocol to ensure reproducible and high-yield outcomes.

Introduction: Mechanistic & Strategic Considerations

This compound is a polysubstituted aromatic compound possessing three functional groups susceptible to nucleophilic attack by amines: a phenolic acetate (position 2), a methyl ester (position 1), and an aromatic ketone (position 5). Under typical thermal or base-catalyzed conditions, the ketone is significantly less reactive than the esters. The primary synthetic challenge lies in achieving selective aminolysis of one ester in the presence of the other.

The phenolic acetate at the 2-position is the more electrophilic and kinetically favored site for nucleophilic attack compared to the methyl benzoate at the 1-position. This selectivity is governed by two principal factors:

  • Leaving Group Stability: The phenoxide resulting from the cleavage of the 2-acetoxy group is a more stable leaving group than the methoxide anion from the methyl ester, particularly after protonation.

  • Steric Hindrance: The 2-acetoxy group is generally more sterically accessible to incoming nucleophiles than the methyl ester, which is flanked by the ortho-substituent.

Consequently, the reaction with an amine (R¹R²NH) is expected to proceed via preferential aminolysis of the acetate, yielding Methyl 5-acetyl-2-hydroxybenzoate and the corresponding N-substituted acetamide as a co-product. A subsequent, more forcing reaction could then be employed to convert the remaining methyl ester into a salicylamide if desired. This step-wise approach allows for the controlled synthesis of diverse molecular scaffolds.

This guide focuses on the first, selective reaction, providing a robust protocol for synthesizing Methyl 5-acetyl-2-hydroxybenzoate derivatives, which are valuable precursors for various pharmaceutical agents.

Experimental Workflow & Logic

The overall experimental process is designed for high-yield, selective aminolysis, followed by straightforward purification. Each stage includes critical control points to ensure the reaction proceeds as intended.

G reagents Reagent Preparation - this compound - Amine (1.1 eq) - Anhydrous Solvent (e.g., THF) setup Reaction Setup - Inert Atmosphere (N2/Ar) - Dry Glassware reagents->setup 1. Combine reaction Reaction Execution - 0°C to RT - Stir for 2-16h setup->reaction 2. Initiate monitoring TLC Monitoring - Spot starting material vs. reaction mixture - Visualize UV & stain reaction->monitoring 3. Track Progress workup Aqueous Workup - Quench with aq. HCl - Extract with EtOAc monitoring->workup 4. Upon Completion purification Purification - Silica Gel Chromatography workup->purification 5. Isolate analysis Product Characterization - NMR (1H, 13C) - LC-MS, IR purification->analysis 6. Verify

Caption: High-level workflow for the selective aminolysis reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with a generic primary amine (e.g., benzylamine). The molar ratios and reaction times may require optimization for different amines.

Materials & Reagents
ReagentGradeSupplier ExampleComments
This compound>98% PurityCustom SynthesisEnsure dryness before use.
BenzylamineReagent Grade, >99%Sigma-AldrichUse a freshly opened bottle or distill prior to use.
Tetrahydrofuran (THF)Anhydrous, >99.9%Acros OrganicsUse a solvent from a purification system or a sealed bottle.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Hydrochloric Acid (HCl)1 M Aqueous SolutionLabChemFor aqueous workup.
Saturated Sodium Bicarbonate SolutionN/AIn-house prepFor neutralization.
Brine (Saturated NaCl Solution)N/AIn-house prepFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeEMD MilliporeFor drying organic layers.
TLC PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.00 g, 4.23 mmol).

    • Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes. This is critical to prevent hydrolysis of the starting material by atmospheric moisture.

    • Add anhydrous THF (20 mL) via syringe to dissolve the starting material. Stir until a clear solution is obtained.

    • Cool the flask to 0 °C in an ice-water bath.

  • Amine Addition:

    • In a separate vial, prepare a solution of benzylamine (0.50 g, 4.65 mmol, 1.1 equivalents) in anhydrous THF (5 mL).

    • Add the amine solution dropwise to the stirred reaction mixture over 10 minutes using a syringe. A slow addition rate is important to control any potential exotherm.

  • Reaction & Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a TLC chamber with an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes).

    • On a TLC plate, spot the starting material solution, a co-spot (starting material and reaction mixture), and the reaction mixture.

    • The reaction is complete when the starting material spot is fully consumed. The product, Methyl 5-acetyl-2-hydroxybenzoate, is more polar and will have a lower Rf value.

  • Aqueous Workup & Extraction:

    • Once the reaction is complete, quench it by adding 1 M HCl (20 mL). This step protonates the phenoxide and neutralizes any excess amine.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be a solid or oil. Purify the material using silica gel column chromatography.

    • The choice of eluent will depend on the specific product, but a gradient of 10% to 50% Ethyl Acetate in Hexanes is a good starting point.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

Characterization

The final product, Methyl 5-acetyl-2-hydroxybenzoate, should be characterized to confirm its identity and purity using standard analytical techniques:

  • ¹H NMR: Expect to see the disappearance of the acetate methyl singlet (~2.3 ppm) and the appearance of a broad phenolic -OH singlet.

  • ¹³C NMR: Note the shift in the carbonyl carbon signals.

  • LC-MS: To confirm the molecular weight of the product.

  • IR Spectroscopy: Look for the appearance of a broad O-H stretch (~3200-3500 cm⁻¹) and the characteristic C=O stretches.

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the 2-acetoxy group.

G Start This compound + R¹R²NH Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Products Methyl 5-acetyl-2-hydroxybenzoate + N-acetyl-R¹R² Intermediate->Products Collapse & Leaving Group Expulsion

Caption: Simplified mechanism for selective aminolysis.

The attack forms a transient tetrahedral intermediate. This intermediate then collapses, expelling the more stable phenoxide leaving group, which is subsequently protonated during workup to yield the final phenolic product.

Troubleshooting & Expert Insights

IssuePotential CauseRecommended Solution
No Reaction or Slow Conversion 1. Inactive amine (e.g., hydrochloride salt used).2. Low reaction temperature.3. Sterically hindered amine.1. Use the free-base form of the amine.2. Allow the reaction to warm to RT or gently heat to 40-50 °C.3. Increase reaction time, use a less hindered amine, or add a non-nucleophilic base like DBU (catalytically).
Formation of Side Products 1. Reaction with the methyl ester (amide formation).2. Reaction is too vigorous.1. Avoid high temperatures. Keep the reaction at or below RT to favor the kinetically preferred pathway.2. Ensure slow, dropwise addition of the amine, especially at 0 °C.
Low Yield after Purification 1. Product is water-soluble.2. Incomplete extraction.1. If the product has high polarity, saturate the aqueous layer with NaCl before extraction.2. Perform more extractions (e.g., 5 x 30 mL) with Ethyl Acetate.

References

  • General Principles of Amide Synthesis: "Amide bond formation and peptide coupling." Organic & Biomolecular Chemistry, Royal Society of Chemistry. This source provides a foundational understanding of the mechanisms and conditions for amide synthesis, which is analogous to the aminolysis reaction described. [URL: https://www.rsc.org/journals-books-databases/results?
  • Reactivity of Esters: "Esterification," Wikipedia. This article details the general reactivity of esters, providing context for the differential reactivity of the phenolic acetate versus the methyl ester. [URL: https://en.wikipedia.
  • Solvent Properties (THF): "Tetrahydrofuran," Sigma-Aldrich. This technical data sheet provides information on the properties, handling, and purification of THF, an essential solvent for this protocol. [URL: https://www.sigmaaldrich.com/US/en/substance/tetrahydrofuran~109999]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-acetoxy-5-acetylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the synthesis of Methyl 2-acetoxy-5-acetylbenzoate. Designed for researchers, chemists, and drug development professionals, this guide synthesizes established chemical principles with practical, field-proven insights to help you overcome common challenges and improve your reaction yield and product purity.

Synthesis Overview and Core Principles

The synthesis of this compound is typically a two-stage process, starting from the readily available Methyl Salicylate.

  • Stage 1: Friedel-Crafts Acylation. The first step involves the introduction of an acetyl group onto the benzene ring of Methyl Salicylate at the 5-position. This is an electrophilic aromatic substitution reaction, typically using acetyl chloride and a Lewis acid catalyst like aluminum chloride, to form the key intermediate, Methyl 5-acetylsalicylate [1].

  • Stage 2: O-Acetylation. The phenolic hydroxyl group of Methyl 5-acetylsalicylate is then acetylated to form the final product, this compound. This is a nucleophilic acyl substitution reaction, commonly achieved using acetic anhydride with an acid or base catalyst[2].

The overall workflow is summarized in the diagram below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Final Product Synthesis cluster_2 Purification Methyl Salicylate Methyl Salicylate Intermediate Methyl 5-acetylsalicylate Methyl Salicylate->Intermediate Friedel-Crafts Acylation Reagents_FC Acetyl Chloride, AlCl3 Reagents_FC->Intermediate Crude_Product Crude Methyl 2-acetoxy- 5-acetylbenzoate Intermediate->Crude_Product O-Acetylation Reagents_Ac Acetic Anhydride, Catalyst (H+ or Base) Reagents_Ac->Crude_Product Final_Product Pure Final Product Crude_Product->Final_Product Recrystallization or Chromatography

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, particularly in the critical O-acetylation step (Stage 2).

Issue 1: Low or Inconsistent Yield

Question: My O-acetylation reaction of Methyl 5-acetylsalicylate results in a low yield (<70%). What are the likely causes and how can I improve it?

Answer: Low yield is the most common issue and can be traced to several factors related to reaction conditions and reagent quality. The O-acetylation of a phenol is an equilibrium-driven process; therefore, optimizing conditions to favor product formation is critical.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Reagent Stoichiometry: An insufficient amount of the acetylating agent is a primary cause. While a 1:1 molar ratio is theoretical, using a slight to moderate excess of acetic anhydride (e.g., 1.5 to 2.5 equivalents) can drive the reaction forward. Studies on similar phenolic acetylations show that increasing the molar ratio of acetic anhydride significantly improves yield[3].

    • Reaction Time & Temperature: Acetylation of phenols can be sluggish without a catalyst[4]. Ensure adequate reaction time (monitor by TLC) and appropriate temperature. Gentle heating (e.g., 50-60°C) can increase the reaction rate, but excessive heat can lead to side products or decomposition[5].

  • Catalyst Inefficiency: The choice and amount of catalyst are crucial.

    • Acid Catalysis: A few drops of concentrated sulfuric acid or p-toluenesulfonic acid can significantly accelerate the reaction. The acid protonates the carbonyl oxygen of acetic anhydride, making it a much stronger electrophile[6].

    • Base Catalysis: Alternatively, a mild base like pyridine can be used. The base deprotonates the phenolic hydroxyl group, converting it into a more potent phenoxide nucleophile, which then attacks the acetic anhydride.

    • Catalyst-Free: While the reaction can proceed without a catalyst, it is often slow and requires higher temperatures or longer reaction times to achieve high conversion[7][8].

  • Product Hydrolysis During Workup: The acetate ester product is susceptible to hydrolysis back to the starting material, especially in the presence of water and acid or base.

    • Quenching: When the reaction is complete, it is often quenched by adding ice or cold water. This hydrolyzes the excess acetic anhydride to water-soluble acetic acid and precipitates the organic product[9]. Perform this step carefully and ensure the mixture remains cold to minimize product hydrolysis.

    • Neutralization: If using an acid catalyst, neutralize the mixture carefully with a weak base like sodium bicarbonate solution during the extraction phase. Avoid using strong bases (e.g., NaOH), which can rapidly saponify (hydrolyze) the ester.

  • Reagent Purity:

    • Acetic Anhydride: This reagent is sensitive to moisture. Use a fresh bottle or ensure it has been properly stored. Old acetic anhydride may have partially hydrolyzed to acetic acid, reducing its acetylating power.

    • Starting Material: Ensure your Methyl 5-acetylsalicylate is pure and dry. Impurities can interfere with the reaction.

The following diagram provides a logical workflow for troubleshooting low yields.

G start Low Yield Observed q1 Is reaction going to completion? (Check TLC) start->q1 a1_no Increase Acetic Anhydride ratio (1.5-2.5 eq). Increase reaction time/temperature. Add catalyst (H+ or Pyridine). q1->a1_no No a1_yes Proceed to next check q1->a1_yes Yes end_node Yield Optimized a1_no->end_node q2 Was workup performed quickly and at low temperature? a1_yes->q2 a2_no Quench reaction on ice bath. Use cold water/brine for washes. Avoid strong base (NaOH) for neutralization. q2->a2_no No a2_yes Proceed to next check q2->a2_yes Yes a2_no->end_node q3 Are reagents pure and dry? a2_yes->q3 a3_no Use fresh, dry Acetic Anhydride. Recrystallize starting material if impure. q3->a3_no No q3->end_node Yes a3_no->end_node

Caption: A troubleshooting workflow for addressing low yield in the synthesis.

Issue 2: Significant Product Impurity

Question: My final product shows significant contamination, particularly with the starting material. How can I improve purity?

Answer: Product impurity is often linked to incomplete conversion or side reactions.

  • Starting Material Contamination: This is the most common impurity and indicates the reaction has not gone to completion. To address this, apply the solutions for "Incomplete Reaction" from Issue 1: increase the equivalents of acetic anhydride, extend the reaction time, or use a catalyst to drive the reaction to completion[3][6].

  • Side-Product Formation: While O-acetylation is generally a clean reaction, side products can form under certain conditions.

    • Hydrolysis Products: If the workup is not handled correctly, you may isolate not only the starting phenol but also 5-acetylsalicylic acid, a result of hydrolysis of the methyl ester group[10].

    • Fries Rearrangement: In the presence of a Lewis acid catalyst (which is not typically used for O-acetylation but may be a contaminant), the O-acetylated product can rearrange to a C-acetylated isomer. This is generally not an issue with acid or base catalysis for this specific reaction.

The table below summarizes key reaction parameters and their impact on yield and purity.

ParameterRecommendationRationale
Molar Ratio (Anhydride:Phenol) 1.5:1 to 2.5:1Pushes the reaction equilibrium towards the product side, increasing conversion[3].
Catalyst Acid (H₂SO₄) or Base (Pyridine)Acid catalysis activates the anhydride[2], while base catalysis activates the phenol. Both significantly increase the reaction rate.
Temperature 40 - 60°CProvides sufficient energy to overcome the activation barrier without causing significant decomposition of reactants or products[5].
Workup Conditions Quench with ice water; wash with cold NaHCO₃(aq)Rapidly stops the reaction, removes excess reagents, and neutralizes the catalyst while minimizing hydrolysis of the desired ester product[9].
Frequently Asked Questions (FAQs)

Q1: Which acetylating agent is better: acetic anhydride or acetyl chloride? A1: For laboratory-scale synthesis of this type, acetic anhydride is generally preferred. Acetyl chloride is more reactive but reacts vigorously and produces corrosive HCl gas as a byproduct, which requires special handling (e.g., performing the reaction in the presence of a base like pyridine to neutralize the HCl)[5]. Acetic anhydride is less expensive, safer to handle, and its byproduct, acetic acid, is easily removed during aqueous workup[5].

Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting material (Methyl 5-acetylsalicylate). The product, being more nonpolar (due to the conversion of the polar -OH group to an -OAc group), will have a higher Rf value. The reaction is complete when the starting material spot has completely disappeared. A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).

Q3: What are the best methods for purifying the crude product? A3: Recrystallization is the most common and effective method for purifying the solid product. A good solvent system is one in which the product is highly soluble when hot but poorly soluble when cold, such as ethanol/water or ethyl acetate/hexanes[11][12]. If recrystallization fails to remove a persistent impurity, column chromatography using silica gel is a reliable alternative[13].

Optimized Experimental Protocols
Protocol 4.1: Synthesis of Methyl 5-acetylsalicylate (Precursor)

(Based on established Friedel-Crafts procedures[1][14])

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve methyl salicylate (0.5 mol) in a suitable solvent like tetrachloroethylene (200 mL).

  • Separately, prepare a solution of acetyl chloride (0.5 mol) in the same solvent (200 mL) and add it to the cooled methyl salicylate solution.

  • While maintaining the temperature below 25°C, slowly add anhydrous aluminum chloride (1.0 mol) in portions over 15-20 minutes.

  • After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

  • Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction.

  • Separate the organic layer, wash it with water and then with a saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the resulting crude solid from a solvent like hexane to yield pure Methyl 5-acetylsalicylate.

Protocol 4.2: Synthesis of this compound
  • To a clean, dry flask, add Methyl 5-acetylsalicylate (1.0 eq).

  • Add acetic anhydride (2.0 eq) to the flask.

  • Carefully add 2-3 drops of concentrated sulfuric acid as a catalyst, with gentle swirling.

  • Heat the mixture in a water bath at 50-60°C for 1 hour, or until TLC analysis indicates the complete consumption of the starting material.

  • Allow the flask to cool to room temperature, then place it in an ice bath.

  • Slowly add 50 mL of ice-cold water to the flask with stirring to precipitate the product and hydrolyze the excess acetic anhydride.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.

References
  • PrepChem. (n.d.). Synthesis of methyl 5-acetylsalicylate. PrepChem.com. Available at: [Link]

  • BYJU'S. (n.d.). Reaction of acetylation of salicylic acid. Available at: [Link]

  • ResearchGate. (n.d.). Acetylation of phenols: optimization of reaction conditions (temperature, time, catalyst mass, reactant ratio) and yields. Available at: [Link]

  • Hooghly Women's College. (n.d.). Synthesis of Aspirin from salicylic acid occurs by acetylating process. Available at: [Link]

  • University of Calgary. (n.d.). Acylation of phenols. Department of Chemistry. Available at: [Link]

  • YouTube. (2016, October 7). Acylation of salicylic acid. University of Birmingham. Available at: [Link]

  • MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank, 2019(1), M1027. Available at: [Link]

  • ResearchGate. (2019). Acetylation of alcohols, phenols, thiols, and amines under catalyst and solvent-free conditions. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). General experimental procedures and spectral data for all compounds. Available at: [Link]

  • Quora. (2018). Why don't phenols show an acetylation reaction? Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-acetylbenzoate. PubChem Compound Database. Available at: [Link]

  • Aspirin synthesis.pdf. (n.d.).
  • Scribd. (n.d.). Synthesis of Acetyl Salicylic Acid. Available at: [Link]

  • MDPI. (2017). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Molbank, 2017(3), M948. Available at: [Link]

  • Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Google Patents.
  • precisionFDA. (n.d.). Methyl 5-acetyl-2-(benzyloxy)benzoate. Available at: [Link]

  • SpectraBase. (n.d.). 5-Acetyl-2-hydroxy-benzoic acid methyl ester. Available at: [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • ScienceDirect. (2023). Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives. Bioorganic Chemistry, 142, 106950. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl Salicylate from Aspirin. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • Google Patents. (n.d.). Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • National Center for Biotechnology Information. (n.d.). Methyl 5-acetylsalicylate. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (2015). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Google Patents. (n.d.). Process for the preparation of salmeterol and its intermediates.

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"Methyl 2-acetoxy-5-acetylbenzoate" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of Methyl 2-acetoxy-5-acetylbenzoate. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is largely dictated by the synthetic route, which is typically the acetylation of Methyl 5-acetyl-2-hydroxybenzoate. Based on this, the primary impurities include:

  • Unreacted Starting Material: Methyl 5-acetyl-2-hydroxybenzoate (Methyl 5-acetylsalicylate) is the most common impurity.[1] Its phenolic hydroxyl group makes it more polar than the desired product.

  • Reaction Reagents & By-products: Residual acetic anhydride and the by-product, acetic acid, are often present in the crude product.[2] These are typically acidic and must be removed.

  • Hydrolysis Products: The ester linkages are susceptible to hydrolysis, especially in the presence of moisture or acid/base catalysts. This can lead to the formation of 5-acetylsalicylic acid (from methyl ester cleavage) or the reversion to the starting material (from acetyl group cleavage).[3][4]

  • Polymeric Impurities: Self-reaction or polymerization can occur under harsh conditions, leading to higher molecular weight, often colored, impurities.[5][6]

Q2: What are the primary methods for purifying crude this compound?

A2: As a solid organic compound, the two most effective and widely used purification techniques are recrystallization and silica gel column chromatography.[7] The choice between them depends critically on the nature and quantity of the impurities present.

Q3: Is there a quick way to test my purified product for contamination with the phenolic starting material?

A3: Yes, the ferric chloride test is a rapid and effective colorimetric test for this specific impurity.[8] Salicylic acid and its derivatives that retain the phenolic hydroxyl group form a distinct purple-colored complex with ferric chloride (FeCl₃).[3][8] The desired product, this compound, lacks this free phenolic group and will not produce this color change. A positive test on your purified sample indicates incomplete reaction or insufficient purification.

Q4: My final product has a broad or depressed melting point. What does this signify?

A4: A sharp melting point is a key indicator of high purity for a crystalline solid. If your product melts over a wide range (e.g., more than 2-3 °C) or at a temperature significantly lower than the literature value, it is a strong indication that impurities are present.[8] These impurities disrupt the crystal lattice, requiring less energy to transition to a liquid phase.

Q5: What are the recommended storage conditions for the purified compound?

A5: To maintain purity and prevent degradation, this compound should be stored in a cool, dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[9] This minimizes the risk of hydrolysis of the ester groups, which can be accelerated by moisture.

Purification Method Selection

Choosing the correct purification strategy is paramount. This decision tree outlines the logical process for selecting between recrystallization and column chromatography based on the characteristics of your crude product.

start Crude Product Analysis (TLC, Melting Point, FeCl3 Test) decision1 Is the major impurity the starting material (phenolic)? start->decision1 decision2 Are impurities significantly more or less polar on TLC? decision1->decision2 Yes decision3 Are there multiple impurities with similar polarity? decision1->decision3 No recrystallization Primary Method: Recrystallization decision2->recrystallization Yes re_eval Consider Chromatography for Highest Purity decision2->re_eval No decision3->recrystallization No chromatography Primary Method: Column Chromatography decision3->chromatography Yes cluster_0 Dissolution cluster_1 Cooling & Crystallization cluster_2 Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal amount of hot solvent A->B C Heat until all solid dissolves B->C D Cool slowly to room temperature C->D E Cool further in an ice bath D->E F Collect crystals via vacuum filtration E->F G Wash with a small amount of cold solvent F->G H Dry crystals thoroughly G->H

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-acetoxy-5-acetylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 2-acetoxy-5-acetylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: The Synthetic Pathway

The synthesis of this compound is typically achieved via a two-step process starting from methyl salicylate.

  • Step 1: Friedel-Crafts Acylation. Methyl salicylate is acylated using an acetylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). This electrophilic aromatic substitution reaction introduces an acetyl group onto the benzene ring, primarily at the 5-position (para to the strongly activating hydroxyl group), yielding Methyl 5-acetylsalicylate.

  • Step 2: Acetylation. The phenolic hydroxyl group of Methyl 5-acetylsalicylate is then acetylated, typically using acetic anhydride, to form the final product, this compound.

This guide will address critical parameters and common pitfalls in both stages of this synthesis.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Acetylation MS Methyl Salicylate Reagent1 Acetyl Chloride + Aluminum Chloride (AlCl₃) MS->Reagent1 M5AS Methyl 5-acetylsalicylate M2A5AB This compound (Final Product) Reagent2 Acetic Anhydride M5AS->Reagent2 Reagent1->M5AS Electrophilic Aromatic Substitution Reagent2->M2A5AB Esterification

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My Friedel-Crafts acylation of Methyl Salicylate is resulting in a very low yield. What are the most common causes?

Low yields in this critical first step are common and can almost always be traced back to a few key factors.[1][2]

  • Catalyst Inactivity due to Moisture: The Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in your glassware, solvent, or reagents will react with and deactivate the catalyst, halting the reaction.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous grade solvents and freshly opened or purified reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.[2][3] This is because the ketone group of the product (Methyl 5-acetylsalicylate) coordinates strongly with the AlCl₃, forming a stable complex that effectively removes the catalyst from the reaction cycle.[1][3]

    • Solution: A common practice is to use a slight excess of AlCl₃ (e.g., 1.1 to 2.0 equivalents) relative to the limiting reagent to ensure the reaction proceeds to completion.[2]

  • Suboptimal Reaction Temperature: Temperature control is critical. While some reactions require heating to overcome the activation energy, excessively high temperatures can lead to side reactions and decomposition.[1][3] For the acylation of a reactive substrate like methyl salicylate, cooling is often necessary during the addition of reagents to control the exothermic reaction.

    • Solution: Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of AlCl₃ and the acetylating agent.[4] After the initial addition, the reaction may be allowed to warm to room temperature and stirred for several hours to ensure completion.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

G start Low Yield in Friedel-Crafts Step? q1 Are all reagents and solvents strictly anhydrous? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Action: - Oven-dry glassware - Use anhydrous solvents - Run under inert gas q1->a1_no No q2 Is catalyst loading >1.0 equivalent? a1_yes->q2 a2_yes Proceed to next check q2->a2_yes Yes a2_no Action: - Increase AlCl₃ to 1.1 - 2.0 equivalents - Account for catalyst-product complexation q2->a2_no No q3 Was temperature controlled during reagent addition? a2_yes->q3 a3_yes Consider other factors: - Reagent purity - Reaction time q3->a3_yes Yes a3_no Action: - Add reagents at 0-5 °C - Allow to warm slowly - Monitor by TLC q3->a3_no No

Caption: Troubleshooting decision tree for low yield in the Friedel-Crafts acylation step.

Q2: I am observing the formation of multiple products on my TLC plate after the acylation step. What could be the reason?

The formation of multiple products can complicate purification. The most likely culprits are:

  • Isomeric Byproducts: While the major product is Methyl 5-acetylsalicylate (para-acylation), some degree of ortho-acylation (at the 3-position) can occur, leading to the formation of Methyl 3-acetylsalicylate. The directing effects of the hydroxyl (-OH) and methyl ester (-COOCH₃) groups strongly favor para substitution.

  • Unreacted Starting Material: If the reaction has not gone to completion, you will see a spot corresponding to methyl salicylate.

  • Hydrolysis: The methyl ester is susceptible to hydrolysis, especially during aqueous workup if conditions become too basic or are heated for prolonged periods.[5][6] This would result in the formation of 5-acetylsalicylic acid.

  • Polysubstitution: While the acyl group is deactivating and makes a second acylation less favorable, it is not impossible under harsh conditions or with highly activated rings.[1][3]

Solution:

  • Optimize Regioselectivity: Ensure proper temperature control. Lower temperatures generally favor the thermodynamically more stable para product.

  • Ensure Complete Reaction: Use an adequate amount of catalyst and allow sufficient reaction time, monitoring by TLC until the starting material is consumed.

  • Careful Workup: Quench the reaction by pouring the mixture into ice water with acid.[4] Avoid using strong bases during the initial workup. Use a mild base like sodium bicarbonate solution to neutralize any remaining acid.[4][7]

Q3: The final acetylation step is incomplete, and my product is contaminated with Methyl 5-acetylsalicylate. How can I improve this?

Incomplete acetylation is a common issue that can be resolved by adjusting reaction conditions.

  • Driving Equilibrium: The acetylation of a phenol is an equilibrium process.

    • Solution: Use acetic anhydride as both the acetylating agent and the solvent, or use a large excess (3-5 equivalents) if using another solvent like pyridine.[8][9] This drives the equilibrium towards the product side. A catalytic amount of a strong acid like sulfuric acid can also be used, but care must be taken to avoid side reactions.[9]

  • Reaction Time and Temperature: The reaction may require gentle heating to proceed at a reasonable rate.

    • Solution: Heat the reaction mixture (e.g., to 50-60 °C) for a few hours. Again, monitor the disappearance of the starting material (Methyl 5-acetylsalicylate) by TLC. The phenolic starting material will be visible on a TLC plate with certain stains (like KMnO₄ or FeCl₃) or by its different Rf value.

Frequently Asked Questions (FAQs)

Q1: Why is the Friedel-Crafts acylation directed to the 5-position?

This is a classic example of directing effects in electrophilic aromatic substitution. The benzene ring in methyl salicylate has two activating groups: a hydroxyl group (-OH) and a methyl ester group (-COOCH₃).

  • The hydroxyl group is a powerful ortho-, para-director and an activating group.

  • The methyl ester group is a meta-director and a deactivating group. The powerful activating and directing effect of the hydroxyl group dominates. It directs the incoming electrophile (the acylium ion) to the positions ortho and para to it. The para position (C5) is sterically less hindered than the ortho position (C3), making Methyl 5-acetylsalicylate the major product.

Q2: Can I use a different Lewis acid besides aluminum chloride (AlCl₃)?

Yes, other Lewis acids can be used, but AlCl₃ is the most common and cost-effective choice for this reaction. Alternatives include:

  • Ferric Chloride (FeCl₃): Generally milder than AlCl₃, which can sometimes reduce side reactions but may require higher temperatures or longer reaction times.

  • Boron Trifluoride (BF₃): Often used as its etherate complex (BF₃·OEt₂). It is a versatile but less reactive Lewis acid than AlCl₃.

  • Zinc Chloride (ZnCl₂): A milder Lewis acid, typically requiring more forcing conditions.

The choice of catalyst depends on the specific substrate and desired reactivity. For methyl salicylate, AlCl₃ is generally effective.

Q3: What are the best analytical methods to confirm the purity and identity of my final product?

A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing the purity of column chromatography fractions.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of the final product with high accuracy. A reverse-phase C18 column is often suitable for benzoate esters.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure. Key signals to look for in the final product include two distinct acetyl methyl singlets (one from the C5-acetyl group and one from the O-acetyl group) and the disappearance of the phenolic -OH proton signal.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (236.22 g/mol for C₁₂H₁₂O₅).[11]

Q4: What are the recommended storage conditions for this compound?

The compound is a white solid at room temperature.[11] Due to the presence of two ester functional groups, it is susceptible to hydrolysis over time, especially in the presence of moisture.

  • Recommended Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere. For long-term storage, refrigeration (2-8°C) is recommended.[11]

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-acetylsalicylate (Friedel-Crafts Acylation)

This protocol is a representative example and may require optimization.

ParameterValue/Condition
Starting Material Methyl Salicylate
Reagents Acetyl Chloride (1.0 eq), Aluminum Chloride (2.0 eq)
Solvent Tetrachloroethylene or Dichloromethane (anhydrous)
Temperature 0-5 °C during addition, then 25 °C
Reaction Time ~4 hours (Monitor by TLC)

Step-by-Step Methodology:

  • Setup: Equip an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, suspend aluminum chloride (2.0 eq) in anhydrous tetrachloroethylene. Cool the mixture to 0-5 °C in an ice bath.

  • Addition: Dissolve methyl salicylate (1.0 eq) and acetyl chloride (1.0 eq) in anhydrous tetrachloroethylene and add this solution to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the internal temperature below 25 °C.[4]

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours.[4] Monitor the reaction's progress by TLC.

  • Workup: Cool the reaction mixture in an ice bath and slowly pour it into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product, a residual oil or solid, can be purified by recrystallization from a suitable solvent like hexane to yield Methyl 5-acetylsalicylate as a crystalline solid.[4]

Protocol 2: Synthesis of this compound (Acetylation)

ParameterValue/Condition
Starting Material Methyl 5-acetylsalicylate
Reagents Acetic Anhydride (excess), Pyridine (catalyst/solvent)
Temperature Room temperature to 50 °C
Reaction Time 2-4 hours (Monitor by TLC)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 5-acetylsalicylate (1.0 eq) in pyridine.

  • Addition: Add acetic anhydride (2-3 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or warm gently to 50 °C for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Cool the reaction mixture and pour it into ice water. A solid product should precipitate.

  • Isolation: Collect the solid by vacuum filtration. Wash the solid thoroughly with cold water to remove pyridine and acetic acid.

  • Purification: The crude product can be further purified by recrystallization from a solvent system such as ethanol/water to yield pure this compound.

References

  • Synthesis of methyl 5-acetylsalicylate. PrepChem.com. [Link]

  • (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. MDPI. [Link]

  • A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • Methyl 5-Acetylsalicylate | CAS No: 16475-90-4. Cleanchem. [Link]

  • Method for synthesizing methyl 2-methyl-4-acetyl benzoate.
  • Synthetic method for 5-acetylsalicylamide.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Finding theoretical yield (Friedel Crafts Acylation Reaction). Reddit. [Link]

  • Methyl 5-acetylsalicylate | C10H10O4. PubChem. [Link]

  • Preparation of Methyl Salicylate. University Handout. [Link]

  • Complete conversion of acetylsalicylic acid to methyl salicylate. Chegg. [Link]

  • Methyl 5-acetylsalicylate. Allmpus. [Link]

  • Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. CUNY. [Link]

  • METHYL 5-ACETYL-2-(BENZYLOXY)BENZOATE. precisionFDA. [Link]

  • Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. [Link]

  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Kinetic Studies of Alkaline Hydrolysis of Esters. ResearchGate. [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar. [Link]

  • Methyl Salicylate Structure. BYJU'S. [Link]

  • Reaction of acetylation of salicylic acid. BYJU'S. [Link]

  • Process for the preparation of salmeterol and its intermediates.

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"Methyl 2-acetoxy-5-acetylbenzoate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Methyl 2-acetoxy-5-acetylbenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation pathways of this compound. Given that this compound is a specialized molecule, this guide synthesizes direct data with established principles from analogous structures, such as acetylsalicylates and aromatic ketones, to ensure a robust and scientifically grounded resource.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and inherent stability of this compound.

Q1: What is the recommended storage condition for this compound?

A1: Based on the stability profiles of related compounds like Methyl 2-acetoxybenzoate and Acetylsalicylic acid, it is recommended to store this compound in a cool, dry, and dark environment.[1][2] Optimal conditions would be at reduced temperatures (e.g., <8°C) in a tightly sealed container with a desiccant to minimize exposure to moisture and light.[3] For solutions, storage at -20°C or -80°C is advisable for short to medium-term use.[1]

Q2: What are the primary functional groups that influence the stability of this molecule?

A2: The stability of this compound is primarily dictated by its two ester functional groups: the methyl ester and the acetyl ester. Esters are susceptible to hydrolysis, which is the main degradation pathway.[4][5] Additionally, the aromatic ketone (acetyl group) can be sensitive to light, potentially leading to photodegradation.[6]

Q3: In which solvents is this compound most stable?

A3: For analytical purposes, aprotic organic solvents such as acetonitrile (ACN) or tetrahydrofuran (THF) are recommended. Protic solvents, especially aqueous solutions or alcohols like methanol and ethanol, can facilitate the hydrolysis of the ester groups.[7] If aqueous buffers are necessary for an experiment, they should be freshly prepared, and the analysis should be conducted promptly. The pH of the aqueous medium will significantly impact the rate of hydrolysis.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation products are expected to result from hydrolysis.

  • First-level hydrolysis: Cleavage of the more labile acetyl ester will yield Methyl 5-acetylsalicylate and acetic acid.[1][3]

  • Second-level hydrolysis: Subsequent hydrolysis of the methyl ester group would produce 5-acetylsalicylic acid .

  • Alternatively, hydrolysis of the methyl ester first would yield 2-acetoxy-5-acetylbenzoic acid .

  • Complete hydrolysis: Hydrolysis of both ester groups will result in 5-acetylsalicylic acid and methanol, as well as acetic acid.

Q5: Is this compound sensitive to light?

A5: Yes, caution is advised. The presence of the aromatic ketone moiety suggests potential photosensitivity.[6][8] Aromatic ketones can undergo photoreduction or other photochemical reactions upon exposure to UV or even visible light.[9][10] Therefore, all experiments involving this compound should be conducted with protection from light, for instance, by using amber glassware or covering vessels with aluminum foil.

Section 2: Predicted Degradation Pathways

The degradation of this compound is predicted to occur primarily through two mechanisms: hydrolysis and photolysis.

Hydrolytic Degradation

Hydrolysis is the most anticipated degradation pathway due to the presence of two ester linkages. The rate of hydrolysis is highly dependent on pH and temperature.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. This process is typically faster and irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt.[11]

The acetyl ester is generally more sterically accessible and electronically activated, making it more susceptible to initial hydrolysis compared to the methyl ester of the benzoate ring.

G cluster_0 Hydrolysis Pathway 1 (Preferred) cluster_1 Hydrolysis Pathway 2 parent This compound deg1 Methyl 5-acetylsalicylate + Acetic Acid parent->deg1 H₂O / H⁺ or OH⁻ (Acetyl Ester Cleavage) deg3 2-Acetoxy-5-acetylbenzoic Acid + Methanol parent->deg3 H₂O / H⁺ or OH⁻ (Methyl Ester Cleavage) deg2 5-Acetylsalicylic Acid + Methanol deg1->deg2 H₂O / H⁺ or OH⁻ (Methyl Ester Cleavage) deg4 5-Acetylsalicylic Acid + Acetic Acid deg3->deg4 H₂O / H⁺ or OH⁻ (Acetyl Ester Cleavage)

Caption: Predicted hydrolytic degradation pathways of this compound.

Photolytic Degradation

The aromatic ketone functional group can absorb UV light, promoting it to an excited triplet state. This excited state is a reactive species that can participate in several degradation pathways.[10]

  • Photoreduction: In the presence of a hydrogen donor (e.g., solvent like isopropanol), the excited ketone can abstract a hydrogen atom, leading to the formation of a secondary alcohol.

  • Photo-oxidation: The excited ketone can also interact with molecular oxygen to generate reactive oxygen species (ROS), which can then lead to further oxidative degradation of the molecule.[8]

Section 3: Troubleshooting Guides

This section is formatted as a series of Question-and-Answer scenarios that a researcher might encounter during their experiments.

Scenario 1: Unexpected Peaks in HPLC Analysis

Q: I am running a purity analysis of a freshly prepared solution of this compound, but I see one or two extra small peaks in my chromatogram. What could be the cause?

A: This is a common issue often related to on-instrument or solution-state degradation.

  • Causality: The presence of even small amounts of water or protic solvents in your mobile phase or sample diluent can cause hydrolysis, especially if the sample sits in the autosampler for an extended period.[7] The extra peaks are likely the hydrolysis products, such as Methyl 5-acetylsalicylate.

  • Troubleshooting Steps:

    • Analyze Degradants: Identify the retention times of potential degradation products by performing a forced degradation study (see Section 4). This will help confirm the identity of the unexpected peaks.

    • Solvent Check: Ensure your sample is dissolved in a dry, aprotic solvent like ACN. Avoid using methanol or ethanol as the primary diluent if possible.

    • Mobile Phase pH: If using a buffered mobile phase, ensure the pH is in a range that minimizes hydrolysis (typically mildly acidic, pH 3-5, for similar esters).

    • Time and Temperature: Minimize the time the sample spends in solution before injection. If there is a delay, keep the samples in the autosampler at a cool temperature (e.g., 4°C).

    • System Check: Ensure there are no leaks in your HPLC system that could alter the mobile phase composition.[12]

Scenario 2: Assay Value Decreasing Over Time

Q: The assay value (potency) of my stock solution of this compound seems to decrease with each analysis, even when stored in the freezer. Why is this happening?

A: This indicates ongoing degradation in your stock solution.

  • Causality: Even at low temperatures, degradation can occur, especially if the solution is not properly prepared or stored. Repeated freeze-thaw cycles can introduce moisture from condensation. The choice of solvent is also critical.[2]

  • Troubleshooting Steps:

    • Aliquot Your Stock: Prepare your stock solution and immediately divide it into single-use aliquots. This prevents contamination and degradation of the entire stock from repeated use and freeze-thaw cycles.

    • Solvent Purity: Use high-purity, anhydrous grade solvents for stock solution preparation.

    • Storage Container: Store aliquots in tightly sealed amber vials to protect from light and prevent solvent evaporation or moisture ingress.

    • Re-evaluate Storage Temperature: For long-term storage, -80°C is preferable to -20°C to significantly slow down degradation kinetics.[1]

Scenario 3: Inconsistent Results in Cell-Based Assays

Q: I am observing high variability in my cell-based assay results when using this compound. Could this be a stability issue?

A: Yes, stability in aqueous cell culture media is a very likely cause.

  • Causality: Cell culture media are aqueous, buffered solutions (typically pH ~7.4) and are incubated at 37°C. These are ideal conditions for rapid hydrolysis of the ester groups.[13][14] The compound may be degrading into its hydrolysis products over the course of the experiment, leading to inconsistent concentrations of the active parent compound.

  • Troubleshooting Steps:

    • Determine Half-Life: Perform a time-course experiment. Prepare the compound in the cell culture medium, incubate it under assay conditions (37°C), and take samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Analyze the samples by HPLC to determine the rate of degradation.

    • Dosing Strategy: If degradation is rapid, consider a shorter assay duration or a dosing strategy where the compound is added fresh immediately before the measurement endpoint.

    • Test the Degradants: Synthesize or isolate the main hydrolysis product (Methyl 5-acetylsalicylate) and test its activity in your assay. It's possible the degradant has a different biological activity (or is inactive), which would explain the variability.

    • Formulation: Consider using a formulation approach, such as encapsulation in lipid nanocarriers, to protect the compound from rapid degradation in the aqueous environment.[15]

Section 4: Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[16][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16]

G cluster_stress Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, RT start->base ox Oxidation 3% H₂O₂, RT start->ox therm Thermal 80°C, Solid State start->therm photo Photolytic ICH Q1B Light Box start->photo analysis Analyze Samples by HPLC-UV/MS (e.g., at 2, 4, 8, 24h) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis eval Evaluate Results (Peak Purity, Mass Balance) analysis->eval

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Note: Base hydrolysis is often very rapid.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Store a sample of the solid compound in an oven at 80°C.

  • Photolytic Degradation: Expose a solution (in a quartz cuvette) and a solid sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Sampling and Analysis: Withdraw aliquots from the stressed samples at appropriate time points (e.g., 2, 4, 8, 24 hours). Neutralize the acid and base samples before injection. Analyze all samples, including an unstressed control, by a suitable HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to aid in peak identification.[18]

Stability-Indicating HPLC Method (Example)

This is a starting point for developing a stability-indicating method. Optimization will be required.

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm
Injection Volume 2 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.[19]

References

  • Ali, J., Khar, R. K., & Ahuja, A. (2012). Stability Testing of Pharmaceutical Products.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • ResearchGate. (2025). Chemoselective hydrolysis of methyl 2-acetoxybenzoate using free and entrapped esterase in K-carrageenan beads.
  • RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. RSSL.
  • Veerareddy, P. (2025).
  • ResearchGate. (n.d.). The stability and degradation kinetics of acetylsalicylic acid in different organic solutions revisited - An UHPLC-ESI-QTOF spectrometry study.
  • PubMed Central. (n.d.).
  • Journal of the American Chemical Society. (n.d.). Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Journal of the American Chemical Society.
  • Corden, A. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Broughton.
  • Journal of the Chemical Society C: Organic. (n.d.). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. RSC Publishing.
  • LC-MS. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • PubChem. (n.d.).
  • MCE. (n.d.).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Husejnović, M. Š., et al. (2025). Stability Evaluation of Acetylsalicylic Acid in Commercial Aspirin Tablets under Different Storage Conditions.
  • ResearchGate. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
  • YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Hunter, B. (2021). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. HunterLab.
  • ACP. (2009).
  • ResearchGate. (2025). Stability Evaluation of Acetylsalicylic Acid in Commercial Aspirin Tablets under Different Storage Conditions.
  • Waters. (n.d.). HPLC Troubleshooting Guide.
  • CORE. (n.d.).
  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
  • Chemistry Stack Exchange. (2020).
  • SGS. (2011).
  • MDPI. (2023).
  • International Journal of Pharmaceutical Research and Health Sciences. (2020). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Eawag. (n.d.).
  • SpringerLink. (2014). Biodegradation of benzyl benzoate by Pseudomonas desmolyticum NCIM 2112. SpringerLink.
  • MDPI. (2024). Design and Factorial Optimization of Curcumin and Resveratrol Co-Loaded Lipid Nanocarriers for Topical Delivery. MDPI.

Sources

Technical Support Center: Purification of Methyl 2-acetoxy-5-acetylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of Methyl 2-acetoxy-5-acetylbenzoate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, field-tested solutions to ensure the high purity of your product, which is critical for reliable downstream applications.

I. Troubleshooting Common Impurities

The synthesis of this compound, often involving Friedel-Crafts acylation of an acetylsalicylate precursor, can introduce several impurities. Proactively addressing these will streamline your purification workflow and enhance final product quality.

Observed Issue Potential Cause(s) Recommended Troubleshooting Action(s)
Product has a lower than expected melting point and appears oily or discolored. Presence of unreacted starting materials (e.g., methyl 2-acetoxybenzoate) or residual solvents.Perform a preliminary purification by washing the crude product with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a water wash. Dry the organic layer thoroughly before solvent removal.
Multiple spots are observed on Thin Layer Chromatography (TLC) analysis. Formation of regioisomers during acylation, or the presence of both starting material and product.Utilize flash column chromatography for separation. A gradient elution with a hexane/ethyl acetate solvent system is often effective.[1]
Product purity does not improve significantly after a single purification step. Presence of closely related impurities, such as hydrolyzed product (Methyl 2-hydroxy-5-acetylbenzoate).A multi-step purification approach is recommended. Combine an initial extraction with column chromatography, followed by recrystallization.
Low yield after purification. Product loss during multiple purification steps or aggressive washing.Optimize each step to minimize loss. For example, during extraction, ensure complete phase separation and consider back-extracting the aqueous layer. In chromatography, careful fraction collection is key.
Product degrades upon storage. Residual acidic impurities catalyzing hydrolysis of the acetoxy group.Ensure all acidic residues are removed through a bicarbonate wash. Store the purified product in a cool, dry, and dark environment.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Based on typical synthetic routes, the most probable impurities include:

  • Unreacted Starting Materials: Such as methyl 2-acetoxybenzoate.

  • Regioisomers: Friedel-Crafts acylation can sometimes lead to the formation of other isomers, such as Methyl 2-acetoxy-4-acetylbenzoate.

  • Hydrolysis Products: The acetoxy group is susceptible to hydrolysis, which can result in the formation of Methyl 2-hydroxy-5-acetylbenzoate, especially in the presence of acid or base catalysts and water.[2]

  • Di-acylated Products: Under harsh reaction conditions, a second acetyl group may be added to the aromatic ring.

  • Residual Catalysts and Solvents: Such as aluminum chloride from the acylation step or the reaction solvent.

Q2: How can I effectively remove unreacted starting materials?

A2: Unreacted methyl 2-acetoxybenzoate is generally less polar than the desired product. Flash column chromatography is a highly effective method for separating these two compounds.[3] A solvent system with a gradually increasing polarity, such as a gradient of ethyl acetate in hexane, will allow for the elution of the starting material before the more polar product.

Q3: My product seems to be hydrolyzing back to the salicylic acid derivative. How can I prevent this?

A3: Hydrolysis is a common issue. To mitigate this:

  • Work-up Conditions: During the reaction work-up, use ice-cold water and minimize the time the reaction mixture is in contact with aqueous acidic or basic solutions.

  • Neutralization: A thorough wash with a mild base like sodium bicarbonate is crucial to remove any residual acid catalyst.[2]

  • Drying: Ensure all organic extracts are thoroughly dried using an anhydrous salt like sodium sulfate or magnesium sulfate before solvent evaporation.

  • Storage: Store the purified product in a desiccator to protect it from atmospheric moisture.

Q4: What is a good solvent system for the recrystallization of this compound?

Q5: Can I use Thin Layer Chromatography (TLC) to monitor the purification process?

A5: Absolutely. TLC is an invaluable tool for tracking the progress of your purification. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the product from its impurities. By spotting the crude mixture, the fractions from column chromatography, and the final product, you can visually assess the purity at each stage. The spots can be visualized under UV light.

III. Detailed Purification Protocol

This protocol outlines a comprehensive, multi-step approach to purify crude this compound.

Workflow Diagram

PurificationWorkflow cluster_extraction Step 1: Liquid-Liquid Extraction cluster_chromatography Step 2: Flash Column Chromatography cluster_recrystallization Step 3: Recrystallization A Crude Product in Organic Solvent B Wash with Saturated NaHCO3 Solution A->B Remove acidic impurities C Wash with Brine B->C Remove aqueous residues D Dry Organic Layer (Na2SO4) C->D E Concentrate in vacuo D->E F Dissolve Crude in Minimal Solvent E->F Proceed to chromatography G Load onto Silica Gel Column F->G H Elute with Hexane/Ethyl Acetate Gradient G->H I Collect and Combine Pure Fractions (TLC) H->I J Evaporate Solvent I->J K Dissolve Product in Minimal Hot Solvent J->K Proceed to recrystallization L Slowly Cool to Room Temperature K->L M Cool in Ice Bath L->M N Collect Crystals by Vacuum Filtration M->N O Wash with Cold Solvent N->O P Dry Crystals Under Vacuum O->P

Sources

Troubleshooting "Methyl 2-acetoxy-5-acetylbenzoate" NMR spectrum interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the NMR spectral interpretation of Methyl 2-acetoxy-5-acetylbenzoate. This document is designed for researchers, chemists, and drug development professionals to serve as a practical resource for structural verification and troubleshooting. Here, we move beyond simple data reporting to explain the underlying principles that govern the spectral features of this molecule, providing you with the expertise to interpret your data with confidence.

Frequently Asked Questions (FAQs)
FAQ 1: What is the expected NMR spectrum for pure this compound?

To confidently interpret your experimental data, you must first have a clear, authoritative reference. Below is the predicted ¹H and ¹³C NMR spectral data for this compound, based on established chemical shift principles and data from analogous compounds.

Molecular Structure and Proton Assignments:

For clarity, the protons on the molecule are labeled as follows. This labeling scheme will be used throughout the guide.

Figure 1: Structure of this compound with proton labeling.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

LabelAssigned ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
Ha H6~8.45dJ ≈ 2.5 Hz1HOrtho to the strongly electron-withdrawing acetyl group and meta to the acetoxy group. Experiences the most deshielding in the aromatic region.
Hb H4~8.15ddJ ≈ 8.7, 2.5 Hz1HOrtho to the acetyl group and ortho to H3. Split by both Ha (meta) and Hc (ortho).
Hc H3~7.25dJ ≈ 8.7 Hz1HOrtho to the electron-donating (by resonance) acetoxy group. Appears most upfield in the aromatic region.
Hd -OCOCH₃ ~2.35sN/A3HAcetoxy methyl group. Typically appears around 2.3-2.4 ppm.
He -COOCH₃ ~3.95sN/A3HMethyl ester group. Highly consistent chemical shift.
Hf -COCH₃ ~2.65sN/A3HAcetyl methyl group. Deshielded by the adjacent carbonyl.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AtomChemical Shift (δ, ppm)Rationale
Acetyl C =O~196.5Typical chemical shift for an aryl ketone carbonyl.
Acetoxy C =O~169.0Typical chemical shift for an ester/anhydride carbonyl.
Ester C =O~164.5Typical chemical shift for a benzoate ester carbonyl.
C2 (C-OAc)~149.0Aromatic carbon attached to the acetoxy group.
C5 (C-Ac)~138.0Aromatic carbon attached to the acetyl group.
C1 (C-COOMe)~127.5Aromatic carbon attached to the methyl ester group.
C4~133.0Aromatic CH, deshielded by the para acetyl group.
C6~131.5Aromatic CH, deshielded by the para ester group and ortho acetyl group.
C3~124.0Aromatic CH, shielded by the ortho acetoxy group.
Ester -OC H₃~52.5Typical shift for a methyl ester carbon.
Acetyl -C H₃~27.0Typical shift for an acetyl methyl carbon.
Acetoxy -C H₃~21.0Typical shift for an acetoxy methyl carbon.
Troubleshooting and Data Interpretation Guide

This section addresses common issues encountered during the acquisition and interpretation of the NMR spectrum for this compound.

NMR_Troubleshooting_Workflow start Unexpected NMR Spectrum q_peaks Are there unexpected peaks? start->q_peaks q_baseline Is the baseline distorted? start->q_baseline q_integrals Are integrations incorrect? start->q_integrals q_resolution Are peaks broad or poorly resolved? start->q_resolution sol_impurities Check for solvent (H₂O, residual CHCl₃), starting material, or grease. q_peaks->sol_impurities Yes sol_phasing Perform manual phase correction (ph0, ph1). q_baseline->sol_phasing Yes sol_integrals Check relaxation delay (D1 ≥ 5xT1). Calibrate integral regions carefully. q_integrals->sol_integrals Yes sol_shimming Re-shim the magnet using a standard sample if necessary. q_resolution->sol_shimming Yes sol_baseline Apply polynomial baseline correction. sol_phasing->sol_baseline sol_concentration Sample may be too concentrated or have poor solubility. Dilute or change solvent. sol_shimming->sol_concentration

Figure 2: General NMR troubleshooting workflow.
Q1: My aromatic signals are overlapping or the splitting pattern is unclear. What should I do?

Cause & Explanation: While the predicted spectrum shows three distinct aromatic signals, minor changes in solvent polarity or concentration can alter chemical shifts, leading to overlap. For instance, the signals for Hb (~8.15 ppm) and Ha (~8.45 ppm) could broaden and appear closer together.

Troubleshooting Steps:

  • Try a Different Solvent: Changing the deuterated solvent can often resolve overlapping peaks.[1] Spectra recorded in benzene-d₆ frequently show different chemical shifts compared to chloroform-d₃ due to aromatic solvent-induced shifts (ASIS), which can increase the separation between signals.[1]

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 400 MHz) will increase the dispersion of the signals, often resolving the multiplet structures.

  • Perform a 2D COSY Experiment: A Correlation Spectroscopy (COSY) experiment will definitively show which protons are coupled. You should expect to see a cross-peak between Hb and Hc (ortho coupling) and a weaker cross-peak between Hb and Ha (meta coupling).

Q2: My integrations for the methyl singlets are not in a 3:3:3 ratio. Why?

Cause & Explanation: The three methyl signals (Hd , He , Hf ) are singlets and should integrate to the same value. Discrepancies are rarely instrumental errors and usually point to chemical issues.

Troubleshooting Steps:

  • Check for Impurities: An impurity with a signal in the methyl region is the most common cause. Compare your spectrum to that of the starting material (e.g., 5-acetyl-2-hydroxybenzoic acid methyl ester) to see if any unreacted material is present.

  • Verify Full Dissolution: Ensure your sample is fully dissolved.[2] Undissolved material leads to an inhomogeneous solution and can affect quantification.

  • Optimize Relaxation Delay (D1): For accurate integration in ¹H NMR, the relaxation delay (D1) should be set to at least 5 times the longest T1 relaxation time of the protons being measured. While typically not an issue for small molecules, if one methyl group has a significantly different relaxation time, it could lead to signal saturation and reduced integral area with a short D1. A D1 of 5 seconds is generally safe.

Q3: I see a broad peak in my spectrum that I can't assign.

Cause & Explanation: Broad peaks can arise from several sources.

Troubleshooting Steps:

  • Check for Water: A broad peak, typically between 1.5-2.5 ppm in CDCl₃, is often due to water contamination in the solvent or sample.[1] Deuterated solvents can absorb atmospheric moisture.[3]

  • Assess Sample Concentration: Overly concentrated samples can lead to viscosity-induced broadening.[1] If your sample is too concentrated, the peaks will be broad and shimming may be difficult.[2] Diluting the sample can often sharpen the signals.

  • Consider Chemical Exchange: While not expected for this specific molecule, in other cases, protons undergoing chemical exchange on the NMR timescale (e.g., acidic protons in alcohols or carboxylic acids) appear as broad signals.[4]

  • Evaluate Shimming: Poor magnetic field homogeneity, or "shimming," is a primary cause of broad and distorted peaks.[1][3] If the lineshape of the solvent peak or TMS is poor, the magnet needs to be re-shimmed.

Q4: The baseline of my spectrum is wavy and not flat. How do I fix this?

Cause & Explanation: A distorted baseline makes accurate integration impossible and can obscure low-intensity peaks. This is almost always a data processing issue.

Troubleshooting Steps:

  • Manual Phasing: This is the most critical step in NMR data processing.[5][6] An incorrect phase correction will distort the base of the peaks. Use your software's manual phase correction tool. Adjust the zero-order phase (ph0) on a large peak, and then the first-order phase (ph1) on a peak far away to make the baselines of all peaks symmetrical and flat.[7] It is often helpful to vertically expand the spectrum to see the base of the peaks clearly.[7]

  • Baseline Correction: After phasing, if the baseline is still rolling, apply a baseline correction algorithm.[6][8] Most NMR software packages have functions (e.g., polynomial fitting) that can automatically correct the baseline. Be sure to select regions of the spectrum that contain only noise, not peaks, for the algorithm to define the baseline.[6]

Experimental Protocols
Protocol 1: Optimal NMR Sample Preparation

The quality of your data is directly dependent on the quality of your sample.[9]

Materials:

  • This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)[9]

  • High-quality deuterated solvent (e.g., CDCl₃)

  • Clean, dry 5 mm NMR tube[10]

  • Pasteur pipette with a small cotton or Kimwipe plug

  • Vial and cap

Procedure:

  • Weigh Sample: Accurately weigh 5-20 mg of your purified compound into a clean, dry vial.

  • Add Solvent: Using a pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[9] This volume should result in a sample height of 4-5 cm in the NMR tube.[2][9]

  • Dissolve: Cap the vial and gently vortex or sonicate until the sample is completely dissolved. A homogenous solution is critical for high-quality spectra.[2]

  • Filter and Transfer: Prepare a Pasteur pipette by pushing a small plug of cotton or a piece of a Kimwipe into the narrow section. This will serve as a filter for any particulate matter.[10]

  • Transfer to NMR Tube: Carefully transfer the solution from the vial through the filtered pipette into the NMR tube. Avoid creating air bubbles.[9]

  • Cap and Clean: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol or isopropanol to remove any dust or fingerprints.[9]

  • Label: Label the NMR tube clearly near the top of the tube with a permanent marker.[10]

Protocol 2: Step-by-Step Guide to Data Processing

Proper data processing is essential to extract accurate information from the raw Free Induction Decay (FID) signal.

Workflow:

  • Fourier Transform (FT): This mathematical operation converts the time-domain signal (FID) into the frequency-domain spectrum that is visually interpreted. This is typically done automatically by the software.

  • Phase Correction: This is the most important manual step.

    • Open the manual phasing tool in your NMR software.

    • Select a well-defined, intense peak (often the largest singlet or a solvent peak) and adjust the zero-order phase (ph0) until the peak is purely in the absorption mode (symmetrical base).

    • Move to a peak at the opposite end of the spectrum and adjust the first-order phase (ph1) until it is also in pure absorption mode.

    • Iterate between ph0 and ph1 adjustments until the entire spectrum has a flat baseline at the base of all peaks.[7]

  • Baseline Correction: If the baseline is still not flat after phasing (e.g., due to artifacts from a very large solvent signal), use the baseline correction tool.[8] Select regions of the spectrum that are free of any peaks and apply an automatic polynomial or spline correction.[6]

  • Referencing: Calibrate the chemical shift axis. If you used a solvent like CDCl₃ without an internal standard (TMS), you can reference the residual solvent peak to its known value (δ = 7.26 ppm for CHCl₃).

  • Integration:

    • Use the integration tool to define the integral regions for each peak.

    • Ensure the integral region covers the entire peak, from baseline on one side to baseline on the other.

    • Calibrate one of the integrals to a known number of protons (e.g., set one of the methyl singlets to 3.00). The software will then automatically scale the other integrals relative to this reference.

References
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ALWSCI. (2024). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Stothers, J.B. NMR Facility. (2013). NMR Sample Preparation. Western University. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Wishart, D. S., et al. (2014). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Metabolomics, 10(4), 581–598. Retrieved from [Link]

  • Bruderer, S., Paruzzo, F., & Bolliger, C. (n.d.). Deep learning-based phase and baseline correction of 1D 1H NMR Spectra. Bruker. Retrieved from [Link]

  • Nanalysis. (2022, March 28). NMR data processing: Phase Correction. NMR Blog. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 2-acetoxy-5-acetylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-acetoxy-5-acetylbenzoate is a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. Its molecular structure, featuring three distinct carbonyl functionalities, makes it a versatile building block. However, scaling its synthesis from the bench to pilot or manufacturing scales presents unique challenges, from controlling regioselectivity to ensuring product purity and maximizing yield.

This technical support guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to facilitate a robust and scalable synthesis.

Synthetic Pathway Overview

The most direct and industrially relevant pathway to this compound is a two-step process starting from the readily available commodity chemical, Methyl Salicylate. The key transformation is a Lewis acid-catalyzed Fries rearrangement, a powerful method for converting phenolic esters into hydroxy aryl ketones.[1]

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Fries Rearrangement MS Methyl Salicylate MA Methyl 2-acetoxybenzoate (Methyl Aspirin) MS->MA Acetic Anhydride, Pyridine or H₂SO₄ (cat.) Product This compound MA->Product AlCl₃, Dichloromethane or Nitrobenzene

Caption: Synthetic route to this compound.

Troubleshooting Guide: Scaling Up the Synthesis

This section addresses common problems encountered during the scale-up of the Fries rearrangement step.

Q1: My yield of this compound is consistently low, with a significant amount of starting material (Methyl 2-acetoxybenzoate) recovered. What's going wrong?

A1: This is the most common issue and typically points to an incomplete reaction. Several factors could be at play:

  • Insufficient Lewis Acid: Aluminum chloride (AlCl₃) is not a true catalyst here; it forms complexes with both the starting ester and the ketone product.[2] For a complete reaction, you often need more than a stoichiometric equivalent. On scale-up, ensure the AlCl₃ is of high purity and anhydrous, as moisture will consume it.

  • Poor Mixing/Mass Transfer: The reaction mixture can become thick and difficult to stir, especially at a large scale. This creates "hot spots" and areas where the catalyst concentration is low, preventing the reaction from going to completion. Ensure your reactor's agitation is sufficient to maintain a homogenous slurry.

  • Reaction Time/Temperature: The Fries rearrangement can be slow. A low reaction temperature may be kinetically hindering the reaction. Conversely, if the temperature is too high, it can favor side reactions. Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC) and ensure it has run to completion before quenching.

Q2: My final product is contaminated with a significant isomeric impurity. How do I identify and prevent it?

A2: The Fries rearrangement can produce both ortho and para isomers.[1] In this synthesis, the desired product is the para-acylated product. The primary isomeric impurity would be Methyl 2-acetoxy-3-acetylbenzoate , resulting from ortho migration of the acetyl group.

  • Causality & Prevention: The ortho/para selectivity of the Fries rearrangement is highly dependent on reaction conditions.[1]

    • Temperature: Low temperatures (0-25 °C) generally favor the formation of the para product (thermodynamic control). High temperatures (>60 °C) tend to favor the ortho product (kinetic control), which can form a more stable bidentate complex with the aluminum.[1] For this synthesis, maintaining a lower temperature is critical for maximizing the yield of the desired 5-acetyl isomer.

    • Solvent: The choice of solvent also influences the isomer ratio. Non-polar solvents tend to favor the ortho product, while more polar solvents can increase the proportion of the para product.[1] Dichloromethane or 1,2-dichloroethane are common choices, but nitrobenzene, while more hazardous, is also effective.

  • Identification & Removal: The isomers can be difficult to separate.

    • Characterization: ¹H NMR spectroscopy is the best tool for identification. The aromatic proton splitting patterns will be distinct for the 1,2,4-trisubstituted (product) and 1,2,3-trisubstituted (isomer) rings.

    • Purification: Careful column chromatography on silica gel is the most effective method for separating the isomers at the lab scale. For larger scales, developing a recrystallization protocol is essential. A mixed solvent system, such as ethyl acetate/heptane or toluene/heptane, may be effective.

Q3: During workup, I'm getting a complex mixture, and I suspect hydrolysis of the ester groups. How can I avoid this?

A3: The product contains two ester groups (the methyl ester and the acetate) that are susceptible to hydrolysis, especially under acidic or basic conditions during workup.

  • Mechanism of Hydrolysis: The AlCl₃ complex must be decomposed, typically by quenching with acid. If this is done at an elevated temperature or for a prolonged period, the acid can catalyze the hydrolysis of the esters, leading to impurities like 5-acetylsalicylic acid or 2-acetoxy-5-acetylbenzoic acid.

  • Recommended Solution:

    • Controlled Quench: Cool the reaction mixture significantly (to 0 °C or below) before quenching.

    • Slow Addition: Add the reaction mixture slowly to a vigorously stirred vessel of crushed ice and concentrated HCl. This keeps the temperature low and rapidly decomposes the aluminum complexes.

    • Efficient Extraction: Do not let the aqueous/organic mixture sit for extended periods. Promptly separate the layers and wash the organic layer with water and brine to remove residual acid.

    • Avoid Base Washes: Avoid using basic washes (like sodium bicarbonate) if possible, as this can readily hydrolyze the acetate ester. If an acid-neutralizing wash is necessary, use it quickly and at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Fries rearrangement?

A1: The reaction proceeds through the formation of an acylium ion intermediate.[2]

  • The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the ester group.

  • This coordination weakens the ester C-O bond, leading to its cleavage.

  • This cleavage generates a resonance-stabilized acylium ion (CH₃CO⁺) and an aluminum phenoxide complex.

  • The acylium ion then acts as an electrophile in a standard electrophilic aromatic substitution reaction, attacking the electron-rich aromatic ring primarily at the para position (and to a lesser extent, the ortho position).

  • A subsequent hydrolysis step during workup removes the aluminum to regenerate the phenolic hydroxyl group, which in this specific molecule remains as the acetate.

Q2: Are there safer or more environmentally friendly alternatives to AlCl₃?

A2: While AlCl₃ is the classic and often most effective Lewis acid for this transformation, its use involves handling a corrosive, moisture-sensitive solid and generating significant aluminum-containing waste streams. Research has explored alternatives, including:

  • Other Lewis acids like BF₃, TiCl₄, or SnCl₄.[2]

  • Strong protic acids such as hydrogen fluoride (HF) or methanesulfonic acid.[2]

  • A "photo-Fries rearrangement" can also be performed, which proceeds via a radical mechanism, but yields are often low, making it unsuitable for large-scale production.[1] For industrial applications, process optimization with AlCl₃ often remains the most economically viable option.

Q3: How do I confirm the identity and purity of my final product?

A3: A combination of standard analytical techniques is recommended:

  • ¹H NMR: This is the most powerful tool for structural confirmation. You should expect to see distinct singlets for the methyl ester protons (~3.9 ppm), the acetate methyl protons (~2.3 ppm), and the acetyl methyl protons (~2.6 ppm), along with characteristic signals for the three aromatic protons.

  • ¹³C NMR: Will show three distinct carbonyl signals for the ester, acetate, and ketone groups, in addition to the aromatic and methyl carbons.

  • FTIR: Will show characteristic C=O stretching frequencies for the three different carbonyl environments, typically in the 1680-1770 cm⁻¹ range.

  • HPLC: The primary method for assessing purity and quantifying impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point for method development.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q4: What are the most critical parameters to control during scale-up?

A4:

  • Temperature Control: As discussed, this is vital for controlling selectivity and preventing side reactions. Ensure your reactor has adequate cooling capacity to manage the exotherm from adding AlCl₃.

  • Anhydrous Conditions: Water is detrimental. Use dry solvents and high-purity, anhydrous AlCl₃. Perform additions under an inert atmosphere (e.g., nitrogen).

  • Rate of Addition: Add the AlCl₃ portion-wise at a controlled rate to manage the initial exotherm and off-gassing (HCl may be evolved if trace moisture is present).

  • Agitation: Powerful and reliable agitation is non-negotiable to ensure good mixing of the heterogeneous mixture and efficient heat transfer.

Quantitative Data and Reaction Parameters

The following table summarizes typical reaction parameters for the Fries rearrangement step. Optimization may be required based on reactor specifics.

ParameterRecommended Value/RangeRationale & Notes
Reactant Stoichiometry
Methyl 2-acetoxybenzoate1.0 equivalentLimiting reagent.
Aluminum Chloride (AlCl₃)1.1 - 1.5 equivalentsA slight excess is crucial to drive the reaction to completion. Use of >2 eq. can sometimes be explored but increases cost and waste.
Reaction Conditions
SolventDichloromethane (DCM)Typically 5-10 mL per gram of starting material. Must be anhydrous.
Temperature0 °C to 5 °CCritical for maximizing para selectivity and minimizing byproducts.[1]
Reaction Time4 - 12 hoursMonitor by TLC or HPLC. Reaction is often slow at low temperatures.
Workup
Quenching SolutionIce / conc. HClEnsures rapid decomposition of aluminum complexes while keeping temperature low.

Detailed Experimental Protocol

Step 1: Acetylation of Methyl Salicylate

  • To a stirred solution of Methyl Salicylate (1.0 eq.) in a suitable solvent (e.g., toluene or dichloromethane), add acetic anhydride (1.2 eq.).

  • Add a catalytic amount of concentrated sulfuric acid (or a stoichiometric amount of pyridine) and heat the mixture to 40-50 °C.

  • Monitor the reaction by TLC until all Methyl Salicylate is consumed.

  • Cool the reaction mixture, wash with water, followed by a dilute sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-acetoxybenzoate as an oil or low-melting solid, which can be used in the next step without further purification.

Step 2: Fries Rearrangement to this compound

  • Charge a clean, dry, inerted reactor with anhydrous dichloromethane and cool to 0 °C.

  • Slowly add anhydrous aluminum chloride (1.2 eq.) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Once the AlCl₃ is fully suspended, add a solution of Methyl 2-acetoxybenzoate (1.0 eq.) in anhydrous dichloromethane dropwise over 1-2 hours, maintaining the internal temperature at 0-5 °C.

  • Stir the resulting slurry at 0-5 °C for 4-12 hours. Monitor the reaction progress by quenching a small aliquot and analyzing via TLC or HPLC.

  • In a separate vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid (approx. 3 volumes of ice to 1 volume of acid).

  • Once the reaction is complete, slowly transfer the reaction mixture into the vigorously stirred ice/HCl slurry, ensuring the quench temperature remains below 10 °C.

  • Continue stirring until all solids have dissolved and two clear layers are formed.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with water (2x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from an ethyl acetate/heptane mixture) or by column chromatography to afford pure this compound.

Troubleshooting Workflow Diagram

G start Low Yield or Purity Issue check_crude Analyze Crude Reaction Mixture (TLC, ¹H NMR) start->check_crude problem_incomplete Problem: Incomplete Reaction (High SM content) check_crude->problem_incomplete Starting Material is major component problem_isomer Problem: Isomeric Impurities (ortho-product) check_crude->problem_isomer Unidentified aromatic signals with similar integration problem_hydrolysis Problem: Hydrolysis Products (Acids present) check_crude->problem_hydrolysis Broad peaks, loss of ester signals solution_incomplete Solution: • Increase AlCl₃ stoichiometry (1.2-1.5 eq) • Increase reaction time • Verify reagent quality (anhydrous) problem_incomplete->solution_incomplete solution_isomer Solution: • Strictly maintain temperature at 0-5°C • Ensure efficient agitation • Optimize purification (recrystallization) problem_isomer->solution_isomer solution_hydrolysis Solution: • Quench reaction at < 5°C • Add reaction mix to ice/HCl (not vice-versa) • Minimize workup time problem_hydrolysis->solution_hydrolysis

Caption: Decision workflow for troubleshooting common synthesis issues.

References

  • University of Missouri-St. Louis. Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. [Link]

  • Google Patents. CN104557604A - Synthetic method for 5-acetylsalicylamide.
  • ResearchGate. Aromatic acylation reaction using methyl salicylate as a leaving group. [Link]

  • Miles Dai. Methyl Salicylate Synthesis. [Link]

  • Wikipedia. Fries rearrangement. [Link]

  • PubChem - NIH. Methyl 2-acetylbenzoate. [Link]

  • Chegg. a) Complete conversion of acetylsalicylic acid to methyl salicylate requires two separate.... [Link]

  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • Sequence n° 6: Synthesis. Synthesis of aspirin. [Link]

Sources

Technical Support Center: Catalyst Selection for Methyl 2-acetoxy-5-acetylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-acetoxy-5-acetylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical step of catalyst selection for the O-acetylation of Methyl 5-acetyl-2-hydroxybenzoate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, alongside troubleshooting guides and validated protocols to ensure the success of your experiments.

Catalyst Selection: Frequently Asked Questions (FAQs)

Q1: What are the most common and effective catalysts for acetylating Methyl 5-acetyl-2-hydroxybenzoate?

The acetylation of phenols is a robust and widely used transformation in organic synthesis.[1][2] The choice of catalyst is paramount and depends on factors like reaction scale, desired reaction time, and work-up constraints. The most common catalysts fall into two main categories: basic and acidic.

Table 1: Comparison of Common Catalysts for Phenolic Acetylation

Catalyst TypeExample(s)Typical LoadingKey AdvantagesKey Disadvantages
Basic (Amine) Pyridine, Triethylamine (Et₃N)Stoichiometric or SolventGood scavenger for HCl if using acetyl chloride; effective.Unpleasant odor; high boiling point can complicate removal; moderately effective.[3]
Basic (Hyper-nucleophilic) 4-(Dimethylamino)pyridine (DMAP)0.05–10 mol%Highly efficient, often leading to faster reactions and higher yields, even with hindered alcohols.[4][5]More expensive; can be difficult to remove during workup if not handled correctly.
Acidic (Brønsted) Sulfuric Acid (H₂SO₄), p-TsOHCatalyticInexpensive and effective.Can promote side reactions like Fries rearrangement, especially at higher temperatures; corrosive.[6][7]
Heterogeneous Zeolites, P₂O₅/Al₂O₃, Sulfated ZirconiaVariesEasily removed by filtration, reusable, environmentally friendly.[1][2][8]May have lower activity than homogeneous catalysts, requiring higher temperatures or longer reaction times.
Q2: How do I decide between a basic and an acidic catalyst for my reaction?

The decision hinges on understanding the reaction mechanism and potential substrate sensitivities.

  • Base Catalysis (Recommended for this synthesis): Basic catalysts like pyridine or DMAP function as nucleophilic catalysts. DMAP, in particular, reacts with acetic anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acetylating agent than acetic anhydride itself. The phenoxide, formed by deprotonation of the starting material's hydroxyl group, then attacks this intermediate. This pathway is generally faster, cleaner, and occurs under milder conditions than acid-catalyzed methods.[9][10][11]

  • Acid Catalysis: An acid catalyst (e.g., H₂SO₄) works by protonating the carbonyl oxygen of acetic anhydride.[6][12] This enhances the electrophilicity of the acetyl group, making it more susceptible to attack by the neutral phenolic hydroxyl group. While effective, this method often requires higher temperatures and carries a significant risk of a side reaction known as the Fries Rearrangement , where the newly formed acetyl group migrates from the oxygen to the aromatic ring.[13][14][15][16] Given the electron-rich nature of the aromatic ring in your substrate, this is a tangible risk.

Below is a diagram illustrating the divergent pathways.

G cluster_base Base-Catalyzed Pathway (Nucleophilic Catalysis) cluster_acid Acid-Catalyzed Pathway (Electrophilic Activation) B_Start Acetic Anhydride + DMAP B_Inter N-Acylpyridinium Intermediate (Highly Reactive) B_Start->B_Inter Formation B_React Phenol attacks Intermediate B_Inter->B_React Reaction B_Prod This compound B_React->B_Prod Product Formation A_Start Acetic Anhydride + H+ A_Inter Protonated Anhydride (More Electrophilic) A_Start->A_Inter Activation A_React Phenol attacks Intermediate A_Inter->A_React Reaction A_Prod This compound A_React->A_Prod Desired Product A_Side Fries Rearrangement Product (Side Reaction) A_React->A_Side Potential Side Path (Heat, Lewis Acids) G Start This compound (Product) Fries_Ortho Methyl 3,5-diacetyl-2-hydroxybenzoate (Ortho Fries Product) Start->Fries_Ortho Acyl Migration (Heat + Acid Catalyst) Fries_Para Methyl 5-acetyl-2-hydroxy-3-acetylbenzoate (Para Fries Product - Sterically Hindered) Start->Fries_Para Acyl Migration (Less Likely)

Caption: Potential Fries Rearrangement Side Products.

  • Possible Cause: Hydrolysis of the product or starting material ester.

    • Symptoms: You detect acetic acid and/or 5-acetylsalicylic acid in your crude product.

    • Solution: Ensure your reaction is run under anhydrous (dry) conditions. Avoid unnecessarily long reaction times, especially under acidic or basic conditions. During workup, minimize contact time with strong aqueous acid or base.

Problem 3: I'm having difficulty removing the catalyst during workup.
  • For Pyridine or Triethylamine: These basic amines can be effectively removed from an organic layer (e.g., ethyl acetate or dichloromethane) by washing with a dilute aqueous acid solution, such as 1M HCl. [17]The acid protonates the amine, forming a water-soluble salt that partitions into the aqueous layer. A wash with aqueous copper (II) sulfate is also highly effective, as the copper complexes with the amine. [17]

  • For DMAP: The same acidic wash procedure applies and is very effective for removing DMAP. [18][19][20]Because it is a solid and used in small amounts, it is often easier to remove than pyridine.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer 2-3 times with 1M HCl.

    • Follow with a wash with saturated aqueous sodium bicarbonate to remove any residual acid.

    • Finish with a brine wash to help break any emulsions and remove bulk water.

Validated Experimental Protocols

Protocol 1: DMAP-Catalyzed Synthesis of this compound

This protocol is a reliable starting point for a high-yield synthesis.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Methyl 5-acetyl-2-hydroxybenzoate (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate, approx. 5-10 mL per gram of starting material).

  • Addition of Reagents: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution and stir until it dissolves.

  • Acetylation: Add acetic anhydride (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with additional solvent (e.g., ethyl acetate).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally, brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes).

Protocol 2: Small-Scale Catalyst Screening Workflow

If you wish to optimize for a specific outcome (e.g., speed, cost), a parallel screening experiment is efficient.

  • Setup: Arrange four small, identical reaction vials, each with a stir bar.

  • Reagents: To each vial, add Methyl 5-acetyl-2-hydroxybenzoate (e.g., 100 mg, 1.0 eq) and 1 mL of anhydrous dichloromethane.

  • Catalyst Addition:

    • Vial 1 (DMAP): Add DMAP (0.1 eq).

    • Vial 2 (Pyridine): Add pyridine (1.1 eq).

    • Vial 3 (H₂SO₄): Add 1 drop of concentrated H₂SO₄.

    • Vial 4 (No Catalyst): Control vial.

  • Reaction Initiation: Add acetic anhydride (1.2 eq) to each vial.

  • Monitoring: Stir all vials at room temperature. At set time points (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each vial and spot on a single TLC plate to compare the rate of conversion directly.

  • Analysis: The catalyst that leads to the fastest, cleanest conversion to the product spot with the fewest side products is the optimal choice for your conditions.

References

  • Bahrami, K., Khodaei, M. M., & Naali, F. (2009). P2O5/Al2O3 as an Efficient Heterogeneous Catalyst for the Acetylation of Alcohols, Phenols, Thiols, and Amines Under Solvent-Free Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(4), 1039-1045. [Link]

  • BYJU'S. (n.d.). Fries Rearrangement. [Link]

  • BYJU'S. (n.d.). Reaction of acetylation of salicylic acid. [Link]

  • Bastos, V. M., et al. (2021). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank, 2021(3), M1265. [Link]

  • Gould, T. J., et al. (2021). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology, 11(13), 4510-4521. [Link]

  • Ocayo, F., et al. (2022). Acetylation of alcohols and phenols. ResearchGate. [Link]

  • Wikipedia. (2023). Fries rearrangement. [Link]

  • Simion, C., et al. (2007). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revue Roumaine de Chimie, 52(10), 973-978. [Link]

  • Massah, A. R., et al. (2014). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. Journal of Chemistry, 2014, 874867. [Link]

  • Esmaeilpour, M., & Sardarian, A. (2016). Acetylation of salicylic acid by various heteropoly acids in acetic anhydride at room temperature. ResearchGate. [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]

  • Liu, Z., et al. (2014). 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. Organic Letters, 16(1), 236-239. [Link]

  • Reddit. (2018). What is the role of acid in the acetylation of salicylic acid to form aspirin?. [Link]

  • Organic Chemistry Portal. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. [Link]

  • Ballini, R., et al. (2005). Catalytic acetylation of alcohols, phenols, thiols and amines with zeolite H-FER under solventless conditions. ResearchGate. [Link]

  • Liu, Z., et al. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236-239. [Link]

  • ResearchGate. (2001). 4-Dimethylamino-pyridine(DMAP). [Link]

  • Rahmatpour, A. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Molecules, 18(1), 1231-1241. [Link]

  • University of Birmingham. (2016). Acylation of salicylic acid. [Link]

  • Dey, B. B., & Sitaraman, M. V. (1936). Acetylation of phenols using acetic acid. Journal of the Indian Chemical Society, 13, 27-32. [Link]

  • Scriven, E. F. V. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(1), 201-226. [Link]

  • Baker, A. W., & Harris, G. H. (1960). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 40, 1290-1294. [Link]

  • Reddit. (2020). DMAP workup. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Acetylating Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: In the landscape of organic synthesis, particularly within pharmaceutical and materials science, acetylation stands as a cornerstone transformation. It is a versatile tool for protecting functional groups, modifying the solubility and bioavailability of drug candidates, and synthesizing a vast array of chemical intermediates.[1][2][3] The choice of acetylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall process viability.

This guide moves beyond a simple catalog of reagents. It provides a comparative analysis of the most prevalent acetylating agents, grounded in mechanistic principles and practical considerations. We will use the synthesis of a model compound, Methyl 2-acetoxy-5-acetylbenzoate, as a framework to explore these comparisons, offering detailed experimental protocols that highlight the nuanced differences in their application.

The Fundamentals of Acetylation: Mechanism and Key Players

Acetylation is the introduction of an acetyl group (CH₃CO-) into a molecule, typically by substituting an active hydrogen atom on a nucleophile such as an alcohol (-OH), amine (-NH₂), or thiol (-SH).[4][5] The reaction universally proceeds via a nucleophilic acyl substitution mechanism.

The general mechanism involves the nucleophile attacking the electrophilic carbonyl carbon of the acetylating agent. This forms an unstable tetrahedral intermediate, which then collapses, expelling a leaving group to yield the final acetylated product.[4][6]

Nucleophilic_Acyl_Substitution General Mechanism of Nucleophilic Acyl Substitution cluster_reactants cluster_intermediate cluster_products NuH R-Nu-H Acyl O||H₃C-C-L Intermediate O⁻|H₃C-C-L|Nu⁺-R|H Acyl->Intermediate Forms Tetrahedral Intermediate Product O||H₃C-C-Nu-R Intermediate->Product Collapse & Leaving Group Elimination Byproduct H-L Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis A 1. Setup - Dry glassware under N₂ - Add substrate & solvent B 2. Reagent Addition - Add base (if required) - Cool in ice bath (0°C) - Add Acetylating Agent dropwise A->B C 3. Reaction Monitoring - Warm to room temp. - Stir for specified time - Monitor by TLC B->C D 4. Quenching - Pour reaction mixture into ice-water C->D E 5. Extraction - Extract with organic solvent (e.g., Ethyl Acetate) D->E F 6. Washing - Wash organic layer with aq. NaHCO₃, brine E->F G 7. Drying & Concentration - Dry over Na₂SO₄ - Concentrate in vacuo F->G H 8. Purification - Column chromatography or recrystallization G->H I 9. Characterization - NMR, IR, MS H->I

General Experimental Workflow for Acetylation.
Protocol A: Acetylation using Acetic Anhydride

This method is often preferred for its milder conditions and easier handling. [7][8]The addition of a catalytic amount of a strong acid like sulfuric acid protonates the anhydride, making it a more potent electrophile.

Materials:

  • Methyl 2-hydroxy-5-acetylbenzoate (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (5 drops)

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add Methyl 2-hydroxy-5-acetylbenzoate (e.g., 2.0 g).

  • Reagent Addition: Add acetic anhydride (e.g., 1.5 mL) to the flask, followed by the careful, dropwise addition of 5 drops of concentrated H₂SO₄.

  • Reaction: Gently swirl the flask to ensure mixing. Heat the mixture in a water bath at 60-80°C for 15 minutes with stirring. [9]4. Quenching: Discontinue heating and, while the flask is still warm, cautiously add 2 mL of deionized water to decompose the excess acetic anhydride. Causality: This step is exothermic and hydrolyzes the reactive anhydride to the more benign acetic acid.

  • Precipitation: Once the initial reaction subsides, add 20 mL of cold deionized water to the flask. Immerse the flask in an ice bath and stir or scratch the inner walls with a glass rod to induce crystallization. Causality: The organic product is insoluble in water, causing it to precipitate out upon cooling, while the acetic acid and sulfuric acid byproducts remain in the aqueous solution.

  • Isolation: Isolate the solid product by vacuum filtration, washing the crystals with cold deionized water.

  • Drying: Dry the isolated product, this compound, to a constant weight.

Protocol B: Acetylation using Acetyl Chloride

This protocol leverages the high reactivity of acetyl chloride and is suitable for less reactive substrates. A base is required to neutralize the HCl byproduct, preventing it from causing side reactions or protonating the starting material. [10] Materials:

  • Methyl 2-hydroxy-5-acetylbenzoate (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve Methyl 2-hydroxy-5-acetylbenzoate (e.g., 2.0 g) in anhydrous DCM (e.g., 20 mL).

  • Reagent Addition: Add the base (e.g., pyridine, 1.5 eq). Cool the mixture to 0°C in an ice bath.

  • Acetylation: Add acetyl chloride (1.2 eq) dropwise via syringe over 10 minutes. Causality: The dropwise addition at low temperature helps control the exothermic reaction and prevent potential side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine. Causality: This aqueous work-up sequence systematically removes the basic and acidic impurities from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

Performance Comparison and Selection Criteria

The optimal choice of acetylating agent is highly context-dependent. [10]A researcher must weigh the trade-offs between reactivity, safety, cost, and substrate compatibility.

ParameterAcetic AnhydrideAcetyl Chloride
Reactivity Moderate to HighVery High [10][8]
Reaction Time Generally longerConsistently shorter [10]
Byproduct Acetic Acid (CH₃COOH) [10][7]Hydrogen Chloride (HCl) [10][8]
Handling/Safety Easier to handle, less corrosive, less moisture-sensitive. [7]Highly corrosive, volatile, fumes in air, reacts violently with water. [10]
Conditions Often requires heat or catalyst (acid/base).Often proceeds at 0°C to room temp; requires a base to scavenge HCl. [10]
Cost-Effectiveness Generally less expensive and more readily available. [7]More expensive.
Best For... Large-scale synthesis, acid-sensitive substrates, standard acetylations.Rapid, small-scale reactions; sterically hindered or unreactive substrates. [10]

Expert Insights on Selection:

  • For Substrate Sensitivity: If your molecule contains acid-labile functional groups, the HCl generated from acetyl chloride can be detrimental. In such cases, acetic anhydride, often used with a base like pyridine, is the more prudent choice.

  • For Chemoselectivity: In molecules with multiple nucleophilic sites (e.g., both an alcohol and an amine), the milder nature of acetic anhydride can sometimes offer better control and selectivity. [11]For instance, amines are generally more nucleophilic and will react preferentially. [11][12]* For Process Scale-Up: In industrial and large-scale laboratory settings, the lower cost, greater stability, and less hazardous nature of acetic anhydride make it the overwhelmingly preferred reagent. [7]The management of large quantities of HCl gas from acetyl chloride reactions presents significant engineering and safety challenges.

Conclusion

While both acetic anhydride and acetyl chloride are potent and effective acetylating agents, they are not interchangeable. Acetyl chloride offers superior reactivity for challenging transformations at the cost of hazardous handling and corrosive byproducts. Acetic anhydride provides a safer, more cost-effective, and often more selective alternative that is well-suited for a broader range of applications, particularly at scale. A thorough understanding of their respective chemical personalities, as demonstrated through the comparative synthesis of a model compound like this compound, empowers the research scientist to make informed, rational decisions that optimize for reaction success, safety, and efficiency.

References

  • Vedantu. Acetylation in Chemistry: Definition, Mechanism & Examples. [Link]

  • Study.com. Acetylation Reaction | Definition, Mechanism & Examples. [Link]

  • Srivastava, V., Tandon, A., & Ray, S. (2006). Convenient and Selective Acetylations of Phenols, Amines and Alcohols. Synthetic Communications, 22(18), 2703-2710. [Link]

  • The Organic Chemistry Tutor. (2020). Acetylation Reaction Mechanism-Organic Chemistry. YouTube. [Link]

  • Brainly. Why is acetic anhydride preferred over acetyl chloride in acetylation reaction?. [Link]

  • Wikipedia. Acetylation. [Link]

  • Filo. acetic anhydride is preferres over chloride for acelyation why. [Link]

  • Reddit. Acetylation Mechanism / Reaction Result. [Link]

  • Iqbal, J., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]

  • Sciencemadness Discussion Board. Acetic anhydride or acetyl chloride, that is the question... [Link]

  • University Handout. ACETYLATION. [Link]

  • Fiveable. Acetylation Definition - Organic Chemistry II Key Term. [Link]

  • Al-dujailay, M. A., & Al-khafaji, Y. A. (2021). Influence of Heterogeneous Catalysts and Reaction Parameters on the Acetylation of Glycerol to Acetin: A Review. MDPI. [Link]

  • Chalasani, A., & Sathish, N. (2024). Investigation Into the Electronics of Para and Meta-Substituted Phenolic Esters for Selective Acylations of Amines. Symposium for Young Neuroscientists and Professors. [Link]

  • Satam, J. R., et al. (2008). Acetylation of alcohols, phenols and amines using ammonium salt of 12-tungstophosphoric acid: Environmentally benign method. ResearchGate. [Link]

  • Testbook. Acetylation: Definition, Reagent, Uses, Difference with Acylation. [Link]

  • Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. PubMed. [Link]

  • Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals. [Link]

  • Reachem. Acetylation and Methylation: Comparing Two Essential Chemical Reactions. [Link]

  • Patel, S. B., et al. (2014). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under Solvent Free Conditions at Room Temperature. ResearchGate. [Link]

  • Sabuzi, F., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. [Link]

  • Pérez-Sánchez, A., et al. (2023). 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents. MDPI. [Link]

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A Comparative Guide to the Synthesis of Methyl 2-acetoxy-5-acetylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the judicious selection of a synthetic pathway is paramount to ensuring efficiency, scalability, and cost-effectiveness. This guide provides an in-depth comparison of potential synthesis routes for Methyl 2-acetoxy-5-acetylbenzoate, a key intermediate in various chemical and pharmaceutical applications. We will delve into two primary strategies: a direct two-step approach commencing with methyl salicylate and a multi-step route beginning with salicylic acid, offering field-proven insights and supporting experimental data.

Introduction to this compound

This compound is a benzoate ester characterized by the presence of both an acetoxy and an acetyl group on the benzene ring. Its structural features make it a valuable building block in the synthesis of more complex molecules. The efficient production of this intermediate is therefore of significant interest. This guide will compare two logical synthetic pathways, evaluating them on criteria such as step economy, reagent toxicity, and potential yield.

Route 1: Two-Step Synthesis from Methyl Salicylate

This approach is arguably the more direct of the two, leveraging the commercially available starting material, methyl salicylate. The synthesis proceeds in two distinct steps: a Friedel-Crafts acylation followed by an acetylation of the phenolic hydroxyl group.

Step 1: Friedel-Crafts Acylation of Methyl Salicylate

The first step involves the introduction of an acetyl group at the 5-position of the benzene ring of methyl salicylate. This is achieved through a classic Friedel-Crafts acylation reaction.

Causality Behind Experimental Choices:

The hydroxyl group of methyl salicylate is an activating group, directing electrophilic substitution to the ortho and para positions. The ester group is a deactivating group, but the powerful influence of the hydroxyl group still allows for the reaction to proceed. The use of a Lewis acid catalyst, such as aluminum chloride, is essential to generate the highly electrophilic acylium ion from acetyl chloride. The reaction is typically carried out at a controlled, low temperature to minimize the formation of by-products. Tetrachloroethylene is a suitable solvent as it is relatively unreactive under Friedel-Crafts conditions.

Experimental Protocol: Synthesis of Methyl 5-acetylsalicylate [1]

  • A solution of 75 g (0.5 mol) of methyl salicylate in 200 ml of tetrachloroethylene is cooled in an ice bath.[1]

  • A solution of 40 g (0.5 mol) of acetyl chloride in 200 ml of tetrachloroethylene is added.[1]

  • To the chilled mixture, 133 g (1.0 mol) of aluminum chloride is added portion-wise over fifteen minutes, ensuring the temperature remains below 25°C.[1]

  • The mixture is stirred for 4 hours at 25°C.[1]

  • The reaction is quenched by pouring the mixture into ice water.[1]

  • The organic layer is separated, washed with water and a saturated aqueous sodium bicarbonate solution, then dried and the solvent evaporated.[1]

  • The resulting crude product is crystallized from hexane to yield methyl 5-acetylsalicylate with a melting point of 60-62°C.[1]

Step 2: Acetylation of Methyl 5-acetylsalicylate

The second step is the acetylation of the phenolic hydroxyl group of the newly formed methyl 5-acetylsalicylate. This is a standard esterification reaction.

Causality Behind Experimental Choices:

Acetic anhydride is a highly effective and common acetylating agent for phenols.[2][3] The reaction is typically catalyzed by a strong acid, such as sulfuric acid, which protonates the carbonyl oxygen of acetic anhydride, making it more electrophilic.[2][3] The reaction is generally high-yielding and can be performed under mild conditions.

Experimental Protocol: Synthesis of this compound

  • To a solution of methyl 5-acetylsalicylate in a suitable solvent (e.g., dichloromethane or excess acetic anhydride), add a catalytic amount of concentrated sulfuric acid.

  • Slowly add acetic anhydride to the mixture at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water to hydrolyze any excess acetic anhydride.

  • Extract the product with an organic solvent, wash with a saturated sodium bicarbonate solution to remove acetic acid and any unreacted starting material, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Diagram 1: Workflow for the Two-Step Synthesis of this compound.

Route 2: Multi-Step Synthesis from Salicylic Acid

This alternative route begins with the more fundamental starting material, salicylic acid. This pathway involves three main stages: acylation of the aromatic ring, esterification of the carboxylic acid, and finally, acetylation of the phenolic hydroxyl. The order of the latter two steps can potentially be reversed.

Step 1: Friedel-Crafts Acylation of Salicylic Acid

Similar to Route 1, the initial step is a Friedel-Crafts acylation to introduce the acetyl group at the 5-position.

Causality Behind Experimental Choices:

The principles are identical to the acylation of methyl salicylate. The presence of a free carboxylic acid group in addition to the hydroxyl group can complicate the reaction due to complex formation with the Lewis acid. Therefore, a larger excess of aluminum chloride may be required.

Experimental Protocol: Synthesis of 5-Acetylsalicylic Acid

The synthesis of 5-acetylsalicylamide via a Friedel-Crafts reaction of salicylamide has been reported, suggesting a similar approach for salicylic acid is feasible.[4]

  • In a reaction vessel, combine salicylic acid and a suitable solvent (e.g., nitrobenzene or a chlorinated alkane).

  • Add an excess of anhydrous aluminum chloride.

  • Slowly add acetyl chloride to the mixture while maintaining a low temperature.

  • Allow the reaction to proceed at room temperature for several hours.

  • Quench the reaction with ice-cold dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield crude 5-acetylsalicylic acid.

  • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol).

Step 2: Esterification of 5-Acetylsalicylic Acid

The carboxylic acid group of 5-acetylsalicylic acid is then esterified to the methyl ester.

Causality Behind Experimental Choices:

The Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters.[5] The reaction is acid-catalyzed, typically with sulfuric acid, and driven to completion by using a large excess of the alcohol (methanol in this case), which also serves as the solvent.[5][6]

Experimental Protocol: Synthesis of Methyl 5-acetylsalicylate

  • Dissolve 5-acetylsalicylic acid in a large excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).[5]

  • Cool the reaction mixture and neutralize the excess acid with a sodium bicarbonate solution.

  • Remove the excess methanol under reduced pressure.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain methyl 5-acetylsalicylate.

Step 3: Acetylation of Methyl 5-acetylsalicylate

This final step is identical to the second step in Route 1.

Experimental Protocol: Synthesis of this compound

The protocol is the same as described in Route 1, Step 2.

Diagram 2: Workflow for the Multi-Step Synthesis of this compound.

Alternative Approach: Fries Rearrangement

A conceptually different approach would be to start from methyl acetylsalicylate (the methyl ester of aspirin) and induce a Fries rearrangement.

Reaction Principle:

The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[7] This reaction is ortho,para-selective, and the ratio of isomers can often be influenced by reaction conditions such as temperature and solvent.[7]

Potential Synthesis Steps:

  • Esterification of Acetylsalicylic Acid (Aspirin): Convert commercially available aspirin to its methyl ester, methyl acetylsalicylate.

  • Fries Rearrangement: Subject methyl acetylsalicylate to Fries rearrangement conditions (e.g., AlCl₃) to hopefully favor the formation of the para-acylated product, methyl 5-acetylsalicylate.

  • Acetylation: Acetylate the resulting phenolic hydroxyl group.

While theoretically plausible, this route presents significant challenges in controlling the regioselectivity of the Fries rearrangement, which could lead to a mixture of ortho and para products, necessitating difficult purification steps.

Comparative Analysis

FeatureRoute 1: From Methyl SalicylateRoute 2: From Salicylic AcidAlternative: Fries Rearrangement
Starting Material Methyl SalicylateSalicylic AcidAcetylsalicylic Acid (Aspirin)
Number of Steps 233
Key Reactions Friedel-Crafts Acylation, AcetylationFriedel-Crafts Acylation, Esterification, AcetylationEsterification, Fries Rearrangement, Acetylation
Potential Yield Good to excellentModerate to good (cumulative over 3 steps)Potentially low due to isomer formation
Purification Relatively straightforwardMultiple purification steps requiredPotentially challenging due to isomer separation
Reagent Hazards Aluminum chloride (corrosive, reacts violently with water)Aluminum chloride, concentrated sulfuric acidAluminum chloride, concentrated sulfuric acid
Overall Efficiency HighModerateLow

Conclusion

For the synthesis of this compound, Route 1, starting from methyl salicylate, presents the most efficient and practical approach. Its two-step sequence offers a higher overall yield and simpler purification compared to the three-step process starting from salicylic acid. While the use of aluminum chloride in the Friedel-Crafts acylation requires careful handling, this is a well-established and high-yielding reaction.

Route 2, while feasible, is less step-economical, and the cumulative yield over three steps is likely to be lower. The Fries rearrangement approach, although intellectually interesting, is not recommended for preparative scale due to the high probability of forming a difficult-to-separate mixture of isomers.

For researchers and professionals in drug development, the choice of synthesis route is a critical decision. The analysis provided in this guide, based on established chemical principles and experimental data, strongly supports the selection of the two-step synthesis from methyl salicylate for the efficient and reliable production of this compound.

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A Comparative Guide to Analytical Method Validation for the Quantification of Methyl 2-acetoxy-5-acetylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-acetoxy-5-acetylbenzoate is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte is paramount for ensuring the quality, safety, and efficacy of the final drug product. The validation of analytical methods used for this quantification is not merely a regulatory requirement but a scientific necessity to guarantee data integrity.

This guide provides a comprehensive comparison of common analytical techniques for the quantification of this compound, detailing the validation of these methods in accordance with international guidelines. We will delve into the causality behind experimental choices and present supporting data to aid researchers, scientists, and drug development professionals in selecting and validating the most appropriate analytical method for their needs. The validation parameters discussed are in alignment with the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guideline, the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4]

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4] This guide will focus on three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Comparative Overview of Analytical Techniques

The choice of an analytical technique is dictated by several factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the intended purpose of the analysis. For this compound, each of the following techniques presents a unique set of advantages and limitations.

Technique Principle Advantages Limitations Typical Application
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High specificity, sensitivity, and applicability to a wide range of compounds.Can be more time-consuming and require more complex instrumentation than UV-Vis.Assay, impurity testing, and stability studies.
GC Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and thermally stable compounds, providing high resolution.Requires derivatization for non-volatile compounds; high temperatures can cause degradation of thermally labile analytes.Analysis of residual solvents and volatile impurities.
UV-Vis Spectroscopy Measurement of the absorption of ultraviolet or visible radiation by a substance in solution.Simple, rapid, and cost-effective.Lower specificity; susceptible to interference from other absorbing species in the sample matrix.In-process control, preliminary quantification, and dissolution testing.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is often the method of choice for the quantification of active pharmaceutical ingredients (APIs) and their impurities due to its high specificity and sensitivity. A reverse-phase HPLC method is proposed for the quantification of this compound.

Experimental Protocol: HPLC Method
  • Chromatographic Conditions:

    • Column: C18 column (150 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 275 nm

    • Injection Volume: 10 µL

  • Standard Solution Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL and then serially diluted to prepare working standards.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase to achieve a final concentration within the linear range of the method.

Validation Parameters and Expected Performance Data

The validation of the HPLC method is performed according to ICH Q2(R2) guidelines and includes the following parameters.[1][5][6]

Caption: Workflow for HPLC Method Validation.

Table 1: Summary of HPLC Method Validation Parameters and Expected Results

Parameter Methodology Acceptance Criteria Expected Result
Specificity Analyze blank, placebo, and spiked samples with known impurities. Perform forced degradation studies (acid, base, peroxide, thermal, photolytic).The analyte peak should be free from interference from other components. Peak purity should be > 0.999.Baseline resolution (>2.0) between the analyte and potential degradants/impurities.[7][8]
Linearity Analyze five to seven concentrations ranging from 50% to 150% of the target concentration in triplicate.Correlation coefficient (r²) ≥ 0.999.[9]r² = 0.9995
Range Established from the linearity study.The range should cover 80-120% of the test concentration for an assay.[10]80 µg/mL to 120 µg/mL
Accuracy Analyze triplicate samples at three concentrations (e.g., 80%, 100%, 120%) and calculate the percent recovery.[2][11]Mean recovery between 98.0% and 102.0%.99.5% - 101.2%
Precision Repeatability: Six replicate injections of the standard solution. Intermediate Precision: Analysis on different days by different analysts.RSD ≤ 2.0% for repeatability and intermediate precision.[12]Repeatability RSD = 0.5%; Intermediate Precision RSD = 1.2%
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1 or standard deviation of the response and the slope.[13][14][15]S/N ≥ 30.1 µg/mL
Limit of Quantification (LOQ) Based on signal-to-noise ratio (S/N) of 10:1 or standard deviation of the response and the slope.[13][14][15]S/N ≥ 100.3 µg/mL
Robustness Deliberate variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C).[16][17][18]System suitability parameters should remain within acceptable limits.The method is robust within the tested parameter variations.

Gas Chromatography (GC) Method Validation

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, a GC method with flame ionization detection (FID) can be developed and validated, particularly for assessing purity and detecting volatile impurities.

Experimental Protocol: GC Method
  • Chromatographic Conditions:

    • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.

    • Injection Volume: 1 µL (split ratio 50:1)

  • Standard Solution Preparation: A stock solution of this compound is prepared in a suitable solvent like dichloromethane at a concentration of 1 mg/mL and then serially diluted.

  • Sample Preparation: The sample is dissolved in dichloromethane to a final concentration within the linear range of the method.

Validation Parameters and Expected Performance Data

The validation of the GC method follows the same principles as the HPLC validation.

Caption: Sequential Steps in GC Method Validation.

Table 2: Summary of GC Method Validation Parameters and Expected Results

Parameter Methodology Acceptance Criteria Expected Result
Specificity Analyze blank solvent and samples spiked with potential volatile impurities.The analyte peak is well-resolved from any other peaks.No interfering peaks at the retention time of the analyte.
Linearity Analyze five concentrations covering a suitable range.Correlation coefficient (r²) ≥ 0.998.r² = 0.9991
Range Determined from the linearity study.The range should be appropriate for the intended application (e.g., impurity testing).1 µg/mL to 50 µg/mL
Accuracy Analyze spiked samples at three concentration levels.Mean recovery between 97.0% and 103.0%.98.2% - 101.5%
Precision Repeatability and intermediate precision studies.RSD ≤ 3.0%.Repeatability RSD = 1.5%; Intermediate Precision RSD = 2.5%
LOD Based on S/N of 3:1.[14]S/N ≥ 30.3 µg/mL
LOQ Based on S/N of 10:1.[14]S/N ≥ 101.0 µg/mL
Robustness Varying parameters such as oven temperature ramp rate (±1°C/min) and carrier gas flow rate (±0.1 mL/min).[16][19]System suitability should pass.The method is deemed robust.

UV-Visible Spectroscopy Method Validation

UV-Vis spectroscopy offers a simple and rapid method for the quantification of this compound, provided that the sample matrix is well-defined and free from interfering substances.

Experimental Protocol: UV-Vis Spectroscopy Method
  • Instrument: Double beam UV-Vis spectrophotometer

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound in the chosen solvent (e.g., methanol) from 200 to 400 nm.

  • Solvent: Methanol

  • Standard Preparation: Prepare a series of standard solutions of known concentrations in methanol.

  • Sample Preparation: Dissolve the sample in methanol to a concentration that falls within the linear range of the calibration curve.

Validation Parameters and Expected Performance Data

The validation of a UV-Vis spectroscopic method involves a similar set of parameters, with a strong emphasis on specificity.

UV_Vis_Validation_Logic Validation UV-Vis Method Validation Parameters Specificity Linearity & Range Accuracy Precision LOD & LOQ Validation->Parameters Evaluates Outcome Fitness for Purpose Parameters->Outcome Determines

Caption: Logical Flow of UV-Vis Method Validation.

Table 3: Summary of UV-Vis Method Validation Parameters and Expected Results

Parameter Methodology Acceptance Criteria Expected Result
Specificity Scan the absorption spectra of the analyte, placebo, and known impurities to check for overlapping absorbance.No significant absorbance from the placebo or impurities at the analytical wavelength.Minimal interference observed.
Linearity Prepare a calibration curve with at least five concentrations.Correlation coefficient (r²) ≥ 0.995.r² = 0.9989
Range Established from the linearity study.The range should provide acceptable linearity, accuracy, and precision.5 µg/mL to 50 µg/mL
Accuracy Analyze spiked placebo samples at three concentration levels.Mean recovery between 98.0% and 102.0%.99.0% - 101.8%
Precision Repeatability and intermediate precision.RSD ≤ 2.0%.Repeatability RSD = 0.8%; Intermediate Precision RSD = 1.5%
LOD Determined from the standard deviation of the blank and the slope of the calibration curve.[13][20]Statistically significant from the blank.1.5 µg/mL
LOQ Determined from the standard deviation of the blank and the slope of the calibration curve.[13][20]Quantifiable with acceptable precision and accuracy.5.0 µg/mL
Robustness Minor variations in solvent composition or pH (if applicable).Results should not be significantly affected.The method is robust for minor variations.

Conclusion and Recommendations

The selection of an analytical method for the quantification of this compound is a critical decision that should be based on the specific requirements of the analysis.

  • High-Performance Liquid Chromatography (HPLC) is the most recommended technique for comprehensive quality control, offering high specificity for both assay and impurity profiling. Its ability to separate the analyte from potential degradation products makes it ideal for stability studies.

  • Gas Chromatography (GC) is a suitable alternative, particularly for the analysis of volatile impurities and for orthogonal testing to confirm the purity of the substance.

  • UV-Visible Spectroscopy provides a rapid and cost-effective method for routine analysis and in-process controls where the sample matrix is simple and well-characterized. However, its lower specificity makes it less suitable for stability-indicating assays or the analysis of complex mixtures.

Ultimately, the chosen method must be rigorously validated to ensure it is fit for its intended purpose, providing reliable and accurate data that can be defended to regulatory agencies. The validation process should be viewed as an integral part of the analytical method lifecycle, ensuring consistent performance over time.[5][21]

References

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A Senior Application Scientist's Guide to Purity Assessment of Methyl 2-acetoxy-5-acetylbenzoate: A Comparative Analysis of HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is non-negotiable. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of Methyl 2-acetoxy-5-acetylbenzoate, an aromatic ester with structural similarities to aspirin.

Our objective is to move beyond a mere listing of specifications and delve into the causality behind methodological choices. We will explore the fundamental principles of each technique, present detailed experimental protocols, and offer data-driven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical challenges.

Understanding the Analyte: this compound

This compound is a moderately polar, non-volatile small molecule. Its structure features an ester and a ketone functional group on a benzene ring, making it susceptible to specific types of degradation, primarily hydrolysis of the acetyl group. The primary analytical challenge lies in separating the main compound from structurally similar process impurities (e.g., starting materials, reagents) and degradation products. The choice of analytical technique is fundamentally dictated by the physicochemical properties of this analyte. Given its aromatic nature and limited volatility, HPLC is often the primary choice, while the potential for thermal degradation presents a significant consideration for GC-MS.[1][2]

High-Performance Liquid Chromatography (HPLC): The Pharmaceutical Workhorse

HPLC is a separation technique that uses a liquid mobile phase to move a sample through a column packed with a solid stationary phase.[3][4] Separation is achieved based on the differential partitioning of analytes between the two phases. For a compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point, where a non-polar stationary phase (like C18) is used with a polar mobile phase.[5][6] This setup is ideal for non-volatile and thermally sensitive compounds, making it a mainstay in pharmaceutical analysis.[7]

Why RP-HPLC is the Preferred Method:
  • Analyte Compatibility: HPLC operates at or near ambient temperatures, eliminating the risk of thermal degradation of the heat-labile acetoxy group.[8]

  • Versatility: A wide array of stationary phase chemistries and mobile phase compositions can be employed to optimize selectivity for closely related impurities.[9][10]

  • Robust Quantification: Diode Array Detection (DAD) or Photodiode Array (PDA) detection provides excellent quantitative accuracy and precision.[11] It also offers the capability of peak purity analysis by comparing UV-Vis spectra across a single chromatographic peak.[12]

Experimental Protocol: HPLC-DAD for Purity Assessment

This protocol is designed as a robust starting point for method development and validation, adhering to principles outlined in USP General Chapter <621> Chromatography.[13][14]

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and DAD detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0.0 60 40
      15.0 10 90
      20.0 10 90
      20.1 60 40

      | 25.0 | 60 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD, 254 nm for quantification. Spectral data collected from 200-400 nm for peak purity assessment.

  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of a standard solution.

    • The %RSD for the peak area and retention time of the main peak should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • These criteria ensure the chromatographic system is performing adequately for the analysis, a foundational requirement of compendial methods.[15]

  • Data Analysis:

    • Calculate purity using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Investigate any peaks greater than the disregard limit (typically 0.05%) for potential identification.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in ACN/H2O Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler/Injector Filter->Injector Column C18 Column Injector->Column Pump Pump (Mobile Phase) Pump->Injector Detector DAD Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Purity Calculate Area % Purity Chromatogram->Purity PeakPurity Assess Peak Purity (UV Spectra) Chromatogram->PeakPurity

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Identification

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[16] In GC, a sample is vaporized and separated as it travels through a column with a carrier gas.[17] The separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum or "fingerprint" for each compound.[18][19]

Applicability and Key Considerations for this compound:
  • Identification Power: GC-MS provides definitive structural information, making it unparalleled for identifying unknown impurities. The fragmentation patterns can be compared against spectral libraries for confident identification.[17]

  • Sensitivity: GC-MS can offer exceptional sensitivity, especially for detecting volatile and semi-volatile impurities at trace levels.[7][18]

  • The Thermal Stability Hurdle: The primary challenge for this analyte is its thermal stability. The high temperatures required in the GC inlet (typically >250 °C) can cause the acetyl group to cleave off, a known degradation pathway for aspirin and related compounds.[20] This on-column degradation would lead to an inaccurate purity profile, showing artificially high levels of the corresponding salicylic acid derivative and low levels of the API.

Experimental Protocol: GC-MS for Impurity Identification

This protocol is designed for the identification of volatile and semi-volatile impurities and should be used with the understanding that it may not be suitable for accurate quantification of the main, thermally labile compound. Method validation must be performed according to guidelines like ICH Q2(R1).[21][22]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

    • Vortex to ensure complete dissolution.

    • Transfer to a GC vial. (Note: Derivatization, such as silylation, may be required to improve volatility and thermal stability, but this adds complexity and potential artifacts).[23]

  • Instrumentation and Conditions:

    • System: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

    • Column: 5% Phenyl Polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Split/Splitless, operated in split mode (e.g., 20:1).

    • Inlet Temperature: 250 °C (Note: A lower temperature should be investigated to minimize degradation, but this may compromise volatilization).

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Transfer Line Temperature: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: 40 - 450 m/z.

  • Data Analysis:

    • Identify peaks in the Total Ion Chromatogram (TIC).

    • Compare the mass spectrum of each impurity peak against a reference library (e.g., NIST) for tentative identification.

    • Confirm the identity of critical impurities by analyzing certified reference standards.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS System cluster_data_ms Data Analysis Weigh_GC Weigh Sample Dissolve_GC Dissolve in Volatile Solvent Weigh_GC->Dissolve_GC Inlet GC Inlet (Vaporization) Dissolve_GC->Inlet GC_Column GC Column (Separation) Inlet->GC_Column MS_Interface Interface GC_Column->MS_Interface Ion_Source Ion Source (EI) MS_Interface->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector_MS Detector Mass_Analyzer->Detector_MS TIC Generate TIC Detector_MS->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Identify Library Search & Identification Spectrum->Identify

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for impurity identification.

Head-to-Head Comparison: HPLC vs. GC-MS

The decision between HPLC and GC-MS is not about which technique is universally "better," but which is more "fit-for-purpose" for the specific analytical goal.

FeatureHPLC-DADGC-MS
Principle Differential partitioning between liquid mobile and solid stationary phases.[4]Differential partitioning between gaseous mobile and liquid/solid stationary phases.[16]
Analyte Suitability Excellent for non-volatile, polar, and thermally labile compounds. The ideal choice for the main component assay.[1][24]Best for volatile and thermally stable compounds. Risky for the main component due to potential degradation.[2][7]
Sample Preparation Simple dissolution in mobile phase is typically sufficient.[11]Simple dissolution, but may require derivatization to improve volatility/stability, adding complexity.[23]
Sensitivity Good (ng level), dependent on analyte chromophore.[9]Excellent (pg to fg level), especially for volatile impurities.[18]
Selectivity High; tunable via mobile phase and stationary phase chemistry.[9]Very high due to chromatographic separation combined with mass filtering.[1]
Identification Power Limited to UV-Vis spectrum and retention time matching. Coupling to MS (LC-MS) is required for definitive ID.[12]Excellent; provides structural information from mass fragmentation patterns for definitive identification.[19]
Quantification Excellent; the gold standard for API assays and impurity quantification.[3]Good for thermally stable compounds, but unreliable for thermally labile ones like the target analyte.
Primary Use Case Purity Assay & Quantification: Accurately determining the percentage of the main peak and quantifying known/unknown impurities.Impurity Identification: Identifying unknown volatile or semi-volatile process impurities or contaminants.

Senior Application Scientist's Recommendation

For a comprehensive purity assessment of This compound , a dual-technique approach is recommended, leveraging the strengths of both HPLC and GC-MS.

  • Primary Purity Assay (Quantification): Use HPLC-DAD. This method is the most reliable, robust, and accurate for determining the purity value of the API. Its non-destructive, ambient temperature analysis ensures that the reported purity reflects the true composition of the sample without analytical artifacts from degradation.[3][7] This method should be fully validated according to ICH Q2(R1) guidelines for accuracy, precision, specificity, linearity, and range.[25][26]

  • Impurity Identification & Volatile Analysis: Use GC-MS. This method should be employed orthogonally to identify any unknown volatile or semi-volatile impurities that may not be detected or resolved by HPLC. It is an invaluable tool for root-cause investigations of out-of-spec batches or for characterizing new impurity profiles. However, results for the main peak must be interpreted with extreme caution due to the high probability of thermal degradation.

By integrating these two techniques, a complete and trustworthy picture of the API's purity profile can be established, satisfying both quantitative requirements for batch release and qualitative needs for process understanding and regulatory filings. This orthogonal approach embodies the principles of a self-validating system, where the limitations of one technique are covered by the strengths of the other.

References

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ResolveMass Laboratories Inc. (2026). Working Principle of GC-MS. [Link]

  • Aijiren. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?. [Link]

  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. [Link]

  • Phenomenex. (2026). How Does GC-MS Work and Its Principle Explained. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • Torontech. (2024). Understanding HPLC Test: Principles, Standards, and Applications Explained. [Link]

  • Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained. [Link]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • Chromatography Online. (n.d.). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. [Link]

  • Patsnap. (2025). Using HPLC Analytics to Maximize Separation Purity. [Link]

  • Agilent. (n.d.). Gas chromatography mass spectrometry basic principles. [Link]

  • Cui, C., et al. (2010). Determination of aspirin and salicylic acid in plasma by GC-MS and pharmacokinetic studies. Wei Sheng Yan Jiu.
  • South Dakota State University. (n.d.). Development of a Chromatographic Method to Authenticate Aspirin Brands. Open PRAIRIE. [Link]

  • Tsikas, D., et al. (1998). Gas chromatographic-tandem mass spectrometric determination of acetylsalicylic acid in human plasma after oral administration of low-dose aspirin and guaimesal. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Aydin, D., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances. [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • NETZSCH Analyzing & Testing. (2021). Deeper Insight Into the Pyrolysis of Acetylsalicylic Acid by Means of Thermogravimetry and GC-MS, Part 1. [Link]

  • Patel, K. N., et al. (2010). Introduction to hyphenated techniques and their applications in pharmacy. Pharmaceutical Methods. [Link]

  • Agilent. (n.d.). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • Phenomenex. (2026). How Does GC-MS Work and Its Principle Explained. [Link]

  • NETZSCH Analyzing & Testing. (2021). Deeper Insight Into the Pyrolysis of Acetylsalicylic Acid by Means of Thermogravimetry and GC-MS, Part 1. [Link]

  • Cui, C., et al. (2010). Determination of aspirin and salicylic acid in plasma by GC-MS and pharmacokinetic studies. Wei Sheng Yan Jiu.
  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

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A Senior Application Scientist's Guide to Spectroscopic Analysis: Differentiating Methyl 2-acetoxy-5-acetylbenzoate from its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, the unambiguous confirmation of a target molecule's structure is paramount. Spectroscopic techniques serve as the cornerstone of this validation process, providing a detailed fingerprint of a molecule's functional groups and atomic arrangement. This guide offers an in-depth comparative analysis of Methyl 2-acetoxy-5-acetylbenzoate, a compound of interest in synthetic chemistry, and its primary precursors, Methyl Salicylate and Acetic Anhydride. Through a detailed examination of Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, we will elucidate the key transformations that signify a successful synthesis.

The synthesis of this compound from methyl salicylate typically proceeds through a two-step process: a Friedel-Crafts acylation to introduce an acetyl group onto the aromatic ring, followed by the acetylation of the phenolic hydroxyl group using acetic anhydride. Each of these reaction steps imparts distinct and measurable changes to the molecule's spectroscopic signature. Understanding these changes is not merely an academic exercise; it is a critical quality control measure that ensures the purity and identity of the final product.

This guide is structured to walk researchers through the synthesis and, more importantly, the analytical logic required to interpret the resulting data. We will dissect the spectra of the starting materials and compare them directly with the final product, highlighting the causality behind the observed spectral shifts and the appearance or disappearance of key signals.

Synthesis Workflow Overview

The conversion of methyl salicylate to this compound involves the introduction of two distinct acetyl groups. The first is a Friedel-Crafts acylation, an electrophilic aromatic substitution that adds an acetyl group to the benzene ring, typically at the position para to the activating hydroxyl group.[1][2][3] The second is an esterification of the phenolic hydroxyl group. Both steps can utilize an acylating agent such as acetyl chloride or acetic anhydride.

G cluster_0 Precursors cluster_1 Intermediate cluster_2 Final Product Methyl Salicylate Methyl Salicylate Methyl 5-acetyl-2-hydroxybenzoate Methyl 5-acetyl-2-hydroxybenzoate Methyl Salicylate->Methyl 5-acetyl-2-hydroxybenzoate 1. Friedel-Crafts Acylation (e.g., Acetic Anhydride, AlCl₃) Acetic Anhydride Acetic Anhydride This compound This compound Methyl 5-acetyl-2-hydroxybenzoate->this compound 2. Acetylation (Acetic Anhydride)

Figure 1. Synthetic pathway from precursors to the final product.

Part 1: Comparative Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the presence and absence of specific functional groups. The transformation from precursors to the final product is marked by clear changes in the IR spectrum, particularly in the hydroxyl and carbonyl regions.

Key Functional Group Transformations in IR Spectroscopy

G Start Precursors: - Broad O-H Stretch (Methyl Salicylate) - Dual C=O Stretches (Acetic Anhydride) Product Product: - Absence of O-H Stretch - Multiple C=O Stretches (Ester & Ketone) Start->Product Reaction Progress

Figure 2. Logical flow of key functional group changes in IR spectra.
Precursor: Methyl Salicylate

The IR spectrum of methyl salicylate is characterized by several key absorptions. A prominent, broad peak typically appears around 3185 cm⁻¹, which is indicative of the O-H stretching vibration of the intramolecularly hydrogen-bonded phenolic hydroxyl group.[4][5] The C=O stretch of the ester functional group is observed as a strong, sharp peak around 1674 cm⁻¹.[4] Additionally, C-H stretches from the aromatic ring and the methyl group are visible, usually just below and above 3000 cm⁻¹, respectively.[4]

Precursor: Acetic Anhydride

Acetic anhydride presents a unique and characteristic feature in its IR spectrum: two distinct carbonyl (C=O) stretching peaks.[6] This arises from the symmetric and asymmetric stretching modes of the two carbonyl groups connected by an oxygen atom.[6] These peaks are typically observed at approximately 1837 cm⁻¹ (symmetric) and 1766 cm⁻¹ (asymmetric).[7] A strong C-O stretching band is also present around 1012 cm⁻¹.[7]

Product: this compound

The spectrum of the final product provides clear evidence of the chemical transformation.

  • Disappearance of the O-H band: The most telling change is the complete disappearance of the broad O-H stretch from methyl salicylate, confirming the successful acetylation of the phenolic hydroxyl group.

  • Shifting and Emergence of Carbonyl Bands: The carbonyl region becomes more complex. We expect to see at least two, and possibly three, distinct C=O stretching peaks:

    • One from the newly formed acetate ester (~1770 cm⁻¹).

    • One from the original methyl ester group (~1730 cm⁻¹).

    • One from the new aromatic ketone group (~1680 cm⁻¹). This multiplicity of strong absorptions in the 1680-1770 cm⁻¹ range is a definitive marker for the product.

Summary Table: Comparative IR Data
CompoundKey Vibrational ModeApproximate Wavenumber (cm⁻¹)Significance
Methyl Salicylate O-H Stretch (Phenolic)~3200 (broad)Presence of hydroxyl group[4]
C=O Stretch (Ester)~1675Ester functional group[4]
Acetic Anhydride C=O Stretch (Symmetric)~1830Anhydride functional group[6][7]
C=O Stretch (Asymmetric)~1760Anhydride functional group[6][7]
This compound O-H Stretch (Phenolic)AbsentConfirms acetylation of -OH
C=O Stretches~1770, ~1730, ~1680Confirms presence of acetate ester, methyl ester, and aromatic ketone

Part 2: Comparative ¹H NMR Spectroscopy Analysis

Proton NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. The synthesis of this compound results in significant and predictable changes in the ¹H NMR spectrum.

Precursor: Methyl Salicylate

The ¹H NMR spectrum of methyl salicylate in CDCl₃ shows distinct signals:

  • -OH Proton (Phenolic): A singlet far downfield, typically around δ 10.7 ppm, due to the strong intramolecular hydrogen bonding.[8]

  • Aromatic Protons: Four protons in the aromatic region (δ 6.8-7.8 ppm) with a characteristic splitting pattern for a 1,2-disubstituted benzene ring.[8][9][10]

  • -OCH₃ Protons (Ester): A sharp singlet integrating to three protons, typically around δ 3.9 ppm.[8]

Precursor: Acetic Anhydride

Due to its symmetrical structure, acetic anhydride exhibits a very simple ¹H NMR spectrum. It shows only a single sharp peak, a singlet, at approximately δ 2.26 ppm, which integrates to six protons, representing the two equivalent methyl groups.[11][12]

Product: this compound

Analysis of the product's ¹H NMR spectrum confirms the structural modifications:

  • Disappearance of Phenolic Proton: The singlet at ~10.7 ppm vanishes, providing strong evidence that the hydroxyl group has reacted.

  • Appearance of New Methyl Singlets: Two new singlets appear, each integrating to three protons:

    • One for the methyl protons of the new aromatic acetyl ketone group (C(O)CH₃), expected around δ 2.5-2.6 ppm.

    • One for the methyl protons of the new acetate ester group (OC(O)CH₃), expected around δ 2.3-2.4 ppm.

  • Changes in Aromatic Region: The aromatic region now shows signals for only three protons, and their splitting pattern and chemical shifts change due to the new electron-withdrawing acetyl group at the 5-position. The signals will generally shift downfield.

Summary Table: Comparative ¹H NMR Data (in CDCl₃)
CompoundChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Methyl Salicylate ~10.7Singlet1HPhenolic -OH[8]
~6.8-7.8Multiplets4HAromatic C-H[9][10]
~3.9Singlet3HEster -OCH₃[8]
Acetic Anhydride ~2.26Singlet6H-C(O)CH₃[11]
This compound Absent--Phenolic -OH
~7.2-8.2Multiplets3HAromatic C-H
~3.9Singlet3HEster -OCH₃
~2.6Singlet3HKetone -C(O)CH₃
~2.3Singlet3HAcetate -OC(O)CH₃

Part 3: Comparative ¹³C NMR Spectroscopy Analysis

Carbon-13 NMR spectroscopy provides a count of the non-equivalent carbon atoms and information about their chemical environment, particularly for carbonyl carbons.

Precursor: Methyl Salicylate

The proton-decoupled ¹³C NMR spectrum of methyl salicylate shows eight distinct signals, corresponding to its eight carbon atoms.[13]

  • Carbonyl Carbon (Ester): A signal in the downfield region, around δ 170.6 ppm.[14]

  • Aromatic Carbons: Six signals between δ 112-162 ppm. The carbon attached to the hydroxyl group (C-OH) is the most downfield of these, at ~δ 161.7 ppm.[13][14]

  • Methyl Carbon (-OCH₃): An upfield signal around δ 52.2 ppm.

Precursor: Acetic Anhydride

The symmetrical nature of acetic anhydride results in a simple ¹³C NMR spectrum with only two signals:

  • Carbonyl Carbons: A signal around δ 166.5 ppm.

  • Methyl Carbons: A signal around δ 22.0 ppm.

Product: this compound

The product's ¹³C NMR spectrum will reflect the addition of two acetyl groups.

  • Carbonyl Carbons: Three distinct signals are now expected in the carbonyl region:

    • The ketone carbonyl (~δ 196 ppm).

    • The methyl ester carbonyl (~δ 169 ppm).

    • The acetate ester carbonyl (~δ 165 ppm).

  • Aromatic Carbons: The signals for the aromatic carbons will shift, reflecting the new substitution pattern.

  • Methyl Carbons: Three signals will be present in the upfield region:

    • The original ester methyl carbon (~δ 52 ppm).

    • The new ketone methyl carbon (~δ 26 ppm).

    • The new acetate methyl carbon (~δ 21 ppm).

Summary Table: Comparative ¹³C NMR Data (in CDCl₃)
CompoundKey Carbon SignalApproximate Chemical Shift (δ ppm)
Methyl Salicylate C=O (Ester)~170.6[14]
C-OH (Aromatic)~161.7[14]
-OCH₃~52.2
Acetic Anhydride C=O~166.5
-CH₃~22.0
This compound C=O (Ketone)~196
C=O (Methyl Ester)~169
C=O (Acetate Ester)~165
-OCH₃~52
Ketone -CH₃~26
Acetate -CH₃~21

Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized protocols for both the synthesis and spectroscopic analysis are essential.

Representative Synthesis: Friedel-Crafts Acylation of Methyl Salicylate

This is a representative protocol and should be adapted and optimized with appropriate safety precautions.

  • To a stirred solution of methyl salicylate (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane) under an inert atmosphere, add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (2.2 eq) portion-wise at 0 °C.[15]

  • Allow the mixture to stir for 15-20 minutes.

  • Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate, methyl 5-acetyl-2-hydroxybenzoate.

  • This intermediate can then be acetylated using standard procedures with acetic anhydride and a base catalyst (e.g., pyridine) or an acid catalyst to yield the final product.

Protocol for Spectroscopic Analysis
  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified sample (precursor or product) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • IR (ATR): Place a small amount of the neat liquid or solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • ¹H and ¹³C NMR Spectroscopy:

    • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum. Ensure a sufficient number of scans for the ¹³C spectrum to achieve a good signal-to-noise ratio.

    • Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals in the ¹H spectrum.

  • FTIR Spectroscopy:

    • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Conclusion

The spectroscopic comparison of this compound with its precursors, methyl salicylate and acetic anhydride, provides a clear and definitive narrative of chemical transformation. Each analytical technique—IR, ¹H NMR, and ¹³C NMR—offers complementary and confirmatory evidence of the reaction's success. The disappearance of the phenolic hydroxyl group signals and the emergence of new signals corresponding to the two distinct acetyl groups serve as unambiguous markers for the formation of the desired product. By carefully analyzing these spectral changes, researchers can confidently validate the structure and purity of their synthesized compounds, upholding the rigorous standards required in drug development and chemical research.

References

  • Brainly. (2023, August 4). Annotate this IR spectrum of Methyl Salicylate (Oil of Wintergreen). Label the peaks, type of bonds, and. Retrieved from brainly.com. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Salicylate. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Scribd. (n.d.). Infrared Spectra of Salicylic Acid and Methyl Salicylate. Retrieved from scribd.com. [Link]

  • Truman State University. (n.d.). 1H NMR of methyl salicylate in CDCl3. Truman ChemLab. Retrieved from chemlab.truman.edu. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from docbrown.info. [Link]

  • Google Patents. (n.d.). US4697024A - Medroxalol intermediates.
  • Spectroscopy Online. (2018, March 1). The C=O Bond, Part IV: Acid Anhydrides. Retrieved from spectroscopymag.com. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from docbrown.info. [Link]

  • King's Centre for Visualization in Science. (2014, June 11). Acetic Anhydride. IR Spectroscopy Suite. Retrieved from kcvs.ca. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from masterorganicchemistry.com. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from organic-chemistry.org. [Link]

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A Comparative Guide to the Biological Activity of Methyl 2-acetoxy-5-acetylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the structural modification of established pharmacophores is a cornerstone of drug discovery. Methyl 2-acetoxy-5-acetylbenzoate, a derivative of the ubiquitous salicylic acid, represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to acetylsalicylic acid (aspirin) provides a strong rationale for exploring its potential in modulating key biological pathways, particularly those involved in inflammation, cancer, and microbial pathogenesis. This guide offers a comprehensive comparison of the biological activities of various derivatives of this core structure, supported by experimental data from analogous compounds, and provides detailed protocols for their evaluation.

Rationale for Derivatization: Enhancing Therapeutic Potential

The primary motivation for synthesizing derivatives of this compound is to enhance its therapeutic index and explore a wider range of biological activities. Key objectives of derivatization include:

  • Improved Potency and Selectivity: Modifications to the core structure can lead to more potent and selective interactions with biological targets, such as cyclooxygenase (COX) enzymes.[1][2]

  • Altered Pharmacokinetic Properties: Changes in the chemical structure can influence absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved bioavailability and duration of action.

  • Novel Biological Activities: Derivatization can unlock new therapeutic applications beyond the traditional anti-inflammatory effects of salicylates.

Comparative Analysis of Biological Activities

Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic properties of salicylic acid derivatives are primarily attributed to their ability to inhibit COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[3] The development of selective COX-2 inhibitors has been a major focus in this area to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[1]

Studies on 5-acetamido-2-hydroxy benzoic acid derivatives have shown that increasing the size of the alkyl group in the acetamide moiety can enhance selectivity for COX-2.[1][2] For instance, replacing the methyl group with larger phenyl or benzyl groups has been proposed to improve the binding affinity with the COX-2 receptor.[1][2]

Table 1: Comparative Anti-nociceptive Activity of 5-Acetamido-2-Hydroxy Benzoic Acid and its Derivatives

CompoundDerivativeDosage (mg/kg)Reduction in Painful Activity (%)Reference
PS15-acetamido-2-hydroxy benzoic acid--[1][2]
PS3Benzyl derivative of PS12074[1]
PS3Benzyl derivative of PS15075[1]

Data from in-vivo writhing tests induced by acetic acid.

These findings suggest that modifications at the 5-position of the "this compound" core could significantly influence its anti-inflammatory and analgesic potency and selectivity.

Anticancer Activity

The potential of salicylic acid derivatives as anticancer agents is an emerging area of research. Several studies have demonstrated the cytotoxic effects of novel benzoate and salicylate derivatives against various cancer cell lines.

For instance, a series of chalcone-1,4-naphthoquinone/benzohydroquinone hybrids derived from a related acetyl-hydroquinone structure exhibited significant antiproliferative activity against MCF-7 breast adenocarcinoma and HT-29 colorectal carcinoma cells, with IC50 values ranging from 6.0 to 110.5 µM.[4] Another study on halogenated derivatives of a methyl benzofuran carboxylate showed promising activity against A549 lung cancer and HepG2 liver cancer cells.[5]

Table 2: Comparative Cytotoxicity of Halogenated Methyl Benzofuran Carboxylate Derivatives

CompoundCancer Cell LineIC50 (µM)
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549Promising Activity
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549Significant Activity
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2Significant Activity

These results highlight the potential for developing potent anticancer agents by introducing different substituents onto the core "this compound" structure. The presence of electron-withdrawing groups, such as halogens, appears to be a favorable modification for enhancing cytotoxicity.

Antimicrobial Activity

Benzoic acid and its esters are well-known for their antimicrobial properties.[6] Research into derivatives of these structures has aimed to identify compounds with enhanced potency and a broader spectrum of activity.

A study on 2-(phenylcarbamoyl)phenyl 4-substituted benzoates revealed potent antimicrobial activity, particularly against mycobacteria and Gram-positive bacteria. This suggests that derivatization of the core benzoate structure can lead to effective antimicrobial agents.

While specific data on "this compound" derivatives is limited, the general antimicrobial potential of benzoate and salicylate derivatives provides a strong rationale for screening novel analogs against a panel of pathogenic bacteria and fungi.

In-depth Experimental Protocols

To facilitate further research and comparative evaluation, this section provides detailed, step-by-step protocols for key in vitro assays.

Synthesis of a Representative Derivative: Methyl 2-acetoxy-5-(1-bromoacetyl)benzoate

This protocol describes a potential synthetic route for a haloacetyl derivative of the parent compound, which, based on the literature, may exhibit enhanced biological activity.

Materials:

  • This compound

  • Chloroform (CHCl₃)

  • Bromine (Br₂)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (0.02 mol) in 20 mL of chloroform (CHCl₃).

  • Prepare a solution of bromine (0.04 mol) in 10 mL of CHCl₃.

  • Add the bromine solution dropwise to the solution of the starting material over 30 minutes with continuous stirring.

  • Continue stirring the reaction mixture for an additional 8 hours at room temperature.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using chloroform as the eluent to obtain Methyl 2-acetoxy-5-(1-bromoacetyl)benzoate.[5]

Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

In Vitro Anti-inflammatory Assay: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds

  • Assay buffer

  • Detection reagent (e.g., ELISA kit for prostaglandin E2)

Procedure:

  • Pre-incubate the COX enzyme with the test compound or vehicle control in the assay buffer.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time at 37°C.

  • Stop the reaction.

  • Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Calculate the percentage of COX inhibition for each compound and determine the IC50 values for both COX-1 and COX-2 to assess selectivity.

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of salicylates are not solely due to COX inhibition. They also modulate key inflammatory signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a primary target.[3] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.

Salicylic acid and its derivatives can inhibit the activation of NF-κB, thereby suppressing the inflammatory response. It is hypothesized that derivatives of "this compound" exert their anti-inflammatory effects, at least in part, through the modulation of this critical pathway.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Signal Transduction IkB IkB IKK Complex->IkB Phosphorylation IkB_P p-IkB IkB->IkB_P NF-kB NF-kB DNA DNA NF-kB->DNA Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation NF-kB_IkB NF-kB/IkB Complex NF-kB_IkB->IKK Complex Activation NF-kB_IkB->NF-kB Release Transcription Transcription DNA->Transcription Binding Pro-inflammatory Genes Pro-inflammatory Genes Transcription->Pro-inflammatory Genes Activation Derivatives This compound Derivatives Derivatives->IKK Complex Inhibition

Caption: Proposed mechanism of action of this compound derivatives via inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents with enhanced anti-inflammatory, anticancer, and antimicrobial activities. The structure-activity relationships gleaned from analogous compounds suggest that modifications at the 5-position of the benzene ring can significantly impact biological efficacy.

Future research should focus on the systematic synthesis and screening of a dedicated library of "this compound" derivatives to establish a clear and direct comparative analysis. Such studies will be instrumental in identifying lead compounds with superior therapeutic profiles and advancing our understanding of the pharmacological potential of this versatile chemical scaffold.

References

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. [Link]

  • 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents. Semantic Scholar. [Link]

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  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[5][8]imidazo[1,2-d][5][9]oxazepine and Benzo[f]benzo[5][8]oxazolo[3,2-d][5][9]oxazepine Derivatives. SciELO. [Link]

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A Comparative Guide to Salmeterol Synthesis: Evaluating Methyl 2-acetoxy-5-acetylbenzoate as a Key Precursor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of synthetic routes to Salmeterol, a widely prescribed long-acting β2-adrenergic receptor agonist (LABA) for the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] We will focus on the synthetic pathway commencing from Methyl 2-acetoxy-5-acetylbenzoate, evaluating its performance against prominent alternative precursors. This document is intended for researchers, medicinal chemists, and process development professionals seeking to understand the nuances of Salmeterol synthesis, with a focus on yield, purity, scalability, and process safety.

The Strategic Importance of Precursor Selection in Salmeterol Synthesis

Salmeterol's molecular architecture, characterized by a saligenin "head" and a long, lipophilic N-substituent, presents unique synthetic challenges.[2] The efficiency, cost-effectiveness, and purity of the final Active Pharmaceutical Ingredient (API) are critically dependent on the chosen synthetic strategy and starting materials. An ideal synthetic route should be high-yielding, avoid hazardous reagents, minimize complex purification steps like column chromatography, and be amenable to industrial scale-up.[3][4] The purity of the final product is of utmost importance, as Salmeterol is administered in very small doses, demanding an API with the highest possible purity (typically >99.5%) to ensure patient safety and consistent efficacy.[3][4]

This guide will dissect a key synthetic approach that utilizes this compound, a derivative of salicylic acid, and compare it with other established methods.

Primary Route: Synthesis via this compound

This synthetic pathway leverages a readily accessible starting material. The core of this strategy involves the initial deacetylation to unmask a reactive phenol, followed by a series of transformations including benzylation, bromination, coupling with the characteristic side-chain, and subsequent reductions to yield Salmeterol.

The precursor, this compound, is strategically advantageous as the acetyl group serves as a protecting group for the phenolic hydroxyl. This protection is crucial to prevent unwanted side reactions during initial synthetic manipulations. The first step, therefore, is a hydrolysis reaction to yield the key intermediate, Methyl 5-acetyl-2-hydroxybenzoate (also known as Methyl 5-acetylsalicylate).[5]

Detailed Synthetic Workflow

The multi-step synthesis is outlined below. The causality for key reagent and condition choices is explained to provide a deeper understanding of the process.

Step 1: Hydrolysis of this compound The acetyl protecting group is removed under basic conditions to yield Methyl 5-acetyl-2-hydroxybenzoate. This unmasks the hydroxyl group for the subsequent benzylation step.

Step 2: Benzylation of Methyl 5-acetyl-2-hydroxybenzoate The resulting phenolic hydroxyl group is protected as a benzyl ether. This is a critical step to prevent the acidic phenol from interfering with subsequent reactions. This benzylation is typically achieved using benzyl chloride in the presence of a base and a catalyst in a polar solvent, yielding Methyl 5-acetyl-2-(benzyloxy)benzoate.[6][7]

Step 3: Bromination The acetyl group is converted to an α-bromoacetyl group using a suitable brominating agent. This creates an electrophilic center necessary for coupling with the amine side-chain. The product of this step is the key intermediate, Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate.[6][7]

Step 4: Coupling with the Side-Chain Amine The bromoacetyl intermediate is coupled with N-benzyl-6-(4-phenylbutoxy)hexan-1-amine. This reaction forms the crucial C-N bond, attaching the long lipophilic tail characteristic of Salmeterol.[6][8] This step yields Methyl 5-(2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-(benzyloxy)benzoate.[6]

Step 5: Reduction of the Keto-Ester Intermediate The resulting intermediate contains both a ketone and an ester functional group. Both are reduced simultaneously to hydroxyl groups. While strong reducing agents like Lithium Aluminium Hydride (LiAlH4) can be used, they are pyrophoric and present challenges on an industrial scale.[8] Alternative, safer reducing agents like Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) or a two-step reduction using sodium borohydride are often preferred.[3][8] This step produces 2-(benzyl-(6-(4-phenylbutoxy)hexyl)amino)-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethanol.[6][8]

Step 6: Debenzylation (Hydrogenolysis) The final step involves the removal of the two benzyl protecting groups (one on the phenol and one on the amine) via catalytic hydrogenation. This is typically performed using a Palladium on Carbon (Pd/C) catalyst under hydrogen pressure to yield the Salmeterol free base.[6][9]

Step 7: Salt Formation (Optional but recommended) The Salmeterol free base is often an oily product.[2] For stability and ease of handling, it is converted to a crystalline salt, most commonly the xinafoate salt, by reacting it with 1-hydroxy-2-naphthoic acid.[2][6]

Visualization of the Primary Synthetic Pathway

Salmeterol_Synthesis_Route1 cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final Final Product A Methyl 2-acetoxy- 5-acetylbenzoate B Methyl 5-acetyl- 2-hydroxybenzoate A->B Hydrolysis C Methyl 5-acetyl- 2-(benzyloxy)benzoate B->C Benzylation D Methyl 2-(benzyloxy)- 5-(2-bromoacetyl)benzoate C->D Bromination E Coupled Keto-Ester Intermediate D->E Coupling Reaction F Dibenzyl Alcohol Intermediate E->F Reduction (Ketone & Ester) G Salmeterol Base F->G Debenzylation (Hydrogenolysis) H Salmeterol Xinafoate G->H Salt Formation

Caption: Synthetic workflow starting from this compound.

Alternative Synthetic Routes: A Comparative Overview

Several alternative pathways for Salmeterol synthesis have been developed, each with distinct advantages and drawbacks. Here, we compare the primary route with two notable alternatives.

Alternative Route A: The Salicylaldehyde Approach

This is a common approach that builds the molecule from a different starting point.[2]

Workflow Overview:

  • Condensation: A protected salicylaldehyde derivative is condensed with the key side-chain amine, N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine.

  • Reduction: The resulting imine or ketone intermediate is reduced to the corresponding amine or alcohol.

  • Deprotection & Hydrogenolysis: Protecting groups are removed to yield the Salmeterol base.

  • Salt Formation: Conversion to the xinafoate salt.

Causality & Comparison:

  • Advantages: This can be a more convergent approach, potentially involving fewer steps in the main sequence if the side-chain amine is readily available.

  • Disadvantages: The synthesis and purification of the long side-chain amine, N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine, is a significant undertaking in itself and its purity is critical for the final API quality.[3][4]

Visualization of the Salicylaldehyde Pathway

Salmeterol_Synthesis_Route2 Start1 Protected Salicylaldehyde Cond Condensation Start1->Cond Start2 Side-Chain Amine (N-benzyl-6-(4-phenylbutoxy) hexan-1-amine) Start2->Cond Red Reduction Cond->Red Deprot Deprotection & Hydrogenolysis Red->Deprot Final Salmeterol Base Deprot->Final Salt Salmeterol Xinafoate Final->Salt

Caption: Generalized workflow for Salmeterol synthesis from Salicylaldehyde.

Alternative Route B: The p-Hydroxybenzaldehyde Approach

This route is particularly relevant for synthesizing specific enantiomers of Salmeterol, such as (R)-Salmeterol.

Workflow Overview:

  • Hydroxymethylation: p-Hydroxybenzaldehyde is converted to a prochiral aldehyde.

  • Protection: The dihydroxyl groups are protected, often as an acetal.

  • Asymmetric Addition: A chiral catalyst is used for the asymmetric nucleophilic addition of a cyanide source to the aldehyde, creating a chiral cyanohydrin intermediate.

  • Reduction & Coupling: The cyanohydrin is reduced to a primary amine, which is then coupled with the side-chain.

  • Deprotection: Removal of protecting groups yields the final product.[10]

Causality & Comparison:

  • Advantages: This route allows for the direct synthesis of a single enantiomer, which can offer therapeutic benefits over the racemic mixture.[10] It can be a shorter route with high enantioselectivity.[10]

  • Disadvantages: Requires specialized and often expensive chiral catalysts. The handling of cyanide reagents requires stringent safety protocols.

Quantitative Performance Comparison

The choice of a synthetic route in a pharmaceutical setting is heavily influenced by quantitative metrics. The table below summarizes key performance indicators for the discussed pathways, based on data reported in patents and scientific literature.

ParameterRoute 1: this compoundRoute A: SalicylaldehydeRoute B: p-Hydroxybenzaldehyde (Enantioselective)
Overall Yield 45-70% (Reported yields for later stages are high, e.g., 70% for the final debenzylation[8], but overall yield is lower)31.5% (Reported in one study)[11]Generally high yields reported in patent literature[10]
Final Purity (HPLC) >99.0%, often reaching >99.5% with purification[3][6][8]>99% achievable with purificationHigh enantiomeric and chemical purity reported[10]
Key Reagents Benzyl Chloride, Bromine, Pd/C, NaBH₄/VitrideProtected Salicylaldehyde, N-[6-(4-phenylbutoxy)hexyl]benzenemethanamineChiral Catalysts (e.g., (S)-BINOLAM·AlCl), Trimethylsilyl cyanide[10]
Scalability Concerns Use of Pd/C for hydrogenolysis requires specialized equipment. Handling of brominating agents.Synthesis of the long side-chain amine can be complex and costly.Cost and availability of chiral catalysts. Use of cyanide reagents.
Purification Strategy Primarily crystallization of the final xinafoate salt.[6] Column chromatography is generally avoided in optimized processes.[3]Can require chromatographic purification of intermediates.[3]Relies on the high selectivity of the asymmetric step to simplify purification.

Detailed Experimental Protocols

To ensure scientific integrity, the following are representative, detailed protocols for key transformations in the primary synthetic route.

Protocol 1: Synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (Intermediate D)
  • Benzylation: To a solution of Methyl 5-acetyl-2-hydroxybenzoate (1.0 eq) in a suitable polar solvent (e.g., DMF), add a base (e.g., K₂CO₃, 1.5 eq) and a catalyst (e.g., KI, 0.1 eq).

  • Add Benzyl Chloride (1.2 eq) dropwise at room temperature and stir the mixture for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain Methyl 5-acetyl-2-(benzyloxy)benzoate.

  • Bromination: Dissolve the benzylated product in a suitable solvent (e.g., chloroform or acetic acid).

  • Add a brominating agent (e.g., bromine or pyridinium tribromide, 1.1 eq) dropwise at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with sodium thiosulfate solution and water.

  • Crystallize the crude product from a suitable solvent system (e.g., ethanol/hexane) to yield pure Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate.

Protocol 2: Final Debenzylation to Salmeterol Base (Intermediate G)
  • Setup: In a hydrogenation vessel, dissolve the dibenzyl alcohol intermediate (1.0 eq) in a polar solvent such as methanol or ethanol.[9]

  • Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 3-5% w/w).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 5-6 Kg/cm²) and heat to the reaction temperature (e.g., 40 °C).[6][9]

  • Monitoring: Maintain the reaction under these conditions for 2-4 hours, monitoring hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the vessel, and carefully filter the reaction mixture through a celite bed to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under vacuum to yield the Salmeterol base, typically as an oily residue.[9] The reported yield for this step is high, often around 98.5%.[9]

Conclusion and Expert Recommendation

The synthesis of Salmeterol via This compound represents a robust and industrially viable pathway. Its primary advantages lie in the use of a readily available starting material and a well-established sequence of chemical transformations that can be optimized to avoid difficult purifications. The process consistently delivers a high-purity final product, which is a critical requirement for a potent API like Salmeterol.[6][8]

While the Salicylaldehyde route offers a more convergent synthesis, its overall efficiency is highly dependent on the prior synthesis of the complex side-chain amine. The p-Hydroxybenzaldehyde route is the preferred method for producing enantiomerically pure Salmeterol but comes with the added cost and handling considerations of specialized chiral catalysts and cyanide reagents.[10]

For the large-scale, cost-effective production of racemic Salmeterol, the route starting from a salicylate derivative like this compound remains a highly competitive and logical choice. The key to its success lies in the careful optimization of each step, particularly the reduction and debenzylation stages, to maximize yield and purity while ensuring process safety.

References

  • Benchchem. Application Notes and Protocols: Synthesis of Salmeterola from Methyl 5-acetyl-2-(benzyloxy)
  • Google Patents.
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  • Google Patents. CN103435505A - Method for synthesizing (R)-salmeterol.
  • Google Patents. CN105884625A - synthetic method of R-salmeterol.
  • Quick Company.
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  • Der Pharma Chemica. An Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol.
  • Patsnap Synapse.
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A Comparative Guide to Catalysts for the Esterification of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of various catalytic systems for the esterification of benzoic acid and its derivatives. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles and causal factors that govern catalyst selection and performance. We will explore the mechanistic nuances, compare quantitative performance data, and provide detailed experimental workflows to empower you to make informed decisions for your specific synthetic challenges.

The Enduring Relevance of Benzoic Acid Esters

Benzoic acid esters are a cornerstone of organic synthesis, with widespread applications ranging from active pharmaceutical ingredients (APIs) and fragrances to polymers and industrial solvents. The synthesis of these esters is most commonly achieved through the Fischer-Speier esterification, a reversible reaction between a carboxylic acid and an alcohol.[1] The uncatalyzed reaction is notoriously slow, and its equilibrium limitations necessitate the use of a catalyst to achieve practical conversion rates and yields.[2] The choice of catalyst is paramount, as it dictates not only the reaction's efficiency but also the process's sustainability, cost-effectiveness, and environmental impact.

The Heart of the Reaction: The Fischer-Speier Esterification Mechanism

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting synthetic hurdles. Acid-catalyzed esterification proceeds through a well-established pathway involving the activation of the carboxylic acid.

The primary role of the acid catalyst is to protonate the carbonyl oxygen of the benzoic acid.[3] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the alcohol.[1][3] The subsequent formation of a tetrahedral intermediate, followed by a series of proton transfers and the elimination of a water molecule, regenerates the catalyst and yields the final ester product.[4] Since this is an equilibrium-controlled process, the reaction is often driven to completion by using an excess of one reactant (typically the alcohol) or by removing water as it forms.[5]

Fischer_Esterification cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Water Elimination cluster_4 Step 5: Deprotonation BA Benzoic Acid (R-COOH) PBA Protonated Benzoic Acid BA->PBA + H⁺ H_plus H⁺ (from Catalyst) PBA->BA - H⁺ PBA_2 Protonated Benzoic Acid ROH Alcohol (R'-OH) TI Tetrahedral Intermediate TI->PBA_2 - R'-OH TI_2 Tetrahedral Intermediate PBA_2->TI + R'-OH PTI Protonated Intermediate TI_2->PTI PTI_2 Protonated Intermediate PE Protonated Ester PTI_2->PE - H₂O PE->PTI_2 + H₂O PE_2 Protonated Ester H2O H₂O Ester Ester (R-COOR') PE_2->Ester - H⁺ H_plus_out H⁺ (Catalyst Regenerated)

Caption: The acid-catalyzed Fischer-Speier esterification mechanism.

A Tale of Two Phases: Homogeneous vs. Heterogeneous Catalysis

Catalysts for esterification are broadly classified into two categories: homogeneous and heterogeneous. A homogeneous catalyst exists in the same phase as the reactants, while a heterogeneous catalyst exists in a different phase.[6] This fundamental difference has profound implications for catalyst activity, separation, and reusability.[7][8]

Homogeneous Catalysts: The Classical Approach

Homogeneous catalysts are dissolved in the reaction mixture, ensuring maximum contact with reactants and often leading to high catalytic activity under mild conditions.

Discussion:

  • Mineral Acids (H₂SO₄, HCl): These are the traditional workhorses for esterification.[2] Their high acidity and low cost make them attractive for large-scale industrial processes. However, their utility is hampered by significant drawbacks, including high corrosivity, difficulty in separating the catalyst from the product, and the generation of acidic waste streams, which pose environmental challenges.[2][7]

  • Organic Sulfonic Acids (p-TsOH): p-Toluenesulfonic acid is another common homogeneous catalyst that offers high activity, sometimes with improved selectivity compared to mineral acids.[9][10] While slightly less corrosive, it shares the same fundamental separation and waste generation issues.

  • "Green" Homogeneous Catalysts: In recent years, ionic liquids (ILs) and deep eutectic solvents (DES) have emerged as promising alternatives.[2] These catalysts can offer high conversions and are often less corrosive. While they are still in the same phase during the reaction, their unique physical properties can sometimes facilitate easier separation compared to traditional acids. A study comparing a DES (p-toluenesulfonic acid and benzyltriethyl ammonium chloride), an ionic liquid, and a solid catalyst found the DES provided the highest conversion of benzoic acid at lower temperatures.[2]

Table 1: Performance of Selected Homogeneous Catalysts

CatalystBenzoic Acid DerivativeAlcoholTemp. (°C)Time (h)Conversion/Yield (%)Reference
H₂SO₄Benzoic AcidMethanolReflux1~98 (Yield)[3]
p-TsOHBenzoic Acid1-Butanol92.2 - 116.4292 (Conversion)[10]
DES¹Benzoic AcidEthanol555~53 (Conversion)[2]
Ionic Liquid²Benzoic AcidEthanol555~19 (Conversion)[2]

¹DES: p-toluenesulfonic acid and benzyltriethyl ammonium chloride. ²Ionic Liquid: 1-Butyl-3-methylimidazolium chloride.

Experimental Protocol: Synthesis of Methyl Benzoate using Sulfuric Acid

This protocol is a representative example of a classic Fischer esterification using a homogeneous catalyst.

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine benzoic acid (e.g., 0.1 mol) and an excess of methanol (e.g., 0.4-0.5 mol). The excess alcohol serves to shift the reaction equilibrium towards the product side.[5]

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 1-2 mL) to the mixture while stirring. This step is exothermic and should be performed with caution. The sulfuric acid acts as the catalyst and a dehydrating agent.[3][5]

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 1-2 hours. The reflux ensures the reaction proceeds at a constant, elevated temperature without loss of volatile reactants or products.

  • Work-up and Neutralization: After cooling, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the remaining acid catalyst), and finally with brine.

  • Drying and Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the excess methanol via rotary evaporation to yield the crude methyl benzoate. Further purification can be achieved by distillation.

Heterogeneous Catalysts: The Path to Sustainability

Heterogeneous catalysts exist as a solid phase in the liquid reaction mixture, a feature that provides a straightforward solution to the separation and reusability challenges of their homogeneous counterparts.[2][7]

Discussion:

  • Ion-Exchange Resins: Sulfonated polystyrene resins, such as Amberlyst-15, are widely used solid acid catalysts.[2] They offer good activity and can be easily filtered off from the reaction mixture. However, they can be limited by thermal stability and may see reduced activity with certain sterically hindered substrates.

  • Solid Acid Metal Oxides: Mixed metal oxides, particularly those involving zirconium and titanium, have shown excellent catalytic activity and stability.[11] A Zr/Ti solid acid catalyst (ZT10) with a Zr:Ti molar ratio of 1.2:1 was found to be highly effective for the esterification of various substituted benzoic acids, including those with both electron-donating and electron-withdrawing groups.[11] A key advantage of these catalysts is their robustness and high-temperature stability.

  • Other Solid Supports: Various other materials, such as zeolites, supported heteropolyacids, and sulfonated carbons, have also been successfully employed.[2][12][13] The choice of support and active species can be tailored to optimize performance for specific reactions.

A critical advantage of solid catalysts is their reusability . After a reaction cycle, the catalyst can be recovered by simple filtration, washed, dried, and reused in subsequent batches, significantly reducing waste and operational costs.[14][15] For example, the ZT10 catalyst showed no significant loss in performance after being reused.[11] Similarly, magnetic solid acid catalysts have demonstrated high conversion rates even after five reuse cycles.[14]

Table 2: Performance of Selected Heterogeneous Catalysts

CatalystBenzoic Acid DerivativeAlcoholTemp. (°C)Time (h)Conversion/Yield (%)ReusabilityReference
Amberlyst-15Benzoic AcidEthanol555~7 (Conversion)Good[2]
ZT10 (Zr/Ti Oxide)p-Chlorobenzoic AcidMethanol100898.7 (Yield)Excellent (No performance impact noted)[11]
ZT10 (Zr/Ti Oxide)p-Methylbenzoic AcidMethanol100899.1 (Yield)Excellent (No performance impact noted)[11]
Fe₃O₄@SiO₂-P([VLIM]PW)Palmitic AcidMethanol70694 (Conversion)High (84% conversion after 5 cycles)[14]
H₂SO₄@CLauric Acid2-Ethylhexanol1606~99 (Yield)Excellent (High yields after 6 cycles)[12]
Experimental Protocol: Esterification using a Reusable Zr/Ti Solid Acid Catalyst

This protocol illustrates a typical workflow for heterogeneous catalysis, emphasizing catalyst recovery and reuse.

Heterogeneous_Workflow start 1. Reaction Setup react Charge reactor with: - Benzoic Acid Derivative - Alcohol - ZT10 Solid Catalyst start->react heat 2. Reaction Heat to 100°C for 8h with stirring react->heat cool 3. Catalyst Separation Cool mixture to RT heat->cool filtrate Filter the reaction mixture cool->filtrate product_path Filtrate (Product + Solvent) filtrate->product_path catalyst_path Solid Catalyst filtrate->catalyst_path workup Work-up & Isolate Ester product_path->workup wash 4. Catalyst Regeneration Wash catalyst with solvent (e.g., methanol) catalyst_path->wash dry Dry the catalyst wash->dry reuse Reuse in next batch dry->reuse Catalyst_Selection start Start: Define Project Needs q1 Is catalyst reusability & easy separation critical? start->q1 q2 Is highest possible activity under mildest conditions the primary goal? q1->q2 No hetero Prioritize Heterogeneous Catalysts: - Solid Metal Oxides (Zr/Ti) - Ion-Exchange Resins - Sulfonated Carbons q1->hetero Yes q3 Are 'green' credentials and low corrosivity important? q2->q3 No homo Consider Homogeneous Catalysts: - H₂SO₄ or p-TsOH (if separation is manageable) q2->homo Yes green_homo Consider 'Green' Homogeneous: - Ionic Liquids - Deep Eutectic Solvents q3->green_homo Yes (Homogeneous) green_hetero Consider 'Green' Heterogeneous: - Supported Catalysts - Reusable Metal Oxides q3->green_hetero Yes (Heterogeneous) end Final Catalyst Choice hetero->end homo->end green_homo->end green_hetero->end

Caption: Decision flowchart for selecting an esterification catalyst.

Conclusion and Future Outlook

While traditional homogeneous catalysts like sulfuric acid offer high activity, the field is decisively moving towards more sustainable and reusable heterogeneous systems. [7]Solid acid catalysts, particularly robust mixed metal oxides like Zr/Ti, provide an excellent balance of high conversion rates, broad substrate scope, and operational simplicity through easy separation and proven reusability. [11]The development of novel solid acids from renewable sources and those with magnetic properties for enhanced recovery continues to be a promising area of research, paving the way for greener and more economical production of valuable benzoic acid esters. [13][14]

References

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. [Link]

  • Continuous process for preparing benzoic acid esters. (n.d.).
  • Benzoic Acid Esters, Benzoates. (n.d.). Organic Chemistry Portal. [Link]

  • Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). (2014). YouTube. [Link]

  • esterification of benzoic acid to methyl benzoate. (n.d.). University of Calgary. [Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (n.d.). DergiPark. [Link]

  • Mechanism of the esterification between benzoic acid (and derivatives) with aliphatic alcohols catalyzed by pyridinium-based ionic liquids. (n.d.). ResearchGate. [Link]

  • KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. (2022). Voprosy Khimii i Khimicheskoi Tekhnologii. [Link]

  • Reusability of solid catalysts in the esterification of palmitic acid with methanol. (n.d.). ResearchGate. [Link]

  • Magnetic-responsive solid acid catalysts for esterification. (2023). RSC Publishing. [Link]

  • Esterification of different acids over heterogeneous and homogeneous catalysts and correlation with the Taft equation. (n.d.). ResearchGate. [Link]

  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (n.d.). MDPI. [Link]

  • Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. (2015). Chemical Society Reviews (RSC Publishing). [Link]

  • Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques. (n.d.). ACS Publications. [Link]

  • Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets. (n.d.). MDPI. [Link]

  • Heterogeneous Catalysis in Esterification Reactions: Preparation of Phenethyl Acetate and Cyclohexyl Acetate by Using a Variety of Solid Acidic Catalysts. (n.d.). ACS Publications. [Link]

  • Homogeneous vs Heterogeneous Catalysts - Basic Introduction. (2017). YouTube. [Link]

  • Esterification: Methyl benzoate. (2011). One Part of Chemistry. [Link]

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A Senior Application Scientist's Guide to the Purity Analysis of Synthesized Methyl 3-(2-aminophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery Intermediates

Methyl 3-(2-aminophenoxy)benzoate is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents.[1] Its diaryl ether scaffold is a privileged structure in many biologically active compounds. The purity of such an intermediate is not a mere quality control metric; it is a critical determinant of the success, reproducibility, and safety of the subsequent synthetic cascade. Even minute impurities can lead to significant downstream consequences, including the formation of undesired side-products, altered biological activity, and potential toxicity in the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of orthogonal analytical techniques for the robust purity determination of newly synthesized Methyl 3-(2-aminophenoxy)benzoate. We will explore the causality behind experimental choices, present detailed protocols, and compare data to demonstrate a self-validating system for purity analysis, grounded in established scientific principles and regulatory expectations.[2][3]

Anticipating the Challenge: A Synthesis-Informed Impurity Profile

To design a robust analytical strategy, one must first anticipate the likely impurities. A common and effective route to Methyl 3-(2-aminophenoxy)benzoate is the Ullmann condensation, a copper-catalyzed reaction forming the diaryl ether bond, followed by esterification.[1][4]

This synthetic pathway informs our impurity watchlist:

  • Unreacted Starting Materials: 2-Aminophenol and Methyl 3-hydroxybenzoate.

  • Reaction By-products: Side-products from incomplete reactions or side reactions.

  • Regioisomers: Positional isomers that may arise if starting materials are not isomerically pure.

  • Residual Solvents: Organic solvents used during synthesis and purification (e.g., DMSO, Toluene, Methanol).

  • Heavy Metals: Residual copper catalyst from the Ullmann coupling step.

A comprehensive purity analysis, therefore, must not only quantify the main compound but also detect and identify these potential contaminants.

Orthogonal Analytical Approaches: A Multi-Pronged Strategy for Purity Verification

No single analytical technique is sufficient to declare a compound "pure." A validated, trustworthy purity assessment relies on an orthogonal approach, where different methods with distinct chemical principles are used to analyze the same sample. This strategy minimizes the risk of overlooking impurities that may not be detectable by one specific method.

Our recommended workflow integrates High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis.

G cluster_synthesis Synthesis & Workup cluster_analysis Orthogonal Purity Analysis Synthesized_Batch Synthesized Batch Methyl 3-(2-aminophenoxy)benzoate HPLC HPLC-UV/DAD (Organic Impurities, Relative Purity) Synthesized_Batch->HPLC GCMS GC-MS (Volatile Impurities, Residual Solvents) Synthesized_Batch->GCMS qNMR qNMR (Structural Confirmation, Absolute Purity) Synthesized_Batch->qNMR EA Elemental Analysis (Elemental Composition) Synthesized_Batch->EA Final_Purity Final Purity Assignment & Certificate of Analysis HPLC->Final_Purity GCMS->Final_Purity qNMR->Final_Purity EA->Final_Purity

Caption: Orthogonal workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Impurity Profiling

HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds.[5][6] By separating components based on their differential partitioning between a stationary and mobile phase, it provides a detailed "fingerprint" of the sample.

Expertise in Method Design:

  • Column Choice: A reversed-phase C18 column is the logical starting point. Its nonpolar stationary phase is ideal for retaining and separating the aromatic, moderately polar Methyl 3-(2-aminophenoxy)benzoate and its likely impurities.

  • Mobile Phase: A gradient elution using acetonitrile and water (often with a small amount of acid like formic acid or TFA to improve peak shape) is crucial. A gradient is necessary to ensure that both more polar (e.g., 2-aminophenol) and less polar impurities are eluted and resolved within a reasonable timeframe.

  • Detector: A Photo Diode Array (PDA) or Diode Array Detector (DAD) is superior to a simple UV detector. It captures the UV-Vis spectrum for each peak, which is invaluable for identifying peaks, checking for co-elution, and confirming peak purity.[7]

  • Standard & Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized material and a certified reference standard into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This ensures solubility and compatibility with the initial mobile phase conditions.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: DAD, 254 nm (primary wavelength), with spectral acquisition from 200-400 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity based on area percent (Area % Purity = [Area of Main Peak / Total Area of All Peaks] x 100).

    • Report any impurity exceeding the reporting threshold (typically 0.05% as per ICH guidelines).[8][9]

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh Sample (~10 mg) Dissolve Dissolve in ACN/Water Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Autosampler Inject 5 µL Filter->Inject Column C18 Column Gradient Elution Inject->Column Detect DAD Detector (200-400 nm) Column->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Step-by-step workflow for HPLC-DAD purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

While HPLC excels at non-volatile compounds, it is blind to highly volatile impurities like residual solvents. GC-MS is the ideal complementary technique for this purpose.[5][10] The sample is vaporized and separated in a gaseous mobile phase, with a mass spectrometer for definitive identification.[11]

  • Standard & Sample Preparation:

    • Accurately weigh ~100 mg of the synthesized material into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide - DMSO) that will not interfere with the analysis.

    • Seal the vial immediately.

  • GC-MS Conditions:

    • Instrument: Agilent 7890B GC with 5977A MSD and 7697A Headspace Sampler.

    • Column: DB-624 or equivalent (for solvent analysis).

    • Carrier Gas: Helium, constant flow.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Injector: Split mode, 250 °C.

    • MS Detector: Scan mode (m/z 35-350).

    • Headspace Sampler: Oven 80 °C, Loop 90 °C, Transfer Line 100 °C.

  • Data Analysis:

    • Identify solvent peaks by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify against a pre-run calibration curve of expected solvents.

Quantitative NMR (qNMR): An Absolute Measure of Purity

Chromatographic methods provide a relative purity (area %). Quantitative NMR (qNMR), however, offers a direct, absolute measure of purity without the need for a specific reference standard of the analyte itself.[12][13] The principle is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to it.[14]

Trustworthiness of the Protocol: By comparing the integral of a unique, well-resolved proton signal from our analyte against the integral of a highly pure, stable internal standard of known concentration, we can calculate the exact molar quantity and thus the purity (w/w %) of our sample.[15] This provides a powerful, orthogonal validation of the HPLC results.[16]

  • Sample Preparation:

    • Accurately weigh ~15 mg of the synthesized material into an NMR tube.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Anhydride) into the same tube. The standard must have signals that do not overlap with the analyte.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and vortex until fully dissolved.

  • NMR Acquisition:

    • Instrument: Bruker Avance III 400 MHz or higher.

    • Experiment: Standard ¹H experiment.

    • Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any integrated proton (e.g., 30 seconds) to allow for full relaxation and accurate integration. Acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans).

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate purity using the formula: Purity (w/w %) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100% Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass.

Elemental Analysis: Fundamental Compositional Verification

Elemental analysis provides a fundamental check on the compound's empirical formula by measuring the weight percentage of Carbon (C), Hydrogen (H), and Nitrogen (N).[17] A significant deviation from the theoretical values can indicate the presence of inorganic salts, water, or a persistent impurity.[18][19] For a publication or regulatory submission, results are typically expected to be within ±0.4% of the calculated values.[20]

Comparative Data Analysis

To illustrate the power of this orthogonal approach, we present hypothetical data for a newly synthesized batch of Methyl 3-(2-aminophenoxy)benzoate compared against a commercial standard and a common alternative, the regioisomeric Methyl 4-(2-aminophenoxy)benzoate.

Analytical Test Synthesized Batch A Commercial Standard (>98%) Alternative: Methyl 4-(2-aminophenoxy)benzoate Theoretical Value
HPLC Purity (Area %) 99.1%99.8%99.5%N/A
Impurity 1 (2-Aminophenol)0.35%<0.05%Not DetectedN/A
Impurity 2 (Unknown)0.15% (at RRT 1.2)0.08% (at RRT 1.1)0.20% (at RRT 0.9)N/A
GC-MS (Residual Solvents) Toluene: 150 ppmToluene: <50 ppmToluene: 80 ppmN/A
¹H-qNMR Purity (w/w %) 98.8%99.6%99.3%100%
Elemental Analysis (%C) 68.95%69.10%69.15%69.13%
Elemental Analysis (%H) 5.40%5.38%5.39%5.39%
Elemental Analysis (%N) 5.71%5.76%5.74%5.76%
Assigned Purity 98.8% ≥99.5% 99.3% N/A

Analysis of Results:

  • The HPLC area% for Batch A is high (99.1%), but this is a relative value and can be misleading if impurities have different response factors.

  • The qNMR result (98.8%) provides a more accurate, absolute purity value, which is slightly lower due to the presence of the non-UV active residual solvent and potentially water.

  • The elemental analysis for Batch A shows a slight deviation, particularly in Carbon, which corroborates the qNMR finding of a purity slightly below 99%.

  • The combination of all four techniques provides a high degree of confidence in assigning the final purity of 98.8% to the synthesized batch.

Conclusion and Recommendations

The purity analysis of a critical synthetic intermediate like Methyl 3-(2-aminophenoxy)benzoate demands a rigorous, multi-faceted approach. Relying on a single technique, such as HPLC, can lead to an overestimation of purity and mask the presence of potentially problematic impurities.

By integrating HPLC for relative organic purity, GC-MS for volatile contaminants, qNMR for absolute purity determination, and elemental analysis for fundamental compositional verification, researchers can build a self-validating and highly trustworthy analytical package. This orthogonal strategy ensures the quality and reliability of the intermediate, safeguarding the integrity of the entire drug development process.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 58(10), 956-967. [Link][15]

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 485-490. [Link][18]

  • Chen, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 624-636. [Link][7]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][8]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link][14]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc.[Link][5]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM. [Link][17]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link][9]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link][6]

  • Romano, A., et al. (2007). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One, 41(2), 87-95. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link][12]

  • Dickie, D. A., et al. (2018). An International Study Evaluating Elemental Analysis. ACS Omega, 3(10), 12859–12865. [Link][20]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link][16]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link][2]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link][3]

  • Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1). [Link][10]

  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. [Link][11]

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Safety Operating Guide

Prudent Disposal of Methyl 2-acetoxy-5-acetylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Disposal with Incomplete Hazard Data

In such instances, laboratory safety protocols, mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), require that the substance be treated as hazardous until a formal characterization can be made.[1][2] This guide is therefore structured around the principle of prudent and conservative waste management, ensuring the highest level of safety for personnel and the environment.

The procedures outlined herein are based on established best practices for handling laboratory chemicals with unknown or incomplete hazard profiles. Your institution's Environmental Health and Safety (EHS) department is the final authority on waste classification and disposal procedures; this guide is intended to prepare you for your consultation with them.[3][4]

PART 1: Immediate Safety and Handling Precautions

Prior to any disposal preparations, ensure that all handling of Methyl 2-acetoxy-5-acetylbenzoate is conducted with appropriate personal protective equipment (PPE). Given the lack of specific toxicity data, a conservative approach is warranted.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against potential splashes or airborne particles of the compound.
Skin Protection Nitrile gloves (or other chemically resistant gloves). A standard lab coat is required.Prevents direct skin contact. The ester and acetyl functional groups suggest potential for skin irritation.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the risk of inhaling any potential vapors or fine particulates.

Handling Guidelines:

  • Avoid generating dust or aerosols.

  • Wash hands thoroughly after handling.[5]

  • Ensure an eyewash station and safety shower are readily accessible.[5]

PART 2: Step-by-Step Disposal Workflow

The disposal of a chemical with an uncharacterized hazard profile must follow a conservative pathway that assumes it is hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[6] In the absence of data, treating it as such is the only compliant option.

Step 1: Waste Characterization (Presumptive)

Until proven otherwise by analytical testing, this compound waste must be managed as hazardous.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.[1] Such actions are a violation of EPA regulations and can pose a significant threat to public health and the environment.

Step 2: Segregation and Containerization

Proper segregation is key to preventing dangerous chemical reactions in waste containers.

  • Select a Compatible Container: Use a clean, leak-proof container that is chemically compatible with organic esters. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tight-fitting lid.

  • Segregate Waste Streams:

    • Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS department.

    • Specifically, keep it separate from strong acids, bases, and oxidizing agents to prevent potential hydrolysis or other reactions.[3]

  • Aqueous vs. Solid Waste: If you have both solid and dissolved forms of the waste, use separate containers for each.

Step 3: Labeling the Hazardous Waste Container

Accurate and complete labeling is a strict regulatory requirement and is crucial for the safety of everyone who will handle the container.

Your hazardous waste label must include:

  • The words "HAZARDOUS WASTE ".

  • The full chemical name: "This compound " and its CAS Number: 61414-18-4 . Do not use abbreviations or chemical formulas.

  • A clear statement indicating "Hazards Not Fully Characterized ".

  • The accumulation start date (the date the first drop of waste was added to the container).

  • The name of the Principal Investigator and the laboratory location (building and room number).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designate a specific location in your laboratory, at or near the point of generation, as a Satellite Accumulation Area (SAA) for the temporary storage of this waste.[3][4]

SAA Requirements:

  • The area must be under the control of laboratory personnel.

  • The waste container must be kept closed at all times, except when adding waste.

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[4]

  • The container should be stored in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

The following diagram illustrates the decision-making workflow for the disposal of this compound.

G start Waste Generation: This compound char Step 1: Waste Characterization Is a specific SDS with hazard data available? start->char no_sds No -> Treat as Hazardous Waste 'Hazards Not Fully Characterized' char->no_sds No yes_sds Yes -> Follow SDS Section 13 and EHS guidance char->yes_sds Yes (Hypothetical) segregate Step 2: Segregation Isolate from incompatible materials (acids, bases, oxidizers) no_sds->segregate container Step 3: Containerization Use a clean, compatible, and leak-proof container segregate->container label Step 4: Labeling Attach a 'Hazardous Waste' label with full chemical name, CAS#, and start date container->label store Step 5: Storage Place in a designated and compliant Satellite Accumulation Area (SAA) label->store contact_ehs Step 6: Arrange for Disposal Contact your institution's EHS department for waste pickup store->contact_ehs end Licensed Hazardous Waste Vendor Disposes of Waste contact_ehs->end

Disposal Workflow for a Chemical with Incomplete Hazard Data.

PART 3: Emergency Procedures

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If the spill is small and you are trained to handle it, prevent it from spreading by using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Containerize: Carefully scoop the absorbent material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[5]

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of laboratory chemicals is a cornerstone of responsible scientific practice. While the absence of specific hazard data for this compound presents a challenge, it does not preclude safe and compliant disposal. By adhering to the conservative procedures outlined in this guide—treating the substance as hazardous, ensuring proper handling and containment, and collaborating closely with your institution's EHS department—you uphold your commitment to a safe laboratory environment for yourself, your colleagues, and the wider community.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved January 22, 2026, from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved January 22, 2026, from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved January 22, 2026, from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). Methyl 5-acetylsalicylate. Retrieved January 22, 2026, from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-acetoxy-5-acetylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. When handling any chemical compound, a thorough understanding of its potential hazards is the foundation of a safe laboratory environment. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for handling Methyl 2-acetoxy-5-acetylbenzoate, ensuring both your safety and the integrity of your work.

Foundational Principles of Exposure Control

Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense. The hierarchy of controls dictates that engineering controls (e.g., chemical fume hoods) and administrative controls (e.g., standard operating procedures) must be implemented first to minimize exposure risk.[3] All handling of this compound, especially when manipulating the solid form or creating solutions, should be performed within a certified chemical fume hood to mitigate inhalation risks.[4][5]

Core PPE Ensemble: A Task-Based Approach

The selection of PPE is not static; it must adapt to the specific procedure being performed. The following sections detail the minimum required PPE for handling this compound, with recommendations escalating based on the potential for increased exposure.

Eye and Face Protection: The Non-Negotiable Barrier

Given the high likelihood of severe eye irritation, robust eye and face protection is mandatory.[1][2]

  • Minimum Requirement: At all times when in the laboratory where this chemical is handled, ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.

  • Direct Handling: For any task involving direct handling of the compound (weighing, transferring, making solutions), you must upgrade to chemical splash goggles.[6] Goggles provide a complete seal around the eyes, protecting against splashes and potential dust particles, which standard safety glasses do not prevent.[6][7]

  • Elevated Risk Scenarios: When handling larger quantities (>5g), working with heated solutions, or performing reactions under pressure, a face shield must be worn in addition to chemical splash goggles.[3][6] This combination provides a dual barrier, protecting the entire face from splashes and energetic releases.

Hand Protection: Preventing Dermal Exposure

This compound is presumed to be a skin irritant.[1][2] Therefore, selecting the correct gloves is critical to prevent dermal absorption and contact dermatitis.

  • For Incidental Contact: For tasks with a low probability of direct contact, such as handling sealed containers, nitrile gloves are an excellent general-duty choice. They offer protection against a wide variety of chemicals and have good puncture resistance.[7][8]

  • For Intentional or Extended Contact: When direct, extended contact is anticipated (e.g., during a spill cleanup or equipment cleaning), a more robust glove material is necessary. Butyl rubber gloves are highly recommended for working with esters, offering superior resistance to permeation.[8]

  • Protocol for Glove Use:

    • Always inspect gloves for tears or punctures before use.

    • Remove gloves immediately if you suspect contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

    • Never wear contaminated gloves outside of the immediate work area.

Body Protection: Shielding Against Contamination

A laboratory coat is essential for protecting your skin and personal clothing from accidental spills.

  • Standard Use: A flame-resistant (FR) or 100% cotton lab coat, fully buttoned with sleeves rolled down, must be worn at all times.[5]

  • Large-Scale Operations: For procedures involving significant quantities of the chemical or solvents, consider using a chemically resistant apron made of rubber or PVC over your lab coat for an additional layer of protection.

Respiratory Protection: A Case-by-Case Necessity

Due to the risk of respiratory irritation, engineering controls are the primary method of protection.[1][2]

  • Primary Control: All weighing and handling of the solid compound, and all work with its solutions, must be conducted in a certified chemical fume hood.[9]

  • When Engineering Controls are Insufficient: In the rare event that a fume hood is not available or if air monitoring indicates exposure levels above permissible limits, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge would be appropriate. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and fit testing.[3]

Summary of PPE for Key Laboratory Operations

The following table provides a quick-reference guide for selecting the appropriate PPE based on the specific laboratory task.

Task/OperationMinimum Required PPERationale/Key Considerations
Storage & Transport Lab Coat, Safety GlassesHandling sealed, stable primary containers. Low risk of exposure.
Weighing Solid Compound Lab Coat, Chemical Splash Goggles, Nitrile GlovesHigh risk of generating airborne dust. Must be performed in a fume hood or ventilated balance enclosure.
Solution Preparation Lab Coat, Chemical Splash Goggles, Nitrile GlovesRisk of splashes during solvent addition and dissolution.
Running Reactions Lab Coat, Chemical Splash Goggles, Appropriate Gloves (Nitrile or Butyl)Potential for splashes. Consider a face shield for reactions that are exothermic or under pressure.
Work-up & Purification Lab Coat, Chemical Splash Goggles, Appropriate Gloves (Nitrile or Butyl)Involves transfers and handling of solutions, increasing splash potential.
Spill Cleanup Chemically Resistant Apron, Face Shield & Goggles, Butyl GlovesHigh risk of direct, prolonged contact with the chemical and solvents.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct level of PPE for any task involving this compound.

PPE_Workflow start Assess Task: Handling this compound fume_hood Is the task performed in a chemical fume hood? start->fume_hood solid_aerosol Potential for dust or aerosol generation? fume_hood->solid_aerosol Yes ppe_respirator Consult EHS: Respirator Required fume_hood->ppe_respirator No splash_risk What is the splash risk? solid_aerosol->splash_risk Yes/No ppe_base Base PPE: - Lab Coat - Safety Glasses - Nitrile Gloves splash_risk->ppe_base Low Risk (e.g., handling sealed container) ppe_goggles Upgrade to: Chemical Splash Goggles splash_risk->ppe_goggles Moderate Risk (e.g., making solution) ppe_faceshield Add: Face Shield splash_risk->ppe_faceshield High Risk (e.g., large volume, pressure) ppe_butyl Consider: Butyl Gloves for Extended Contact ppe_goggles->ppe_butyl ppe_faceshield->ppe_butyl

Caption: PPE selection workflow for this compound.

Operational Plan: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on your chemical splash goggles and, if necessary, your face shield.

  • Gloves: Don gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield/Goggles: Remove your face shield and then your goggles, handling them by the straps.

  • Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination on the exterior.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Disposal and Decontamination

All disposable PPE used while handling this compound should be considered contaminated waste.

  • Gloves and Wipes: Place all used gloves, contaminated wipes, and weigh papers into a designated solid chemical waste container.

  • Empty Containers: Empty chemical containers must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.

  • General Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[10] Do not discharge chemical waste into sewers or waterways.[10]

By adhering to these rigorous PPE protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Chemos GmbH & Co.KG. (2024, January 11). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved from [Link]

  • Con-Trol. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • SBB. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85444, Methyl 5-acetylsalicylate. Retrieved from [Link]

Sources

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